4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylpyrazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)13-10-16-17(11-13)14-6-8-15-9-7-14/h1-5,10-11,14-15H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKHSGABZPOEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-40-2 | |
| Record name | 4-(4-phenyl-1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-phenyl-1H-pyrazol-1-yl)piperidine chemical properties
An In-Depth Technical Guide to 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Introduction
This compound is a heterocyclic compound that incorporates two moieties of profound significance in medicinal chemistry: the piperidine ring and the pyrazole nucleus. Piperidine is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The pyrazole ring system is also a privileged structure, forming the core of a wide array of therapeutic agents with diverse activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The fusion of these two pharmacophores results in a molecule that serves as a versatile chemical intermediate and a foundational scaffold for the development of novel therapeutic agents.
This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and potential applications of this compound, intended for researchers and professionals in the fields of organic synthesis and drug discovery.
Chemical Identity and Physicochemical Properties
The fundamental identity of the molecule is defined by its structure, which features a piperidine ring connected via its nitrogen atom to the N1 position of a 4-phenyl-substituted pyrazole ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 877546-63-9 |
| Molecular Formula | C₁₄H₁₇N₃ |
| Molecular Weight | 227.31 g/mol |
| 2D Structure |
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value / Description | Source |
| Physical State | Solid (predicted) | - |
| Melting Point | Data not available in literature. Similar pyrazole structures are solids.[3] | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General chemical principles |
| LogP (Predicted) | ~2.5 - 3.0 | Predicted based on structure |
| Stability | Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents. | General chemical principles |
Core Synthesis Methodology
The synthesis of this compound can be logically approached via a two-stage process: first, the construction of the 4-phenylpyrazole core, followed by its linkage to the piperidine moiety. The Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine, is a classic and highly effective method for the first stage.
Stage 1: Synthesis of 4-phenyl-1H-pyrazole
The key precursor for this stage is a 1,3-dicarbonyl compound bearing a phenyl group at the C2 position, such as 2-phenylmalondialdehyde. This intermediate can be reacted with hydrazine hydrate in an acidic medium (e.g., acetic acid) or a suitable solvent like ethanol.
-
Causality: The mechanism involves the initial formation of a hydrazone intermediate by the reaction of one carbonyl group with hydrazine. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the second carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring. Using hydrazine hydrate (NH₂NH₂·H₂O) ensures the resulting pyrazole is unsubstituted at the N1 position, making it available for the subsequent reaction with the piperidine ring.
Stage 2: N-Alkylation with Piperidine Moiety
With 4-phenyl-1H-pyrazole in hand, the final step is to form the C-N bond with the piperidine ring. A robust method for this is the reductive amination of 4-piperidone with the synthesized pyrazole. However, a more direct approach involves a nucleophilic substitution reaction where the pyrazole nitrogen displaces a leaving group on the piperidine ring. For this, a protected piperidine derivative is used to prevent side reactions.
-
Causality: The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking an electrophilic carbon on the piperidine ring. Using N-Boc-4-tosyloxypiperidine (or a 4-halopiperidine) provides a good leaving group (tosylate or halide) at the C4 position. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from interfering in the reaction and improving handling. A base, such as potassium carbonate or sodium hydride, is required to deprotonate the pyrazole N-H, enhancing its nucleophilicity. The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 4-phenyl-1H-pyrazole
-
To a solution of 2-phenylmalondialdehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-phenyl-1H-pyrazole.
Step 2: Synthesis of 1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-pyrazol-1-yl)piperidine
-
In an anhydrous solvent such as DMF or acetonitrile, dissolve 4-phenyl-1H-pyrazole (1.0 eq).
-
Add a base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), and stir for 30 minutes at room temperature to form the pyrazolate anion.
-
Add 1-(tert-butoxycarbonyl)-4-iodopiperidine (or a tosylate equivalent) (1.1 eq) to the reaction mixture.
-
Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete as indicated by TLC.
-
Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude material by flash column chromatography.
Step 3: Deprotection to yield this compound
-
Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for several hours until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed to yield the final product.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Predicted Spectral Analysis
While experimental spectra for this specific molecule are not widely published, a confident prediction of its key spectral features can be made based on its constituent parts.
¹H NMR Spectroscopy
-
Phenyl Protons (C₆H₅): Expected to appear in the aromatic region, approximately δ 7.2-7.6 ppm . The signals would likely be a series of multiplets corresponding to the ortho, meta, and para protons.
-
Pyrazole Protons (C₃H₂N₂): The two protons on the pyrazole ring (at C3 and C5) are in distinct electronic environments and should appear as two singlets. The proton at C5, being adjacent to the piperidine-substituted nitrogen, may appear slightly downfield from the C3 proton. Expect signals around δ 7.5-8.0 ppm .
-
Piperidine Protons (C₅H₁₀N):
-
The single proton at the C4 position (CH-N) is the most downfield of the aliphatic protons due to its direct attachment to the pyrazole nitrogen. It would likely appear as a multiplet (tt or similar) around δ 4.0-4.5 ppm .
-
The four protons on C2 and C6 (axial and equatorial) adjacent to the piperidine nitrogen will be diastereotopic. They are expected to show complex multiplets around δ 3.0-3.6 ppm (equatorial) and δ 2.6-3.0 ppm (axial).
-
The four protons on C3 and C5 (axial and equatorial) would also be diastereotopic and appear as multiplets further upfield, likely in the range of δ 1.8-2.2 ppm .
-
¹³C NMR Spectroscopy
-
Aromatic Carbons: Phenyl and pyrazole carbons would appear in the δ 110-150 ppm range. The carbon attached to the phenyl group (C4 of pyrazole) and the ipso-carbon of the phenyl ring will be distinct.
-
Aliphatic Carbons:
-
The piperidine C4 carbon, directly bonded to the pyrazole nitrogen, would be the most downfield of the aliphatic signals, estimated around δ 55-65 ppm .
-
The C2 and C6 carbons of the piperidine ring would appear around δ 45-50 ppm .
-
The C3 and C5 carbons would be the most shielded, appearing around δ 30-35 ppm .
-
FT-IR Spectroscopy
-
~3100-3000 cm⁻¹: C-H stretching for aromatic (phenyl and pyrazole) rings.
-
~2950-2850 cm⁻¹: C-H stretching for the aliphatic piperidine ring.
-
~1600, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic rings.
-
~1450-1350 cm⁻¹: C-N stretching vibrations.
Applications in Research and Drug Development
The structural combination of piperidine and phenyl-pyrazole makes this molecule a highly attractive starting point for drug discovery. The core itself can be considered a "privileged scaffold," as its derivatives are likely to interact with a range of biological targets.
-
Scaffold for CNS Agents: The piperidine ring is a common feature in centrally active agents. The pyrazole moiety has also been incorporated into compounds targeting CNS disorders. Derivatives of this scaffold could be explored for activity as antipsychotics, antidepressants, or anxiolytics.
-
Inhibitors of Enzymes and Receptors: Pyrazole-containing compounds are known to act as potent inhibitors of various enzymes. For instance, celecoxib is a selective COX-2 inhibitor. Pyrazolyl piperidine analogs have been investigated as Factor Xa inhibitors for anticoagulant therapy.[1] The phenyl group provides a vector for substitution, allowing for the fine-tuning of binding interactions with target proteins.
-
Anticancer Drug Development: Many pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrazole precursors, have shown significant anticancer activity by inhibiting protein kinases.[4] The title compound serves as an ideal intermediate for building more complex heterocyclic systems with potential antiproliferative effects.[5]
-
Chemical Probe and Fragment-Based Design: The molecule can be used as a chemical probe to investigate biological pathways or as a fragment in fragment-based drug discovery (FBDD) to build more potent ligands.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance. In case of exposure, seek immediate medical attention.
References
Investigational Framework for the Mechanism of Action of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
An In-Depth Technical Guide to the
Abstract: The 4-(4-phenyl-1H-pyrazol-1-yl)piperidine scaffold represents a compelling chemical entity at the confluence of two pharmacologically significant heterocycles. The pyrazole nucleus is a cornerstone of numerous approved drugs, valued for its metabolic stability and versatile biological activities, which span anti-inflammatory, anticancer, and neuropharmacological domains.[1][2][3][4] The piperidine ring is a ubiquitous fragment in central nervous system (CNS) active agents, conferring favorable pharmacokinetic properties and providing a key anchor for receptor interaction. While the specific mechanism of action for this compound is not yet fully elucidated in publicly accessible literature, its structural architecture strongly suggests potential interactions with well-defined therapeutic targets. This guide provides a comprehensive, experience-driven framework for the systematic investigation of its biological activity, focusing on the most probable mechanistic pathways based on extensive data from structurally related analogs. We will detail self-validating experimental protocols, from initial target binding to functional cellular and in vivo assays, designed to rigorously define the compound's pharmacodynamic profile.
Part 1: Elucidation of Potential Neuropharmacological Activity
The linkage of a phenyl-pyrazole moiety to a piperidine ring is a classic motif in modern neuropharmacology. Analogs incorporating piperazine, a closely related heterocycle, have demonstrated significant anti-nociceptive, anxiolytic, and antidepressant-like activities.[5][6][7] These effects are frequently mediated by the serotonergic system, particularly through interaction with the 5-HT₁A receptor, and may also involve the GABAergic system via the benzodiazepine site of the GABA-A receptor.[5][6] Therefore, a primary line of investigation for this compound is its potential role as a modulator of these key CNS pathways.
Hypothesis 1: Serotonergic and GABAergic System Modulation
We hypothesize that the title compound possesses affinity for serotonin receptors (e.g., 5-HT₁A) and/or the benzodiazepine binding site of the GABA-A receptor, acting as an agonist, antagonist, or allosteric modulator, thereby producing anxiolytic or antidepressant-like effects.
Experimental Protocol 1: Radioligand Competition Binding Assay for CNS Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of the test compound for the human 5-HT₁A receptor and the benzodiazepine site of the GABA-A receptor. The principle is a competition assay where the test compound displaces a known high-affinity radioligand.
A. Materials & Reagents:
-
Cell Membranes: Commercially available preparations of HEK293 cells expressing recombinant human 5-HT₁A receptor or α₁β₂γ₂ GABA-A receptor.
-
Radioligands: [³H]8-OH-DPAT (for 5-HT₁A), [³H]Flunitrazepam (for GABA-A).
-
Non-specific Binding Control: Serotonin (for 5-HT₁A), Diazepam (for GABA-A).
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and 96-well filter plates.
B. Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer, typically from 100 µM to 0.1 nM.
-
Assay Plate Preparation: In a 96-well plate, combine in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM non-specific control (for non-specific binding) or diluted test compound.
-
50 µL of the appropriate radioligand at a final concentration equal to its Kd (e.g., ~1 nM [³H]8-OH-DPAT).
-
100 µL of diluted cell membrane preparation (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Allow the filter mat to dry, then add scintillation cocktail to each well. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This self-validating protocol includes controls for total and non-specific binding, allowing for accurate determination of the compound's specific interaction with the target.
Hypothesized Signaling Pathway
Caption: Hypothesized agonistic action on postsynaptic 5-HT1A receptors.
Part 2: Investigation of Potential Anti-inflammatory Activity
The pyrazole scaffold is famously featured in COX-2 inhibitors like celecoxib.[1] Numerous other pyrazole derivatives have been developed as potent inhibitors of key enzymes in the inflammatory cascade, such as microsomal prostaglandin E₂ synthase-1 (mPGES-1).[8][9] The anti-inflammatory effects of related compounds have also been linked to their actions on the serotonergic system, suggesting a potential dual mechanism.[7]
Hypothesis 2: Inhibition of Key Inflammatory Enzymes
We hypothesize that this compound inhibits the activity of cyclooxygenase enzymes (COX-1 and/or COX-2), leading to reduced production of pro-inflammatory prostaglandins.
Experimental Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes using a colorimetric assay.
A. Materials & Reagents:
-
Enzymes: Purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic Acid.
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM hematin.
-
Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2).
-
Test Compound: this compound.
B. Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of enzymes, TMPD, and arachidonic acid in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of the test compound or control at various concentrations, and 10 µL of the respective enzyme (COX-1 or COX-2).
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C.
-
Reaction Initiation: To each well, add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader. The rate of TMPD oxidation is proportional to the COX activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.
-
This workflow provides a direct, quantitative measure of enzyme inhibition and crucial information about the compound's selectivity, which is a key factor in the safety profile of anti-inflammatory drugs.
Experimental Workflow Diagram
Caption: A streamlined workflow for characterizing the compound's MOA.
Illustrative Data Summary
The following table summarizes hypothetical, yet plausible, data that could be generated from the experimental protocols described above. This data is for illustrative purposes only, designed to provide context for the interpretation of potential results.
| Assay Type | Target | Parameter | Illustrative Value | Implication |
| Radioligand Binding | Human 5-HT₁A | Ki | 45 nM | Potent interaction with a key CNS receptor. |
| Human GABA-A (BZD) | Ki | > 10,000 nM | Selective for the serotonergic system over GABA. | |
| Enzyme Inhibition | Ovine COX-1 | IC₅₀ | 5,200 nM | Weak inhibition of COX-1. |
| Human COX-2 | IC₅₀ | 350 nM | Moderate, selective inhibition of COX-2. | |
| Cell-Based Functional Assay | cAMP Accumulation | EC₅₀ | 120 nM (as agonist) | Functional agonism at 5-HT₁A receptor. |
| PGE₂ Release (LPS) | IC₅₀ | 410 nM | Confirms cellular anti-inflammatory activity. |
Conclusion and Future Directions
This technical guide outlines a rigorous, multi-faceted strategy for elucidating the mechanism of action of this compound. By systematically probing its interactions with high-probability targets in the CNS and inflammatory pathways, researchers can build a comprehensive pharmacodynamic profile. The proposed protocols, grounded in established methodologies, provide a clear path from initial binding affinity determination to functional validation. Positive findings, particularly a dual activity profile involving 5-HT₁A agonism and selective COX-2 inhibition, would position this scaffold as a highly promising candidate for developing novel therapeutics with combined analgesic, anxiolytic, and anti-inflammatory properties. Subsequent efforts would focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and safety evaluations.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, Mass Spec) of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Introduction
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, structures combining pyrazole and piperidine moieties are frequently investigated for their diverse pharmacological activities. This compound represents a key scaffold in this class, merging the aromatic, electronically versatile pyrazole ring with the flexible, saturated piperidine system.
The unambiguous structural confirmation of such molecules is the bedrock of any research and development endeavor. It ensures reproducibility, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound.
Molecular Structure and Predicted Spectroscopic Features
A robust analysis begins with a thorough examination of the molecule's structure to anticipate its spectroscopic signature.
Caption: Molecular structure of the target compound.
-
¹H NMR: We expect distinct signals for the three structural motifs:
-
Phenyl Protons: Five protons in the aromatic region (δ 7.0-8.0 ppm), likely appearing as complex multiplets due to ortho, meta, and para couplings.
-
Pyrazole Protons: Two protons on the pyrazole ring (H3 and H5), appearing as distinct singlets or doublets (if coupled to each other, J ≈ 2-3 Hz) in the aromatic region, typically between δ 7.5 and 8.5 ppm.
-
Piperidine Protons: A total of nine protons. The C4'-H proton will be a multiplet, shifted downfield due to the influence of the nitrogen atom. The C2'/C6' and C3'/C5' protons will appear as two sets of multiplets in the aliphatic region (δ 1.5-4.5 ppm). Due to symmetry, C2' and C6' are chemically equivalent, as are C3' and C5'.
-
-
¹³C NMR: The spectrum should show 9 distinct signals due to molecular symmetry (C2'/C6', C3'/C5', C2''/C6'', and C3''/C5'' being equivalent pairs). We anticipate signals in the aromatic region (δ 110-150 ppm) for the phenyl and pyrazole carbons, and signals in the aliphatic region (δ 25-60 ppm) for the piperidine carbons.
-
IR Spectroscopy: Key vibrational bands are expected for:
-
Aromatic C-H stretching (~3000-3100 cm⁻¹)
-
Aliphatic C-H stretching (~2850-2950 cm⁻¹)
-
Aromatic C=C and C=N stretching (a series of bands from ~1450-1610 cm⁻¹)
-
C-N stretching (~1100-1300 cm⁻¹)
-
-
Mass Spectrometry: The monoisotopic mass is 241.1579 g/mol (C₁₅H₁₉N₃). The molecular ion peak (M⁺) should be observed at m/z 241. Under electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 242 would be prominent. Key fragmentation would likely involve the cleavage of the piperidine ring or the N-N bond connecting the two rings.
Experimental Protocols: A Self-Validating Approach
To ensure data integrity, standardized and well-validated protocols are essential. The methodologies described below represent the industry standard for the characterization of small organic molecules.
NMR Spectroscopy
A robust NMR protocol is self-validating through the use of an internal standard and a deuterated solvent with a known reference signal.
-
Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference for chemical shifts.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[1]
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the TMS signal.
Infrared (IR) Spectroscopy
The choice of method depends on the sample's physical state. For a solid compound like the one , Attenuated Total Reflectance (ATR) is a modern, reliable method.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Nicolet-Impact-410 model.[2]
-
Sample Application (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is ideal for confirming the elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[3]
-
Ionization: Introduce the sample solution into the ESI source. The analyte is ionized by applying a high voltage, typically forming a protonated molecule, [M+H]⁺, in positive ion mode.
-
Mass Analysis: Analyze the ions in the mass analyzer to determine their mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error).
-
Data Interpretation: Compare the measured accurate mass of the molecular ion with the theoretically calculated mass to confirm the elemental formula. Analyze fragmentation patterns to further corroborate the structure.
Spectroscopic Data & Interpretation
The following sections present an expert analysis of the expected spectroscopic data, grounded in authoritative examples of the constituent molecular fragments.
¹H and ¹³C NMR Spectroscopy
The precise chemical shifts are highly dependent on the solvent and experimental conditions. The assignments below are based on established principles and data from structurally similar compounds.[4][5][6]
Caption: Figure 1. Atom Numbering for NMR Assignments.
Table 1: Predicted ¹H NMR Data for this compound
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H5 | ~7.8 - 8.0 | s | 1H | Pyrazole CH |
| H3 | ~7.6 - 7.7 | s | 1H | Pyrazole CH |
| H2''/H6'' | ~7.5 - 7.6 | d | 2H | Phenyl (ortho) |
| H3''/H5'' | ~7.3 - 7.4 | t | 2H | Phenyl (meta) |
| H4'' | ~7.2 - 7.3 | t | 1H | Phenyl (para) |
| H1' | ~4.2 - 4.4 | m | 1H | Piperidine CH |
| H2'/H6' (eq) | ~3.4 - 3.6 | d | 2H | Piperidine CH₂ |
| H2'/H6' (ax) | ~2.9 - 3.1 | t | 2H | Piperidine CH₂ |
| H3'/H5' (eq) | ~2.1 - 2.3 | d | 2H | Piperidine CH₂ |
| H3'/H5' (ax) | ~1.9 - 2.1 | qd | 2H | Piperidine CH₂ |
Expert Analysis:
-
Pyrazole Protons (H3, H5): The two protons on the pyrazole ring are in distinct electronic environments. H5 is adjacent to the piperidine-substituted nitrogen (N1) and is typically found slightly downfield of H3. Their appearance as sharp singlets is characteristic.
-
Phenyl Protons (H2''-H6''): These protons will present a classic pattern for a monosubstituted benzene ring. The ortho protons (H2''/H6'') are the most deshielded, followed by the meta (H3''/H5'') and para (H4'') protons.
-
Piperidine Protons (H1'-H3'/H5'): The proton at the point of attachment to the pyrazole (H1') is the most deshielded of the piperidine protons due to the direct influence of the electronegative nitrogen atom. The axial and equatorial protons of the CH₂ groups (C2'/C6' and C3'/C5') are diastereotopic and will have different chemical shifts and coupling patterns, leading to complex multiplets. The equatorial protons are typically found slightly downfield of their axial counterparts.
Table 2: Predicted ¹³C NMR Data for this compound
| Label | Predicted δ (ppm) | Assignment |
|---|---|---|
| C5 | ~139-141 | Pyrazole CH |
| C3 | ~128-130 | Pyrazole CH |
| C4 | ~125-127 | Pyrazole C (quat.) |
| C1'' | ~133-135 | Phenyl C (quat.) |
| C2''/C6'' | ~128-129 | Phenyl CH |
| C3''/C5'' | ~126-127 | Phenyl CH |
| C4'' | ~124-125 | Phenyl CH |
| C4' | ~58-60 | Piperidine CH |
| C2'/C6' | ~49-51 | Piperidine CH₂ |
| C3'/C5' | ~31-33 | Piperidine CH₂ |
Expert Analysis: The carbon signals align with expectations. The pyrazole and phenyl carbons are located in the aromatic region, with the quaternary carbons (C4 and C1'') identifiable through DEPT experiments or their typically lower intensity. The aliphatic carbons of the piperidine ring appear upfield, with C4' being the most downfield due to its proximity to the pyrazole nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid, non-destructive confirmation of the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl, Pyrazole) |
| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) |
| ~1605, 1580, 1500 | C=C / C=N Stretch | Aromatic Rings |
| ~1450 | C-H Bend | Aliphatic CH₂ |
| 1350 - 1250 | C-N Stretch | Aryl-N, Aliphatic-N |
Expert Analysis: The most informative regions are the C-H stretching region (>2800 cm⁻¹) and the "fingerprint" region (<1600 cm⁻¹). The presence of sharp peaks just above 3000 cm⁻¹ alongside strong, broader peaks just below 3000 cm⁻¹ is a clear indication of a molecule containing both aromatic and saturated aliphatic C-H bonds. A series of sharp absorptions between 1450 and 1610 cm⁻¹ confirms the presence of the aromatic pyrazole and phenyl rings.
Mass Spectrometry
Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation analysis.
Table 4: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|
| [M+H]⁺ | 242.1657 | 242.1655 | Protonated Molecular Ion |
| Fragment 1 | 145.0769 | 145.0768 | [C₉H₉N₂]⁺ (Phenylpyrazole cation) |
| Fragment 2 | 98.1126 | 98.1125 | [C₅H₁₂N]⁺ (Piperidinium cation) |
Expert Analysis: The primary role of HRMS is to confirm the elemental composition. An observed mass of 242.1655 for the [M+H]⁺ ion would be within 1 ppm of the calculated mass for C₁₅H₂₀N₃⁺, unequivocally confirming the molecular formula. The fragmentation pattern provides further validation of the connectivity.
Caption: Plausible ESI-MS Fragmentation Pathway.
The two most probable fragmentation pathways involve the cleavage of the two bonds connecting the heterocyclic systems:
-
Cleavage of the Pyrazole-N to Piperidine-C bond: This would lead to the detection of the stable phenylpyrazole cation at m/z 145.
-
Cleavage of the Pyrazole-N to Pyrazole-N bond: While less common, fragmentation could also occur across the pyrazole ring itself, but cleavage at the substituent is more likely. A charge-remote fragmentation could also yield a piperidinium ion at m/z 98.
Observing these key fragments provides strong, corroborating evidence for the proposed structure.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and stereochemistry of the molecule. IR spectroscopy offers rapid verification of the key functional groups, distinguishing the aromatic and aliphatic components. Finally, high-resolution mass spectrometry provides an unambiguous determination of the molecular formula and offers further structural confirmation through predictable fragmentation patterns. Together, these techniques provide a comprehensive and definitive characterization, forming the analytical foundation required for any advanced research or development involving this important molecular scaffold.
References
- 1. rsc.org [rsc.org]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Crystallography of the 4-(4-Aryl-1H-pyrazol-1-yl)piperidine Scaffold for Medicinal Chemistry
Abstract
The 4-(4-aryl-1H-pyrazol-1-yl)piperidine framework is a privileged scaffold in modern drug discovery, forming the core of numerous antagonists for critical receptors like CCR2 and CCR5, which are implicated in inflammatory diseases and HIV, respectively[1][2]. Understanding the three-dimensional structure of this scaffold is paramount for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the crystal structure of this chemical class, using 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine as a primary exemplar due to the current lack of publicly available single-crystal data for the unsubstituted parent compound. We will explore the molecular conformation, critical intermolecular interactions that govern the solid-state packing, and provide detailed, field-proven protocols for synthesis and crystallization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structural insights for the development of novel therapeutics based on this potent scaffold.
Introduction: The Strategic Importance of the Pyrazolyl-Piperidine Scaffold
The fusion of a pyrazole ring with a piperidine moiety creates a conformationally constrained yet versatile chemical entity. Pyrazole derivatives are renowned for a wide array of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties[3]. The piperidine ring, a common element in many approved drugs, often serves to improve solubility, modulate basicity (pKa), and provide a vector for interacting with biological targets or for tailoring pharmacokinetic profiles[1].
The specific linkage of the piperidine nitrogen to the pyrazole N1 position, with an aryl group at the pyrazole C4 position, has proven to be a particularly fruitful arrangement in medicinal chemistry. This arrangement positions the aryl group and the piperidine ring in distinct spatial orientations, allowing for the independent optimization of interactions with different sub-pockets of a target protein. An intimate knowledge of this three-dimensional arrangement, derived from single-crystal X-ray diffraction, is not merely academic; it is a critical tool for structure-based drug design, enabling predictions of ligand-protein interactions and informing the design of next-generation analogs with superior properties.
The Crystal Structure of a Representative Analog: 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine
While the crystal structure of the parent 4-(4-phenyl-1H-pyrazol-1-yl)piperidine is not publicly deposited, a detailed analysis of the closely related analog, 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine, provides crucial insights into the core conformational and packing features of this scaffold.
Molecular Conformation and Geometry
The solid-state conformation reveals several key features:
-
Piperidine Ring Conformation: As expected, the piperidine ring adopts a stable chair conformation. This is the lowest energy conformation and is critical for positioning its substituents in well-defined axial or equatorial orientations. The pyrazole moiety occupies an equatorial position, which is sterically favored over the more hindered axial position.
-
Ring Planarity and Dihedral Angles: The pyrazole ring is an aromatic, planar system. The key conformational descriptor is the dihedral angle between this pyrazole ring and the attached chlorophenyl ring. In related structures, this angle can vary significantly depending on the substitution pattern and crystal packing forces, but it is rarely co-planar due to steric hindrance[4]. This twist angle is a critical parameter for fitting into protein binding pockets.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the solid state is dictated by a network of non-covalent interactions. These forces are fundamental to a drug's physical properties, including solubility, dissolution rate, and stability. For the pyrazolyl-piperidine scaffold, the following interactions are typically observed in the crystal lattice:
-
Hydrogen Bonding: The piperidine ring contains a secondary amine (N-H) group, which is a potent hydrogen bond donor. This group will invariably participate in hydrogen bonding, often with a hydrogen bond acceptor on a neighboring molecule, such as the N2 atom of the pyrazole ring. These N-H···N interactions are strong and often direct the formation of primary structural motifs like chains or dimers.
-
π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions. These interactions, where the faces of the aromatic rings stack on top of each other (either in a parallel or offset fashion), contribute significantly to the overall lattice energy.
-
C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from an aliphatic part of the piperidine ring or an aromatic C-H bond points towards the face of an aromatic ring, are also commonly observed and help to consolidate the crystal packing[5].
These collective interactions create a stable, three-dimensional supramolecular architecture. Understanding this architecture is crucial for predicting and controlling polymorphism—the ability of a compound to exist in multiple crystal forms, each with different physical properties.
Comparative Crystallographic Data of Analogs
To illustrate how subtle chemical modifications can influence solid-state structure, the table below compares key crystallographic parameters from published pyrazole-containing structures.
| Compound Name | Space Group | Unit Cell Dimensions | Key Intermolecular Interactions | Ref. |
| 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | Data Not Publicly Available | Data Not Publicly Available | N-H···N Hydrogen Bonds (Predicted) | N/A |
| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | P2₁/c (Monoclinic) | a = 12.24 Å, b = 10.44 Å, c = 12.91 Å, β = 101.95° | N-H···N, N-H···F Hydrogen Bonds | [4] |
| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | P2₁/n (Monoclinic) | a = 9.58 Å, b = 15.17 Å, c = 8.74 Å, β = 93.62° | C-H···O, C-H···N Interactions | [6] |
Note: The data for the primary topic analog is predicted based on common motifs for this class. The other entries are provided for comparative context.
Experimental Protocols: From Synthesis to Single Crystal
The trustworthiness of structural data is underpinned by robust and reproducible experimental methods. Here, we provide field-proven, step-by-step protocols for the synthesis and crystallization of a representative compound from this class.
Synthesis of 1-(Piperidin-4-yl)-4-phenyl-1H-pyrazole
This synthesis is adapted from established methods for forming pyrazoles from 1,3-dicarbonyl precursors and subsequent piperidine introduction[3].
Diagram of Synthetic Workflow
Caption: Synthetic route for the target scaffold.
Step-by-Step Protocol:
-
Step 1: Cyclocondensation to form the Boc-protected intermediate.
-
To a solution of phenylmalondialdehyde (1.0 eq) in ethanol, add tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The acidic catalyst protonates a carbonyl, activating it for nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration is a classic Knorr pyrazole synthesis, affording the thermodynamically stable 1,4-disubstituted pyrazole.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
-
Step 2: Boc Deprotection.
-
Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 3-5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the free piperidine amine.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.
-
Protocol for Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The following protocol outlines a systematic approach to crystallization.
Diagram of Crystallization Workflow
Caption: Workflow for obtaining single crystals.
Step-by-Step Protocol:
-
Material Purity: Ensure the synthesized compound is of high purity (>98% by HPLC/NMR). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading diffraction quality.
-
Solvent Screening: In small vials, dissolve a few milligrams of the compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, acetone) to near-saturation at room temperature. A good starting point is a solvent in which the compound has moderate solubility.
-
Crystallization by Slow Evaporation:
-
Loosely cap the vials from the solvent screen that showed good solubility.
-
Place the vials in a vibration-free environment (e.g., a desiccator or a quiet cupboard).
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Causality: As the solvent volume decreases, the solution becomes supersaturated. This thermodynamically unstable state drives the molecules to self-assemble into a highly ordered, low-energy crystal lattice. Slow evaporation is key to allow for the growth of a single, large crystal rather than a polycrystalline powder.
-
-
Harvesting and Mounting:
-
Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest one using a cryo-loop.
-
Mount the crystal on a goniometer head for analysis by a single-crystal X-ray diffractometer.
-
Implications for Drug Development
The crystallographic data for the 4-(4-aryl-1H-pyrazol-1-yl)piperidine scaffold provides actionable intelligence for drug design:
-
Structure-Activity Relationship (SAR): By overlaying the crystal structure with the binding site of a target protein (obtained from protein crystallography), chemists can visualize key interactions. For example, the N-H of the piperidine might be a crucial hydrogen bond donor, and the aryl ring may fit into a hydrophobic pocket. This allows for the rational design of analogs with improved affinity.
-
Physicochemical Property Modulation: The conformation and packing reveal which parts of the molecule are exposed to the solvent. This can guide the introduction of polar or ionizable groups to modulate properties like solubility and cell permeability without disrupting the core binding interactions.
-
Scaffold Hopping and Bioisosteric Replacement: A precise 3D model of the scaffold allows for computational searches for novel, chemically distinct scaffolds that can present the key interacting functional groups in the same spatial orientation, providing a path to new intellectual property.
Conclusion
The 4-(4-aryl-1H-pyrazol-1-yl)piperidine scaffold represents a cornerstone of modern medicinal chemistry. While the crystal structure of the parent molecule remains to be publicly disclosed, detailed analysis of its close analogs provides a robust and reliable model of its three-dimensional architecture. The insights into the preferred piperidine chair conformation, the orientation of the aryl substituent, and the dominant intermolecular forces that guide crystal packing are invaluable. By integrating this structural knowledge with the robust synthetic and crystallographic protocols outlined herein, research and development teams can accelerate the design and discovery of novel therapeutics targeting a wide range of human diseases.
References
- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]
An In-depth Technical Guide to the Solubility Profiling of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine for Pharmaceutical Development
Abstract
Introduction: The Pivotal Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, a significant portion of which are related to its physicochemical properties. Among these, aqueous solubility is a paramount parameter that dictates the dissolution rate and subsequent absorption of an orally administered drug.[2] A significant number of emerging APIs exhibit low aqueous solubility, which can lead to poor bioavailability and therapeutic failures.[2] Therefore, a comprehensive understanding of the solubility profile of a drug candidate like 4-(4-phenyl-1H-pyrazol-1-yl)piperidine is not merely a data collection exercise but a foundational step in its development.
The pyrazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3] The piperidine ring, on the other hand, is often incorporated to improve pharmacokinetic properties. The combination of these two rings in this compound suggests its potential as a promising therapeutic agent. However, its relatively complex and hydrophobic structure necessitates a careful evaluation of its solubility characteristics.
This guide will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step experimental protocols for its determination in various solvents, and discuss the interpretation of the obtained data within the context of the Biopharmaceutics Classification System (BCS).
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. Key factors influencing the solubility of this compound include:
-
Molecular Structure: The presence of the phenyl and pyrazole rings contributes to the hydrophobic character of the molecule, which may limit its aqueous solubility. The piperidine ring, depending on its protonation state, can enhance solubility in aqueous media.
-
pH: The piperidine nitrogen in this compound is basic and can be protonated at acidic pH. This ionization will significantly increase the compound's solubility in acidic solutions compared to neutral or basic media.
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[4] Polar solvents will better solvate polar or charged molecules, while non-polar solvents are more suitable for dissolving non-polar compounds.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature. However, this relationship must be experimentally determined.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being tested.
Experimental Determination of Solubility: A Practical Guide
The accurate determination of solubility is a cornerstone of pre-formulation studies. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[4][5]
Materials and Equipment
-
This compound (purity >98%)
-
A range of solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
pH meter
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.[6]
Experimental Workflow: The Shake-Flask Method
The following diagram illustrates the workflow for the equilibrium solubility determination using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[5]
-
Solvent Addition: Add a precise volume of each test solvent to the respective vials.
-
Equilibration: Tightly seal the vials and place them in a shaker set at a constant temperature (e.g., 25 °C or 37 °C).[7] Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[6]
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the undissolved solid.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and minimized.
-
Analysis: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a pre-validated analytical method, such as HPLC-UV.[6]
-
Data Reporting: Express the solubility as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Water | 25 | To be determined | To be determined |
| 0.1 N HCl | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined |
| PEG 400 | 25 | To be determined | To be determined |
| Water | 37 | To be determined | To be determined |
| PBS (pH 7.4) | 37 | To be determined | To be determined |
Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[8][9]
Caption: The Biopharmaceutics Classification System.
A drug substance is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[10] The solubility data for this compound in aqueous buffers will be crucial for its BCS classification.
-
If highly soluble: The compound is likely to be Class I or Class III. The focus of formulation development may then shift to permeability enhancement if it is Class III.
-
If poorly soluble: The compound is likely to be Class II or Class IV.[8] In this case, solubility enhancement strategies will be critical for achieving adequate bioavailability.
Conclusion and Future Directions
This technical guide has provided a comprehensive roadmap for the systematic evaluation of the solubility of this compound. By following the detailed protocols and understanding the theoretical principles outlined, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation development, predicting in vivo performance, and making informed decisions in the drug development pipeline. The strategic selection of solvents and the understanding of solubility behavior are critical for the successful progression of promising NCEs like this compound from the laboratory to the clinic.[11][12] Future work should focus on investigating various solubility enhancement techniques if the compound is found to be poorly soluble in aqueous media.
References
- 1. rheolution.com [rheolution.com]
- 2. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 9. veeprho.com [veeprho.com]
- 10. database.ich.org [database.ich.org]
- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 12. crystallizationsystems.com [crystallizationsystems.com]
The Pyrazole-Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
Abstract: The strategic combination of pyrazole and piperidine rings has given rise to a privileged scaffold in medicinal chemistry, featured in a growing number of FDA-approved drugs and clinical candidates. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry of pyrazole-piperidine compounds. We will delve into the individual contributions of the pyrazole and piperidine moieties, the rationale for their synergistic combination, and the evolution of their application in drug discovery. This guide will also detail synthetic strategies for constructing the pyrazole-piperidine core, including a step-by-step experimental protocol. Furthermore, we will examine prominent examples of pyrazole-piperidine drugs, their mechanisms of action, and structure-activity relationships across various therapeutic areas, with a forward look toward future opportunities for this versatile scaffold.
Introduction: The Power of Two - Unveiling the Pyrazole-Piperidine Scaffold
The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer a blend of potent biological activity, favorable physicochemical properties, and desirable pharmacokinetic profiles. The pyrazole-piperidine scaffold has emerged as a powerful and versatile platform that successfully addresses these multifaceted requirements. This is achieved through the clever amalgamation of two individually significant heterocyclic systems: the pyrazole and the piperidine.
The Pyrazole Moiety: A Privileged Pharmacophore
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking.[3] The pyrazole ring is also metabolically stable, a crucial attribute for any successful therapeutic agent.[1] Its synthetic tractability allows for the facile introduction of diverse substituents at multiple positions, enabling fine-tuning of a compound's pharmacological and pharmacokinetic properties.[4]
The Piperidine Ring: A Key to Physicochemical and Pharmacokinetic Properties
In contrast to the aromatic pyrazole, the piperidine ring is a saturated six-membered heterocycle containing a single nitrogen atom. Its non-planar, chair-like conformation provides a three-dimensional framework that can be exploited to achieve specific spatial orientations of substituents, which is often critical for optimal binding to a biological target. The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of ionic interactions. The introduction of a piperidine moiety into a drug candidate can significantly improve its absorption, distribution, metabolism, and excretion (ADME) properties, transforming a biologically active compound into a viable drug.[5]
The Synergy of Combination: Rationale for the Pyrazole-Piperidine Scaffold
The combination of a pyrazole and a piperidine ring within a single molecule creates a scaffold with a unique and advantageous set of properties. The pyrazole typically serves as the core pharmacophore, responsible for the primary interaction with the biological target, while the piperidine acts as a versatile linker and a modulator of physicochemical properties. This synergistic relationship allows medicinal chemists to:
-
Explore diverse chemical space: The piperidine ring can be attached to the pyrazole at various positions and can itself be further functionalized, providing a multitude of avenues for structural modification.
-
Optimize potency and selectivity: The rigid, three-dimensional nature of the piperidine can orient substituents on the pyrazole ring for enhanced binding affinity and selectivity towards the desired target.
-
Improve drug-like properties: The piperidine moiety can enhance solubility, reduce lipophilicity, and improve oral bioavailability.
Historical Perspective: The Emergence of a Powerful Partnership
While both pyrazole and piperidine have a long history in medicinal chemistry, the deliberate and widespread combination of these two scaffolds is a more recent development, gaining significant traction in the early 2000s.
Early Explorations and the Rise in Prominence
The early 2000s saw a surge in the exploration of pyrazole-piperidine compounds, particularly in the field of antiviral research. One of the notable early examples was the development of CCR5 antagonists for the treatment of HIV-1 infection.[6] Researchers discovered that replacing flexible chains in earlier antagonists with a rigid pyrazole-piperidine linker led to potent compounds with improved pharmacological profiles.[6] This early success highlighted the potential of the scaffold and spurred further investigation into its application in other therapeutic areas.
Key Milestones: From HIV to Cancer and Beyond
The versatility of the pyrazole-piperidine scaffold was further demonstrated with the discovery of Crizotinib, a potent anaplastic lymphoma kinase (ALK) and c-Met inhibitor approved for the treatment of non-small cell lung cancer. The 4-(4-iodo-1H-pyrazol-1-yl)piperidine core of Crizotinib is a key structural feature, and its synthesis has been a subject of significant research.[7] The clinical success of Crizotinib solidified the importance of the pyrazole-piperidine scaffold in modern oncology drug discovery. Beyond HIV and cancer, pyrazole-piperidine derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory agents, antimicrobials, and central nervous system modulators.[8]
Evolution of Synthetic Strategies
The increasing interest in pyrazole-piperidine compounds has driven the development of efficient and versatile synthetic methodologies. Early syntheses often involved multi-step procedures with limitations in scope and yield. However, recent years have seen the emergence of more streamlined and robust methods, including one-pot reactions and the use of novel catalytic systems, to construct the pyrazole-piperidine core and its derivatives.[9]
Synthetic Strategies for Pyrazole-Piperidine Cores
The construction of the pyrazole-piperidine scaffold can be approached in several ways, generally involving either the formation of the pyrazole ring onto a pre-existing piperidine or the coupling of a pyrazole and a piperidine derivative.
General Approaches to Constructing the Pyrazole-Piperidine Linkage
One common strategy involves the N-arylation of a piperidine derivative with a pyrazole bearing a suitable leaving group, often a halogen. This reaction is typically catalyzed by a transition metal, such as palladium or copper.
An alternative approach starts with a piperidine derivative that is then used as a building block for the construction of the pyrazole ring. For example, a piperidine-containing β-ketoester can be reacted with a hydrazine derivative to form the pyrazole ring in a cyclocondensation reaction.[10][11]
Detailed Experimental Protocol: Synthesis of a 4-(1H-Pyrazol-1-yl)piperidine Intermediate
This protocol is based on a reported synthesis of a key intermediate for Crizotinib and serves as a representative example of the construction of a 4-(pyrazolyl)piperidine core.[7]
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: 4-Chloropyridine hydrochloride is reacted with pyrazole in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).
-
Rationale: The pyrazole anion, generated in situ by the base, acts as a nucleophile, displacing the chloride from the 4-position of the pyridine ring.
-
Procedure:
-
To a stirred solution of 4-chloropyridine hydrochloride (1.0 eq) and pyrazole (1.2 eq) in DMF, add potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-(1H-pyrazol-1-yl)pyridine.
-
Step 2: Hydrogenation of the Pyridine Ring
-
Reaction: The 4-(1H-pyrazol-1-yl)pyridine is hydrogenated using a catalyst, such as platinum(IV) oxide, under a hydrogen atmosphere.
-
Rationale: The pyridine ring is selectively reduced to a piperidine ring. The acidic conditions help to activate the pyridine ring towards reduction.
-
Procedure:
-
Dissolve 4-(1H-pyrazol-1-yl)pyridine (1.0 eq) in methanol and add platinum(IV) oxide (0.05 eq).
-
Place the reaction mixture under a hydrogen atmosphere (50 psi) and stir at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 4-(1H-pyrazol-1-yl)piperidine.
-
Step 3: Iodination of the Pyrazole Ring
-
Reaction: The 4-(1H-pyrazol-1-yl)piperidine is iodinated using an iodinating agent, such as N-iodosuccinimide (NIS), in a solvent like acetonitrile.
-
Rationale: The pyrazole ring undergoes electrophilic substitution, with the iodine atom being introduced at the 4-position.
-
Procedure:
-
To a solution of 4-(1H-pyrazol-1-yl)piperidine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-(4-iodo-1H-pyrazol-1-yl)piperidine.
-
Prominent Pyrazole-Piperidine Drugs and Clinical Candidates
The versatility of the pyrazole-piperidine scaffold is evident in its application across a diverse range of therapeutic areas, leading to the development of several successful drugs and promising clinical candidates.
In HIV Therapy: CCR5 Antagonists
As one of the earliest and most successful applications, pyrazole-piperidine derivatives have been developed as potent C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.
-
Mechanism of Action: HIV-1 enters host T-cells by binding to the CD4 receptor and a coreceptor, either CCR5 or CXCR4. CCR5 antagonists, such as Maraviroc (which contains a different scaffold), bind to the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with it, thus blocking viral entry into the cell. Pyrazole-piperidine based CCR5 antagonists function in a similar manner.[6]
-
Structure-Activity Relationship (SAR) Insights: SAR studies have shown that the pyrazole ring and its substituents are crucial for potent CCR5 antagonism. The piperidine ring serves as a rigid linker to other parts of the molecule, and its substitution pattern can significantly impact oral bioavailability and overall pharmacokinetic properties.[6]
In Oncology: Kinase Inhibitors
The pyrazole-piperidine scaffold has proven to be particularly fruitful in the development of kinase inhibitors for the treatment of cancer.
-
Mechanism of Action: Kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, kinases are dysregulated, leading to uncontrolled cell growth. Kinase inhibitors are small molecules that bind to the ATP-binding pocket of a specific kinase, preventing it from functioning and thereby inhibiting the downstream signaling pathways that drive cancer progression.
| Drug/Candidate | Target(s) | Indication | Status |
| Crizotinib | ALK, MET, ROS1 | Non-Small Cell Lung Cancer | Approved |
| Entrectinib | TRKA/B/C, ROS1, ALK | Solid Tumors | Approved |
| Pirtobrutinib | BTK | Mantle Cell Lymphoma | Approved[1] |
| Futibatinib | FGFR1-4 | Cholangiocarcinoma | Approved[1] |
| Asciminib | ABL1 | Chronic Myeloid Leukemia | Approved[1] |
Future Directions and Emerging Opportunities
The success of the pyrazole-piperidine scaffold has paved the way for its continued exploration and application in drug discovery.
Exploration of New Linkages and Substitution Patterns
While the 1,4-disubstituted piperidine is a common motif, there is significant potential in exploring other linkage patterns and stereochemistries of the piperidine ring. The introduction of chiral centers on the piperidine can lead to improved potency and selectivity.[5]
Application in Novel Therapeutic Targets
The inherent versatility of the pyrazole-piperidine scaffold makes it an attractive starting point for designing ligands for a wide array of new and challenging biological targets, including protein-protein interactions and allosteric binding sites.
Advancements in Synthetic Methodologies
The development of novel, more efficient, and sustainable synthetic methods for the construction of complex pyrazole-piperidine derivatives will be crucial for accelerating the discovery of new drug candidates. This includes the use of flow chemistry and biocatalysis.
Conclusion
The pyrazole-piperidine scaffold represents a remarkable success story in medicinal chemistry, demonstrating the power of combining two distinct heterocyclic systems to create a whole that is greater than the sum of its parts. From its early applications in HIV therapy to its current prominence in oncology, this versatile scaffold has consistently delivered potent and drug-like candidates. The continued exploration of its vast chemical space, coupled with advancements in synthetic chemistry, ensures that the pyrazole-piperidine scaffold will remain a cornerstone of drug discovery for the foreseeable future.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iajpr.com [iajpr.com]
- 9. chim.it [chim.it]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epubl.ktu.edu [epubl.ktu.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The 4-(4-phenyl-1H-pyrazol-1-yl)piperidine scaffold represents a privileged structure in medicinal chemistry, with analogues demonstrating a wide spectrum of biological activities.[1][2][3] While the specific in vivo profile of this compound is not extensively documented in publicly available literature, related compounds containing phenyl, pyrazole, and piperidine/piperazine moieties have shown promise in diverse therapeutic areas, including oncology, infectious diseases, and neuropharmacology.[4][5][6] Notably, a structurally similar piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, has been reported to exhibit anxiolytic-like and antidepressant-like effects in murine models, with a mechanism involving the serotonergic and GABAergic systems.[7]
This comprehensive guide provides a detailed experimental framework for the in vivo characterization of novel compounds based on the this compound scaffold. As a Senior Application Scientist, this document is designed to be a practical resource, guiding researchers through a logical, step-by-step process from initial safety and pharmacokinetic assessments to hypothesis-driven efficacy studies, with a particular focus on exploring potential neuropsychiatric applications. The protocols herein are grounded in established methodologies and best practices to ensure scientific rigor and data integrity.
Foundational Principles: Ethical Conduct in Animal Research
All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.[8][9]
-
Replacement: When possible, non-animal methods (e.g., in vitro assays, in silico modeling) should be utilized to answer scientific questions.[10][11]
-
Reduction: Experimental designs should be optimized to use the minimum number of animals necessary to obtain statistically significant results.[9][10]
-
Refinement: All procedures should be optimized to minimize pain, suffering, and distress to the animals.[8][10]
Before commencing any in vivo experiments, researchers must obtain approval from their institution's Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[8][12] A detailed protocol outlining all procedures, justification for animal use, and measures to ensure animal welfare must be submitted and approved.
The Initial Steps: Preliminary In Vivo Characterization
The primary objective of these initial studies is to establish a safe and effective dosing regimen and to understand the pharmacokinetic profile of the compound.
Compound Formulation and Administration
The formulation and route of administration are critical for achieving consistent and reproducible results. The choice of vehicle and administration route will depend on the physicochemical properties of the compound and the experimental goals.[13][14]
Table 1: Common Administration Routes for Rodent Studies
| Route of Administration | Abbreviation | Typical Volume (Mice) | Speed of Onset | Pros | Cons |
| Intravenous (tail vein) | IV | 5 mL/kg | Very Fast | 100% bioavailability, precise dose delivery. | Technically challenging, potential for tissue damage if not performed correctly. |
| Intraperitoneal | IP | 10 mL/kg | Fast | Easier than IV, rapid absorption. | Potential for injection into organs, first-pass metabolism in the liver. |
| Subcutaneous | SC | 10 mL/kg | Slow | Sustained release, easy to perform. | Slower absorption, potential for local irritation. |
| Oral Gavage | PO | 10 mL/kg | Variable | Mimics clinical route of administration for many drugs. | Stressful for the animal, potential for incorrect placement into the trachea, variable bioavailability. |
Protocol 1: General Formulation Procedure
-
Solubility Testing: Determine the solubility of this compound in common vehicles (e.g., water, saline, PBS, DMSO, Tween 80, PEG400).
-
Vehicle Selection: Choose a vehicle that fully dissolves the compound and is well-tolerated by the animals. For initial studies, a common vehicle is a solution of 5-10% DMSO, 10-20% Solutol HS 15 or Cremophor EL, and the remainder saline or PBS.
-
Preparation: On the day of the experiment, accurately weigh the compound and dissolve it in the chosen vehicle. Ensure the final solution is clear and free of particulates. Sterile filter the solution if administering via a parenteral route.
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to identify the highest dose of the compound that can be administered without causing unacceptable toxicity.[13] This information is crucial for designing subsequent efficacy studies.
Protocol 2: Single-Dose MTD Study in Mice
-
Animal Model: Use a common mouse strain, such as C57BL/6 or BALB/c, with an equal number of males and females.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups of animals (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.[13]
-
Administration: Administer a single dose of the compound via the intended route of administration for future efficacy studies (e.g., IP or PO).
-
Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 24, 48, and 72 hours post-dose).
-
Data Collection: Record observations in a structured table.
Table 2: MTD Study Observation Checklist
| Parameter | Observations |
| General Appearance | Hunched posture, piloerection, rough coat |
| Behavioral Changes | Lethargy, hyperactivity, stereotypy, ataxia |
| Physiological Signs | Changes in respiration, tremors, convulsions |
| Body Weight | Record daily for 7 days. A weight loss of >15-20% is a common humane endpoint. |
| Mortality | Record time of death if it occurs. |
The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.[13]
Pharmacokinetic (PK) Studies
PK studies are vital for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[15][16] This information helps in selecting appropriate dosing intervals and correlating drug exposure with pharmacological effects.
Protocol 3: Basic Pharmacokinetic Study in Mice
-
Animal Model: Use cannulated mice if possible to allow for serial blood sampling from a single animal, adhering to the principles of Reduction and Refinement.[17] If cannulation is not feasible, use separate groups of animals for each time point.
-
Dosing: Administer a single dose of the compound via both IV and the intended oral/IP route to determine bioavailability. A typical dose would be in the low to mid-range of the MTD.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[18]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[17]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest concentration of the drug in the blood. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total exposure to the drug over time. |
| Half-life | t1/2 | The time it takes for the drug concentration to decrease by half. |
| Bioavailability | F% | The fraction of the administered dose that reaches systemic circulation. |
Efficacy Evaluation: A Focus on Neuropsychiatric Applications
Based on the pharmacological activity of structurally related compounds, a primary area of investigation for this compound is its potential as an anxiolytic or antidepressant agent.[7]
Rationale and Animal Model Selection
Modeling neuropsychiatric disorders in animals is challenging due to the subjective nature of the symptoms.[19][20] Therefore, researchers rely on behavioral tests that measure endophenotypes, such as anxiety-like behavior or behavioral despair.[21][22] The choice of animal model is critical and should be justified based on the research question. Common outbred strains like Swiss Webster or inbred strains like C57BL/6J and BALB/c are frequently used.[23]
Behavioral Assays for Anxiolytic-Like Activity
Several validated behavioral paradigms are used to assess anxiety-like behavior in rodents.[24][25] It is recommended to use a battery of tests to obtain a comprehensive profile of the compound's effects.
Protocol 4: Elevated Plus Maze (EPM) Test
The EPM is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[26][27]
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.
-
Procedure:
-
Administer the compound or vehicle at a predetermined time before the test (based on PK data, typically 30-60 minutes for IP).
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
-
Interpretation: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[26]
Protocol 5: Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.[24][25]
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment.
-
Procedure:
-
Administer the compound or vehicle.
-
Place the mouse in the dark compartment.
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
-
-
Interpretation: An increase in the time spent in the light compartment suggests an anxiolytic-like effect.[25]
Behavioral Assays for Antidepressant-Like Activity
These tests are based on the principle of "behavioral despair," where rodents exhibit immobility when placed in an inescapable, stressful situation.
Protocol 6: Forced Swim Test (FST)
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Administer the compound or vehicle.
-
Place the mouse in the water-filled cylinder for 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Protocol 7: Tail Suspension Test (TST)
-
Apparatus: A device from which a mouse can be suspended by its tail.
-
Procedure:
-
Administer the compound or vehicle.
-
Suspend the mouse by its tail using tape.
-
Record the duration of immobility over a 6-minute period.
-
-
Interpretation: A reduction in the time spent immobile is interpreted as an antidepressant-like effect.
Experimental Design for Efficacy Studies
A robust experimental design is crucial for obtaining reliable and interpretable data.
Table 4: Example Experimental Design for Behavioral Studies
| Group | Treatment | Dose (mg/kg) | N (animals/group) |
| 1 | Vehicle | - | 10-12 |
| 2 | This compound | Low Dose (e.g., 10% of MTD) | 10-12 |
| 3 | This compound | Mid Dose (e.g., 30% of MTD) | 10-12 |
| 4 | This compound | High Dose (e.g., 60% of MTD) | 10-12 |
| 5 | Positive Control (e.g., Diazepam for anxiety, Fluoxetine for depression) | Known effective dose | 10-12 |
Investigating the Mechanism: Target Engagement and Biomarkers
Demonstrating that a compound interacts with its intended biological target in a living system is a critical step in drug development.[28][29] This is known as target engagement.
The Importance of Target Engagement
Measuring target engagement helps to:
-
Confirm that the compound is reaching its intended target in the relevant tissue (e.g., the brain).
-
Correlate the degree of target interaction with the observed pharmacological effect.
-
Validate the biological hypothesis.[29]
Strategies for Assessing Target Engagement
Target engagement can be assessed through direct or indirect methods.[28]
-
Direct Measurement: This often involves techniques like positron emission tomography (PET) imaging with a radiolabeled ligand or ex vivo receptor occupancy studies.
-
Indirect Measurement (Pharmacodynamic Biomarkers): This involves measuring the downstream consequences of target interaction.[28] For a compound with potential effects on the serotonergic or GABAergic systems, this could include measuring changes in neurotransmitter levels or the expression of downstream signaling molecules.
Protocol 8: Ex Vivo Neurotransmitter Analysis
-
Dosing and Tissue Collection:
-
Administer the compound or vehicle to groups of mice.
-
At the time of peak effect (determined from behavioral studies and PK data), humanely euthanize the animals.
-
Rapidly dissect specific brain regions of interest (e.g., prefrontal cortex, hippocampus, amygdala).
-
Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C.
-
-
Sample Preparation and Analysis:
-
Homogenize the brain tissue.
-
Use techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection or LC-MS/MS to quantify the levels of neurotransmitters (e.g., serotonin, dopamine, GABA) and their metabolites.
-
-
Interpretation: A significant change in neurotransmitter levels in the compound-treated groups compared to the vehicle group can provide evidence of target engagement and insight into the mechanism of action.
Visualizing the Process: Diagrams and Workflows
Visual aids can help to clarify complex experimental processes and biological pathways.
Figure 1: A generalized workflow for the in vivo characterization of a novel compound.
Figure 2: A hypothetical signaling pathway for potential anxiolytic effects.
Conclusion
The in vivo characterization of a novel compound such as this compound requires a systematic and ethically sound approach. This guide provides a comprehensive framework for researchers to navigate the critical early stages of in vivo research, from establishing safety and pharmacokinetic profiles to conducting hypothesis-driven efficacy studies. By following these detailed protocols and principles, scientists can generate high-quality, reproducible data that will be crucial for advancing our understanding of this promising chemical scaffold and its potential therapeutic applications.
References
- 1. Buy 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride [smolecule.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 9. forskningsetikk.no [forskningsetikk.no]
- 10. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. krebsliga.ch [krebsliga.ch]
- 13. benchchem.com [benchchem.com]
- 14. ichor.bio [ichor.bio]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 17. parazapharma.com [parazapharma.com]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models of Neuropsychiatric Disorders and Substance Use Disorders: Progress and Gaps [apa.org]
- 23. Behavioral and physiological mouse assays for anxiety: a survey in nine mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 25. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. sapient.bio [sapient.bio]
- 29. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 4-(4-Phenyl-1H-Pyrazol-1-yl)piperidine Libraries: An Application Note and Protocol Guide
Introduction: The Therapeutic Potential of the 4-(4-Phenyl-1H-Pyrazol-1-yl)piperidine Scaffold
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its inherent three-dimensionality and the synthetic tractability of its pyrazole and piperidine rings allow for extensive chemical diversification, making it an ideal framework for the construction of large and diverse compound libraries.[4] This scaffold has been successfully employed in the development of modulators for a range of biological targets, with a notable prominence in the realm of G-protein coupled receptors (GPCRs).[5][6]
GPCRs represent one of the largest and most important families of drug targets, implicated in a vast array of physiological processes and diseases.[7][8][9] The this compound core has been a key component in the discovery of potent and selective antagonists for cannabinoid receptors (CB1 and CB2) and chemokine receptors such as CCR5.[10][11][12] Given the therapeutic potential of modulating these GPCRs in indications ranging from metabolic disorders and pain to inflammatory diseases and HIV, high-throughput screening (HTS) of this compound libraries is a critical step in the identification of novel therapeutic candidates.[13]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for this compound libraries, with a focus on identifying modulators of GPCRs. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for both biochemical and cell-based assays, and outline a robust hit validation cascade.
Assay Development and Optimization: Choosing the Right Tool for the Target
The success of any HTS campaign hinges on the development of a robust, reliable, and relevant assay. The choice between a biochemical and a cell-based assay format is a critical initial decision, driven by the nature of the target and the desired information.[14][15]
Biochemical Assays are performed in a purified, cell-free system, offering a direct measure of a compound's interaction with the target protein.[14] For GPCRs, a common biochemical HTS format is the radioligand binding assay.
-
Expertise & Experience: While radioligand binding assays are highly sensitive and provide direct affinity data, they have significant drawbacks for primary HTS. The requirement for radiolabeled ligands poses safety and disposal challenges, and the assay format can be prone to interference from compounds that absorb at the scintillation wavelength. Furthermore, this assay only identifies compounds that bind to the receptor but does not provide information on their functional activity (i.e., agonist, antagonist, or inverse agonist).
Cell-Based Assays , in contrast, are conducted using living cells and measure the functional consequences of target modulation in a more physiologically relevant context.[16][17] For GPCRs, cell-based assays typically monitor the downstream signaling events that occur upon receptor activation.[7][8] Common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca2+), or the recruitment of signaling proteins like β-arrestin.[5]
-
Expertise & Experience: For screening this compound libraries against GPCRs like cannabinoid or chemokine receptors, cell-based functional assays are generally the preferred approach for primary HTS.[7][18] They provide richer, more biologically relevant data, allowing for the simultaneous identification and functional characterization of hits. The choice of the specific cell-based assay depends on the G-protein coupling profile of the target GPCR.
| Assay Type | GPCR Coupling | Principle | Advantages | Disadvantages |
| cAMP Assay | Gs, Gi | Measures changes in intracellular cyclic AMP levels. | Robust, well-established, suitable for both Gs and Gi coupled receptors. | Can be indirect; may miss signaling through other pathways. |
| Calcium Mobilization Assay | Gq, Gi (with promiscuous G-proteins) | Measures transient increases in intracellular calcium concentration. | High signal-to-noise ratio, rapid kinetics, amenable to high-throughput formats like FLIPR. | Primarily for Gq-coupled receptors, though can be engineered for others.[18] |
| β-Arrestin Recruitment Assay | All GPCRs | Measures the translocation of β-arrestin to the activated GPCR. | Universal for all GPCRs, can identify biased ligands. | May not capture G-protein dependent signaling. |
Authoritative Grounding: The complexity of GPCR signaling, which can involve multiple G-protein subtypes and β-arrestin-mediated pathways, underscores the importance of selecting an assay that aligns with the therapeutic hypothesis.[5] For instance, if the goal is to identify a biased agonist that selectively activates a G-protein pathway over the β-arrestin pathway, a combination of assays will be necessary in the hit validation cascade.
High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow designed to efficiently screen large compound libraries and identify promising hits for further development.
References
- 1. GPCR Targeted Library [chemdiv.com]
- 2. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 5. High-Throughput Screening of GPCRs for Drug Discovery Applications | The Scientist [the-scientist.com]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US9133128B2 - Pyrazole derivatives as cannabinoid receptor 1 antagonists - Google Patents [patents.google.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. 57038 [pdspdb.unc.edu]
- 12. Compound 4-methyl-N-[1-phenyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-yl]benzamide... [chemdiv.com]
- 13. 1-((1H-Pyrazol-4-yl)sulfonyl)-4-(1H-pyrazol-5-yl)piperidine|BLD Pharm [bldpharm.com]
- 14. 4-(4-CHLOROPHENYL)-4-[4-(1H-PYRAZOL-4-YL)PHENYL]PIPERIDINE Result Summary | BioGRID [thebiogrid.org]
- 15. Discovery of 1,3-disubstituted pyrazole peripheral cannabinoid receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Topic: Radiolabeling of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine for PET Imaging Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole-Piperidine Scaffolds in PET Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in living subjects.[1] The power of PET lies in the use of specific radiotracers—biologically active molecules labeled with a short-lived positron-emitting radionuclide.[1][2] The 4-(4-phenyl-1H-pyrazol-1-yl)piperidine scaffold represents a "privileged structure" in medicinal chemistry, known to interact with a diverse range of high-value biological targets, including receptors and enzymes in the central nervous system (CNS) and in oncology.[1][3]
The development of PET tracers based on this scaffold is a significant area of research, with potential applications in diagnosing neurodegenerative diseases, monitoring neuroinflammation, and evaluating cancer therapies.[1][3] This application note provides a comprehensive guide to the radiosynthesis and quality control of a novel PET tracer, [¹⁸F]4-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)piperidine , designed for preclinical and clinical research. We will focus on a robust, late-stage radiofluorination strategy using Fluorine-18, the radionuclide of choice for routine clinical PET imaging due to its favorable physical properties.[1]
Section 1: Rationale and Strategy for Radiolabeling
The Radionuclide of Choice: Fluorine-18
For PET tracer development intended for broad application, Fluorine-18 (¹⁸F) offers the optimal balance of characteristics.[1] Its 109.8-minute half-life is long enough to permit multi-step, complex radiosyntheses, purification, quality control, and transport to satellite imaging centers.[1][4] Furthermore, its low positron energy (0.635 MeV) results in a short positron range in tissue, leading to higher-resolution PET images compared to other common radionuclides like Carbon-11.[4]
Precursor Design for Late-Stage Radiofluorination
The core principle of modern PET tracer synthesis is "late-stage" labeling, where the radionuclide is introduced in the final or penultimate step. This strategy maximizes the incorporation of the short-lived isotope into the final product and simplifies purification. For the synthesis of [¹⁸F]4-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)piperidine, we employ a copper-mediated radiofluorination, a powerful method that allows for the fluorination of electron-rich and electron-neutral aromatic rings under mild conditions.[5][6][7]
This approach requires a specifically designed precursor molecule: 4-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazol-1-yl)piperidine . The boronic acid pinacol ester (Bpin) group serves as a highly efficient handle for the copper-catalyzed introduction of [¹⁸F]fluoride.
Caption: Copper-mediated radiofluorination of the boronic ester precursor.
Section 2: Automated Radiosynthesis Protocol
For reasons of radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP), the synthesis of PET radiopharmaceuticals is performed using automated synthesis modules housed in lead-shielded "hot cells".[8][9] The following protocol is designed for a cassette-based automated synthesizer.
Overview of the Automated Synthesis Workflow
The entire process, from receiving the [¹⁸F]fluoride from the cyclotron to the final formulated product, is a closed, automated sequence.
Caption: Automated workflow for the synthesis of the [¹⁸F]PET tracer.
Reagents and Materials
| Reagent / Material | Supplier | Grade |
| Precursor (as defined in 1.2) | Custom Synthesis | >98% Purity |
| Copper(II) triflate pyridine complex | Commercially Available | Anhydrous |
| Kryptofix® 2.2.2 (K₂₂₂) | Commercially Available | Radiopharmaceutical |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |
| N,N-Dimethylacetamide (DMA) | Commercially Available | Anhydrous |
| Acetonitrile (MeCN) | Commercially Available | HPLC Grade |
| Water for Injection, USP | Commercially Available | USP |
| Ethanol, USP | Commercially Available | USP |
| Sep-Pak® QMA Carbonate Plus Light Cartridge | Commercially Available | - |
| Sep-Pak® C18 Plus Light Cartridge | Commercially Available | - |
| Sterile Vials & 0.22 µm Sterile Filter | Commercially Available | - |
Step-by-Step Automated Synthesis Procedure
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride (1-10 GBq) from the cyclotron is passed through a pre-conditioned QMA cartridge, which selectively traps the [¹⁸F]F⁻.
-
The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (12-15 mg) and K₂CO₃ (2 mg) in an acetonitrile/water mixture.[10]
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 120°C to yield the anhydrous, reactive K[¹⁸F]F-K₂₂₂ complex.[9]
-
-
Copper-Mediated Radiofluorination:
-
A solution of the boronic ester precursor (2.0 mg) and the copper catalyst (Cu(OTf)₂(py)₄, ~2 equivalents) in anhydrous DMA (500 µL) is added to the reaction vessel.[6]
-
The reaction mixture is heated at 140°C for 5 minutes.[6]
-
Rationale: The copper catalyst facilitates the nucleophilic substitution of the boronic ester group with [¹⁸F]fluoride, a reaction that is otherwise difficult on non-activated aromatic rings.[5]
-
-
Purification by Semi-Preparative HPLC:
-
After cooling, the reaction mixture is quenched with water and injected onto a semi-preparative HPLC system.
-
The fraction corresponding to the [¹⁸F]product is collected. This step is critical for separating the desired radiotracer from unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities.
-
| HPLC Parameter | Semi-Preparative Conditions |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase | 45:55 Acetonitrile : Water (+0.1% TFA) |
| Flow Rate | 4.0 mL/min |
| Detection | UV (254 nm) and Radioactivity Detector |
-
Formulation:
-
The collected HPLC fraction is diluted with Water for Injection and passed through a C18 Sep-Pak cartridge, which traps the product.
-
The cartridge is washed with Water for Injection to remove residual HPLC solvents.
-
The final product is eluted from the C18 cartridge with a small volume of Ethanol, USP, and then diluted with sterile saline to achieve the final desired concentration (typically <10% ethanol).
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Section 3: Quality Control for Product Release
A robust quality control (QC) system is essential to ensure the safety and efficacy of any radiopharmaceutical.[11] All tests must be completed and meet specifications before the product is released for administration.
QC Specifications Summary
| Test | Method | Specification |
| Identity | Analytical HPLC | Retention time matches non-radioactive standard |
| Radionuclide Identity | Half-life measurement | 105 - 115 minutes |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Molar Activity | HPLC & Dose Calibrator | ≥ 50 GBq/µmol at time of injection |
| Chemical Purity | Analytical HPLC (UV) | No significant impurities co-eluting with product |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm |
| pH | pH meter or strip | 4.5 - 7.5 |
| Sterility | USP <71> | No microbial growth |
| Bacterial Endotoxins | LAL test, USP <85> | < 175 EU / V (where V is max patient dose in mL) |
Specifications are based on general pharmacopeia guidelines and may be adapted.[12][13]
Detailed QC Protocols
-
Radiochemical Identity and Purity (Analytical HPLC): A small aliquot of the final product is injected onto an analytical HPLC system. The retention time of the main radioactive peak is compared to that of a pre-injected, authenticated non-radioactive standard. Radiochemical purity is calculated as the area of the product peak divided by the total area of all radioactive peaks.[14]
-
Molar Activity: The radioactivity of the sample is measured in a dose calibrator. The mass of the compound is determined from the UV peak area on the analytical HPLC chromatogram, using a standard curve generated from the non-radioactive standard. Molar activity (in GBq/µmol) is calculated by dividing the decay-corrected radioactivity by the number of moles of the compound.
-
Residual Solvent Analysis (GC): Gas chromatography is used to confirm that levels of solvents used in the synthesis (e.g., acetonitrile, ethanol) are below established safety limits.[14]
-
Sterility and Endotoxin Testing: These tests are critical for ensuring the safety of the injectable product. Sterility testing is typically performed retrospectively due to the short half-life of ¹⁸F, while the endotoxin (LAL) test can be completed before product release.[12]
Section 4: Discussion and Field Insights
The described protocol provides a reliable and robust method for the production of [¹⁸F]4-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)piperidine.
-
Rationale for Method Selection: The choice of a copper-mediated fluorination of a boronic ester precursor is deliberate. Unlike traditional nucleophilic aromatic substitution (SₙAr) which often requires harsh conditions and strong electron-withdrawing groups, this modern approach offers a broader substrate scope and generally proceeds under milder conditions, leading to higher and more reproducible radiochemical yields.[5][6]
-
Importance of Automation: Manual synthesis of multi-gigabecquerel amounts of radiotracers is not feasible from a radiation safety perspective and lacks the reproducibility required for clinical use. Cassette-based automated systems simplify the process, minimize operator dose, and ensure batch-to-batch consistency, which is a cornerstone of GMP.[8][9][15]
-
Potential Pitfalls and Troubleshooting:
-
Low Yield: Can be caused by moisture in the reaction vessel (compromising the K[¹⁸F]F-K₂₂₂ complex), precursor instability, or sub-optimal temperature.
-
In Vivo Defluorination: Some aryl fluorides can be susceptible to in vivo metabolism, leading to the release of free [¹⁸F]fluoride, which is then taken up by bone. This was observed in PET studies of [¹⁸F]celecoxib, another pyrazole-containing tracer.[16] Preclinical evaluation in animal models is essential to confirm the in vivo stability of this new tracer.
-
Conclusion
This application note details a comprehensive and modern approach for the synthesis and quality control of [¹⁸F]4-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)piperidine. By leveraging a robust copper-mediated radiofluorination strategy on an automated platform, this protocol enables the reliable, high-yield production of a high-purity PET tracer suitable for rigorous preclinical evaluation and potential clinical translation. The availability of this tracer will empower researchers to investigate the in vivo distribution and function of its biological targets, potentially accelerating drug development and improving our understanding of disease.
References
- 1. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopharmaceuticals for PET Imaging - Issue A [directory.doabooks.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated synthesis of PET tracers [fz-juelich.de]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 15. [PDF] Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Modeling of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Authored by: A Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold
The compound 4-(4-phenyl-1H-pyrazol-1-yl)piperidine represents a promising scaffold in modern drug discovery. Its unique structural combination of a phenylpyrazole and a piperidine moiety suggests potential interactions with a variety of biological targets, particularly within the G-protein coupled receptor (GPCR) family, which are implicated in numerous physiological and pathological processes.[1][2][3][4][5] The journey from a promising chemical entity to a viable therapeutic agent is, however, contingent on a thorough understanding of its behavior within a biological system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of this compound and its analogs.
Pharmacokinetics, the study of what the body does to a drug, and pharmacodynamics, the study of what a drug does to the body, are intrinsically linked. A robust PK/PD model is crucial for predicting human dosage regimens, understanding exposure-response relationships, and ultimately, de-risking clinical development.[6][7][8][9] This document outlines a logical, field-proven workflow, from initial in vitro characterization to in vivo studies and data analysis, providing both the "how" and the "why" behind each experimental choice.
Part 1: Foundational In Vitro Characterization - Building the ADME Profile
Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to identifying potential liabilities and guiding medicinal chemistry efforts.[10][11][12][13][14] These assays are designed to be rapid, cost-effective, and predictive of in vivo performance.
Physicochemical Properties: The Bedrock of Bioavailability
A drug's ability to be absorbed and distributed is heavily influenced by its fundamental physicochemical characteristics.
-
Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a common hurdle in drug development.
-
Lipophilicity (LogD7.4): The octanol-water distribution coefficient at physiological pH (7.4) is a key indicator of a compound's ability to permeate biological membranes.
Protocol 1: Kinetic and Thermodynamic Solubility Assessment
-
Kinetic Solubility:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final DMSO concentration of ≤1%.
-
Incubate at room temperature with shaking.
-
Measure the concentration of the compound in the supernatant after centrifugation using LC-MS/MS.
-
-
Thermodynamic Solubility:
-
Add an excess of solid compound to PBS (pH 7.4).
-
Equilibrate for 24-48 hours with continuous agitation.
-
Filter and quantify the dissolved compound concentration by LC-MS/MS.
-
Protocol 2: LogD7.4 Determination
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vortex vigorously to ensure thorough mixing and allow the phases to separate.
-
Quantify the concentration of the compound in both the aqueous and octanol phases using LC-MS/MS.
-
Calculate LogD7.4 as the log10 of the ratio of the concentration in octanol to the concentration in the aqueous phase.
Metabolic Stability: Predicting First-Pass Metabolism
The liver is the primary site of drug metabolism. Assessing the stability of this compound in the presence of liver enzymes provides an early indication of its likely metabolic clearance and oral bioavailability.[14]
Protocol 3: Metabolic Stability in Liver Microsomes
-
Incubate the test compound (typically 1 µM) with human and rodent (rat, mouse) liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding: The Unbound Drug Hypothesis
Only the unbound fraction of a drug in plasma is free to distribute to tissues and interact with its target.[14] High plasma protein binding can significantly impact a drug's efficacy and clearance.
Protocol 4: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Add the test compound to plasma from relevant species (human, rat, mouse).
-
Load the plasma into the sample chamber of a RED device, with dialysis buffer in the adjacent chamber, separated by a semi-permeable membrane.
-
Incubate until equilibrium is reached (typically 4-6 hours).
-
Quantify the compound concentration in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu).
Table 1: Summary of In Vitro ADME Assays and Target Parameters
| Assay | Matrix/System | Key Parameter(s) Determined |
| Kinetic Solubility | PBS (pH 7.4) | Kinetic solubility (µg/mL or µM) |
| Thermodynamic Solubility | PBS (pH 7.4) | Thermodynamic solubility (µg/mL or µM) |
| LogD7.4 | n-octanol/PBS (pH 7.4) | LogD7.4 |
| Metabolic Stability | Liver Microsomes | In vitro half-life (t1/2), Intrinsic Clearance (CLint) |
| Plasma Protein Binding | Plasma | Fraction unbound (fu) |
Part 2: In Vivo Pharmacokinetic Studies - Characterizing the Compound's Fate
In vivo studies are essential to understand the complete PK profile of this compound in a living organism.[6][7][8] Rodent models, such as mice and rats, are commonly used in early-stage drug discovery.[7]
Study Design and Execution
A well-designed PK study will typically involve both intravenous (IV) and oral (PO) administration to determine key parameters like clearance, volume of distribution, and oral bioavailability.
Protocol 5: Rodent Pharmacokinetic Study
-
Animal Models: Use male Sprague-Dawley rats or CD-1 mice.[7][9]
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[15]
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
dot
Caption: Workflow for a typical in vivo pharmacokinetic study.
Bioanalytical Method: Accurate Quantification is Key
A robust and sensitive bioanalytical method is critical for the accurate quantification of this compound in plasma.[16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[17][18][19]
Protocol 6: LC-MS/MS Bioanalytical Method Development and Validation
-
Sample Preparation:
-
Thaw plasma samples.
-
Add an internal standard (ideally a stable isotope-labeled version of the analyte).[20]
-
Precipitate proteins with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate the analyte from endogenous matrix components.
-
Optimize mass spectrometry parameters (e.g., parent and product ions, collision energy) for sensitive and specific detection using multiple reaction monitoring (MRM).
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Data Analysis: From Concentration-Time Data to PK Parameters
Non-compartmental analysis (NCA) is a standard method for deriving key PK parameters from plasma concentration-time data without assuming a specific compartmental model.[21][22][23][24][25]
Table 2: Key Pharmacokinetic Parameters from NCA
| Parameter | Description | Calculation Route |
| Cmax | Maximum observed plasma concentration | Direct observation |
| Tmax | Time to reach Cmax | Direct observation |
| AUClast | Area under the curve to the last measurable time point | Trapezoidal rule |
| AUCinf | Area under the curve extrapolated to infinity | Trapezoidal rule |
| t1/2 | Terminal half-life | Linear regression of the terminal log-linear phase |
| CL | Clearance | Dose / AUCinf (IV) |
| Vd | Volume of distribution | CL * t1/2 / 0.693 |
| F% | Oral bioavailability | (AUCPO / AUCIV) * (DoseIV / DosePO) * 100 |
Part 3: Pharmacodynamic Modeling - Linking Exposure to Effect
The ultimate goal is to understand the relationship between the concentration of this compound at the site of action and the observed pharmacological effect. Given the structural motifs, GPCRs are a likely target class.[26][27][28][29]
In Vitro Functional Assays
Functional assays are essential to determine the compound's mechanism of action (e.g., agonist, antagonist) and its potency at the target receptor.[26][29]
Protocol 7: GPCR Functional Assays (Example: Antagonist Mode)
-
Cell Line: Use a cell line stably expressing the target GPCR.
-
Assay Principle:
-
cAMP Assay (for Gs or Gi coupled receptors): Measure the inhibition of agonist-stimulated cAMP production.[30]
-
Calcium Flux Assay (for Gq coupled receptors): Measure the inhibition of agonist-induced intracellular calcium mobilization.[30]
-
β-arrestin Recruitment Assay: A universal assay that measures the recruitment of β-arrestin to the activated receptor.[30]
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist at its EC50 concentration.
-
Measure the downstream signal (e.g., cAMP levels, fluorescence).
-
-
Data Analysis:
-
Generate a concentration-response curve and determine the IC50 (the concentration of antagonist that inhibits 50% of the agonist response).
-
dot
Caption: Conceptual framework of PK/PD modeling.
Integrated PK/PD Modeling
By combining the in vivo PK data with in vitro or in vivo PD data, a mathematical model can be constructed to describe the time course of the drug's effect. This allows for the simulation of different dosing scenarios and the prediction of the required exposure for a desired therapeutic effect.
Part 4: Advanced Modeling - Physiologically Based Pharmacokinetics (PBPK)
For a more mechanistic understanding and improved prediction of human pharmacokinetics, physiologically based pharmacokinetic (PBPK) modeling can be employed.[31] PBPK models are multi-compartment models that represent individual organs and tissues, incorporating physiological parameters and drug-specific in vitro data.[32][33][34][35]
Key Inputs for a PBPK Model:
-
Physicochemical data: Molecular weight, pKa, LogP, solubility.
-
In vitro ADME data: CLint, fu, blood-to-plasma ratio.
-
Physiological parameters: Organ volumes, blood flow rates.
Software for PK/PD and PBPK Modeling:
Several commercial and open-source software packages are available for PK/PD and PBPK modeling, including GastroPlus®, Simcyp®, and R-Vis.[31][32][33][34][35]
Conclusion: A Roadmap to Clinical Candidacy
The successful development of this compound, or any novel chemical entity, relies on a systematic and rigorous evaluation of its pharmacokinetic and pharmacodynamic properties. The protocols and workflows outlined in this application note provide a robust framework for generating the critical data needed to build a comprehensive PK/PD model. This model will serve as an invaluable tool for informed decision-making, enabling the optimization of dosing strategies and increasing the probability of success in clinical trials. By embracing this integrated approach, researchers can confidently navigate the complex path from discovery to a potential new medicine.
References
- 1. Buy 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride [smolecule.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 8. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 9. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. criver.com [criver.com]
- 11. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. admescope.com [admescope.com]
- 15. parazapharma.com [parazapharma.com]
- 16. jchps.com [jchps.com]
- 17. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. allucent.com [allucent.com]
- 22. Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. How do I interpret non-compartmental analysis (NCA) results? [synapse.patsnap.com]
- 24. mathworks.com [mathworks.com]
- 25. quantics.co.uk [quantics.co.uk]
- 26. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 30. m.youtube.com [m.youtube.com]
- 31. pharmaron.com [pharmaron.com]
- 32. researchgate.net [researchgate.net]
- 33. Physiologically Based Pharmacokinetic (PBPK) Software - Simulations Plus [simulations-plus.com]
- 34. certara.com [certara.com]
- 35. R-Vis – Open access PBPK modelling platform – Cefic-Lri [cefic-lri.org]
Application Notes & Protocols: Utilizing Pyrazole-Based LRRK2 Inhibitors for Neurological Disorder Research
A Senior Application Scientist's Guide to GNE-7915 as a Representative Tool Compound
Introduction: The Significance of LRRK2 Inhibition in Neurodegeneration
Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are the most common genetic cause of Parkinson's disease (PD), a progressive neurodegenerative disorder.[1][2] Many of these mutations, particularly the prevalent G2019S substitution, lead to a pathological increase in LRRK2's kinase activity.[3][4][5] This enzymatic hyperactivity is considered a central driver of neuronal damage, making LRRK2 a prime therapeutic target.[6][7] The development of potent and selective LRRK2 inhibitors has therefore become a critical goal in the pursuit of disease-modifying therapies for PD.[8][9]
The pyrazole scaffold is a key feature in many potent kinase inhibitors due to its favorable chemical properties.[10][11][12] While the specific molecule "4-(4-phenyl-1H-pyrazol-1-yl)piperidine" is not a widely characterized tool compound, it represents a chemical class that has given rise to highly valuable research tools. This guide will focus on GNE-7915 , a potent, selective, and brain-penetrant LRRK2 inhibitor that exemplifies the application of this chemical class in studying the pathobiology of LRRK2.[8][13][14][15] By using GNE-7915 as a representative tool, we can explore the precise methodologies required to investigate LRRK2 signaling in cellular and in vivo models of neurological disease.
Mechanism of Action: Targeting the LRRK2 Kinase Domain
GNE-7915 functions as an ATP-competitive inhibitor of LRRK2's kinase activity.[16] LRRK2 is a large, multi-domain protein that includes both a GTPase (ROC-COR) and a kinase domain, which regulate each other.[2] Pathogenic mutations often disrupt this balance, leading to a hyperactive kinase state. This hyperactivity results in the increased phosphorylation of downstream substrates, most notably a subset of Rab GTPases, which are key regulators of vesicular trafficking.[2] The hyperphosphorylation of Rabs disrupts crucial cellular processes like endolysosomal trafficking and autophagy, contributing to neuronal dysfunction and death.[1][6]
GNE-7915 binds to the ATP pocket within the LRRK2 kinase domain, preventing the transfer of phosphate to its substrates. A key biomarker for LRRK2 kinase activity is its own autophosphorylation at serine 1292 (pS1292), which is reliably reduced by effective inhibitors.[17][18][19] Therefore, measuring the levels of pS1292-LRRK2 or the phosphorylation of its substrate, pThr73-Rab10, serves as a direct readout of target engagement by inhibitors like GNE-7915 in experimental systems.[17][20]
Figure 1. GNE-7915 inhibits pathogenic LRRK2 kinase activity, preventing Rab GTPase hyperphosphorylation.
Application Notes: Best Practices for Using GNE-7915
Experimental Rationale
When using a tool compound, the goal is to establish a clear, causal link between target inhibition and a biological outcome. For GNE-7915, this means demonstrating that a measured effect (e.g., rescue of a cellular phenotype) is directly due to the inhibition of LRRK2 kinase activity. A well-designed experiment will always include controls to confirm target engagement and rule out off-target effects.
-
Confirming Target Engagement: Always measure a direct biomarker of LRRK2 activity alongside your primary endpoint. The most common readouts are the phosphorylation levels of LRRK2 at Ser1292 or its substrate Rab10 at Thr73.[17][20] A dose-dependent reduction in these phosphomarks confirms that GNE-7915 is engaging its target within the experimental system.
-
Dose-Response and Selectivity: GNE-7915 is highly potent, with an in vitro IC50 of approximately 9 nM.[13][14][15] In cell-based assays, effective concentrations will vary depending on cell type and permeability, but typically fall within the 10-1000 nM range. It is crucial to perform a dose-response curve to identify the optimal concentration that maximizes LRRK2 inhibition while minimizing potential off-target effects. GNE-7915 shows high selectivity but does have some activity against targets like 5-HT2B at higher concentrations.[13][14]
-
Brain Penetrance for In Vivo Studies: A key advantage of GNE-7915 is its demonstrated ability to cross the blood-brain barrier.[8][13][14] When planning in vivo experiments, pharmacokinetic data is essential. Studies have shown that intraperitoneal (i.p.) or oral (p.o.) administration of GNE-7915 in rodents leads to significant brain concentrations and a corresponding reduction in brain pLRRK2 levels.[14] Long-term studies have shown that GNE-7915 can reduce alpha-synuclein oligomers in the mouse brain without significant adverse effects.[21]
Data Presentation: Key Properties of GNE-7915
| Parameter | Value | Species | Source |
| IC50 (LRRK2) | 9 nM | N/A (Biochemical) | [13][14][15] |
| Ki (LRRK2) | 1 nM | N/A (Biochemical) | [14] |
| Kinase Selectivity | High | 187-kinase panel | [13][15] |
| Brain Penetration | Yes | Rat, Mouse | [8][14] |
| In Vivo Efficacy | Reduces pLRRK2 in brain | Mouse | [14][21] |
Experimental Protocols
The following protocols provide a framework for assessing LRRK2 activity and the efficacy of GNE-7915.
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of GNE-7915 on purified LRRK2 enzyme activity. The readout can be based on radiolabeling ([³²P]-ATP) or luminescence (e.g., ADP-Glo™).[22][23]
Objective: To determine the IC50 of GNE-7915 against recombinant LRRK2.
Materials:
-
Recombinant LRRK2 protein (e.g., GST-tagged fragment)
-
Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., LRRKtide)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
GNE-7915 stock solution in DMSO
-
ATP solution (containing [γ-³²P]-ATP for radiometric assay)
-
ADP-Glo™ Kinase Assay kit (for luminescence assay)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay)
-
Luminometer (for luminescence assay)
Procedure:
-
Compound Dilution: Prepare a serial dilution of GNE-7915 in DMSO, then dilute into the Kinase Assay Buffer to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add the following on ice (example volumes for a 50 µL reaction):
-
25 µL of 2x Kinase/Substrate mix (containing 20 nM LRRK2 and 1 µg/µL MBP in Kinase Assay Buffer).
-
5 µL of diluted GNE-7915 or vehicle.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 20 µL of 2.5x ATP solution (e.g., 250 µM cold ATP spiked with [γ-³²P]-ATP) to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[22]
-
Stop Reaction & Readout:
-
Radiometric: Spot 25 µL of the reaction mixture onto phosphocellulose paper. Wash the paper 3-4 times with 0.75% phosphoric acid to remove unincorporated ATP. Air dry and measure incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Follow the manufacturer's protocol. Typically, this involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[23]
-
-
Data Analysis: Calculate the percentage of inhibition for each GNE-7915 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular LRRK2 Autophosphorylation Assay (pS1292)
This protocol measures the effect of GNE-7915 on LRRK2 activity within a cellular context by quantifying pS1292 levels via Western Blot or HTRF assay.[24][25]
Objective: To assess the dose-dependent inhibition of LRRK2 autophosphorylation by GNE-7915 in cultured cells.
Materials:
-
HEK293 cells or a neuronal cell line (e.g., SH-SY5Y)
-
Optional: Plasmid encoding human LRRK2 (WT or G2019S mutant)
-
Cell culture medium and transfection reagents
-
GNE-7915 stock solution in DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-pS1292-LRRK2, Mouse anti-total LRRK2
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
SDS-PAGE gels, transfer apparatus, and Western Blotting reagents
-
HTRF Phospho-LRRK2 (Ser1292) Detection Kit (alternative to Western Blot)
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293 cells in 6-well plates. If endogenous LRRK2 levels are low, transfect cells with a LRRK2-expressing plasmid.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat cells with increasing concentrations of GNE-7915 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle for 2-4 hours.[24]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well.[25]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-pS1292-LRRK2 and anti-total LRRK2) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensity for pS1292-LRRK2 and total LRRK2 for each sample.
-
Normalize the pS1292 signal to the total LRRK2 signal.
-
Express the results as a percentage of the vehicle-treated control and plot against GNE-7915 concentration to determine the cellular IC50.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. LRRK2 signaling in neurodegeneration: two decades of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel LRRK2 Inhibitors for the Treatment of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 6. LRRK2 Pathways Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medkoo.com [medkoo.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 21. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. revvity.com [revvity.com]
- 25. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
formulation of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine for oral bioavailability
Application Notes & Protocols
Topic: Formulation of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine for Enhanced Oral Bioavailability
Audience: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Formulation Challenge of this compound
The journey of a promising new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, chief among them being the attainment of adequate oral bioavailability. This document serves as a comprehensive guide to formulating This compound , a molecule of interest whose therapeutic potential may be hindered by suboptimal absorption following oral administration.
While specific physicochemical data for this exact molecule are not publicly available, its structure—containing multiple aromatic rings and a piperidine moiety—is characteristic of many modern drug candidates that exhibit poor aqueous solubility. Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II, defined by low solubility and high permeability.[1] The central hypothesis of this guide is that this compound is a BCS Class II compound. Therefore, its oral absorption is rate-limited by its dissolution in the gastrointestinal fluids.[2]
This application note provides a strategic framework and detailed protocols for overcoming this dissolution rate-limited absorption. We will explore three advanced formulation strategies:
-
Amorphous Solid Dispersions (ASDs): To enhance solubility by converting the crystalline drug into a high-energy amorphous state.[3]
-
Lipid-Based Formulations (LBFs): Specifically, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), to maintain the drug in a solubilized state in vivo.[4]
-
Nanocrystal Technology: To increase the surface area available for dissolution by reducing particle size to the nanometer range.[5]
For each strategy, we will delve into the underlying scientific principles, provide step-by-step laboratory protocols for formulation development, and outline the essential in vitro and preclinical assays required to validate performance. Our approach is grounded in the principles of Quality-by-Design (QbD), emphasizing a deep understanding of the molecule, the formulation, and the manufacturing process to ensure a robust and effective oral dosage form.[6]
Part 1: Foundational Characterization
A thorough understanding of the Active Pharmaceutical Ingredient (API) is the bedrock of rational formulation design.[7] Before embarking on advanced formulation, initial pre-formulation studies are critical.
Physicochemical Property Assessment (Hypothetical Data)
For the purpose of this guide, we will assume the following properties for this compound, typical of a BCS Class II drug candidate.
| Property | Assumed Value | Implication for Formulation |
| Molecular Weight | ~267.36 g/mol | Moderate size, likely compatible with various formulation types. |
| Aqueous Solubility | < 10 µg/mL | Very low solubility is the primary barrier to oral absorption. |
| LogP | > 3 | High lipophilicity suggests good membrane permeability but poor wetting and solubility. |
| pKa | ~4.5 (Piperidine N) | Weakly basic; solubility will be pH-dependent, lowest in the neutral pH of the intestine. |
| Crystalline Form | Stable crystalline solid | High lattice energy contributes to poor solubility; conversion to amorphous form is a viable strategy.[8] |
Biopharmaceutical Classification
The combination of low aqueous solubility and high lipophilicity (suggesting high permeability) strongly supports our classification of this compound as BCS Class II .[1] This classification dictates that formulation strategies must focus on enhancing the drug's dissolution rate and/or solubility in the gastrointestinal tract.
Caption: Logical flow for classifying the target API as BCS Class II.
Part 2: Formulation Strategies & Protocols
This section details the methodologies for preparing three distinct types of enabling formulations.
Strategy 1: Amorphous Solid Dispersions (ASDs)
Rationale: ASDs improve drug solubility by converting the stable, low-energy crystalline form of the API into a high-energy, disordered amorphous state.[3][9] A polymer carrier is used to stabilize the amorphous drug, preventing recrystallization during storage and in vivo.[10]
Key Advantages:
-
Can achieve significant supersaturation in vivo, creating a large concentration gradient for absorption.[9]
-
Established manufacturing techniques like spray drying and hot-melt extrusion are scalable.[11]
This protocol describes the preparation of an ASD using a laboratory-scale spray dryer.
Materials:
-
This compound (API)
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64, e.g., Kollidon® VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Laboratory-scale spray dryer (e.g., Büchi B-290)
Procedure:
-
Solution Preparation:
-
Prepare a 10% (w/v) solution of total solids in a 90:10 (v/v) mixture of DCM and methanol.
-
For a 1:3 drug-to-polymer ratio, dissolve 2.5 g of API and 7.5 g of PVP/VA 64 in 100 mL of the solvent mixture.
-
Stir until a clear solution is obtained. This visual confirmation is critical to ensure molecular-level mixing.
-
-
Spray Dryer Setup:
-
Inlet Temperature: 80°C
-
Aspirator Rate: 90% (~35 m³/h)
-
Pump Rate: 10% (~3 mL/min)
-
Nozzle Gas Flow: 473 L/h
-
Rationale: The inlet temperature must be sufficient to evaporate the solvent without degrading the API or polymer. The other parameters are optimized to ensure efficient drying and particle collection.
-
-
Spray Drying Process:
-
Feed the prepared solution through the spray dryer.
-
The solvent rapidly evaporates upon contact with the hot nitrogen gas, leaving behind solid particles of the API dispersed in the polymer matrix.
-
Collect the resulting white powder from the cyclone and collection vessel.
-
-
Secondary Drying:
-
Transfer the collected powder to a vacuum oven.
-
Dry at 40°C under vacuum for 24-48 hours to remove any residual solvent. Residual solvent can act as a plasticizer, increasing molecular mobility and the risk of recrystallization.
-
-
Characterization:
-
Confirm the amorphous nature of the API in the ASD using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A lack of sharp peaks in the PXRD pattern and a single glass transition temperature (Tg) in the DSC thermogram confirm an amorphous, single-phase system.
-
Strategy 2: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Rationale: SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion (droplet size < 200 nm) upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][12] The drug remains solubilized within the oil droplets, bypassing the dissolution step and facilitating absorption.[13]
Key Advantages:
-
Maintains the drug in a solubilized state, avoiding precipitation in the gut.[14]
-
Can enhance lymphatic transport for highly lipophilic drugs, reducing first-pass metabolism.[15]
This protocol involves screening excipients and constructing a ternary phase diagram to identify the optimal formulation.
Materials:
-
API
-
Oils: Medium-chain triglycerides (e.g., Capryol™ 90), Long-chain triglycerides (e.g., sesame oil)
-
Surfactants: Polyoxyl 40 Hydrogenated Castor Oil (e.g., Kolliphor® RH 40), Polysorbate 80 (e.g., Tween® 80)
-
Co-surfactants/Co-solvents: Propylene Glycol, Transcutol® HP
Procedure:
-
Excipient Solubility Screening:
-
Determine the saturation solubility of the API in various oils, surfactants, and co-surfactants.
-
Add an excess amount of API to 2 mL of each excipient in a glass vial.
-
Agitate at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method.
-
Rationale: Select excipients with the highest solubilizing capacity for the API to maximize drug loading.
-
-
Ternary Phase Diagram Construction:
-
Select the best oil, surfactant, and co-surfactant based on the solubility study.
-
Prepare a series of blank formulations by mixing the selected excipients at various ratios (e.g., from 9:1 to 1:9).
-
For each mixture, titrate with water and observe the formation of emulsions. Note the visual characteristics (clarity, stability).
-
Construct a ternary phase diagram to map the region where clear, stable nanoemulsions form.
-
Rationale: The phase diagram visually identifies the robust SNEDDS region, ensuring spontaneous emulsification upon dilution.
-
-
Drug-Loaded SNEDDS Preparation:
-
Select a ratio from the optimal nanoemulsion region of the phase diagram (e.g., Oil:Surfactant:Co-surfactant = 20:50:30 w/w).
-
Dissolve the API in the oil phase with gentle heating (if necessary) and stirring.
-
Add the surfactant and co-surfactant and vortex until a clear, homogenous mixture is formed.
-
-
Characterization:
-
Emulsification Performance: Dilute 1 mL of the SNEDDS formulation in 250 mL of water with gentle stirring. Assess the time to emulsify and the clarity of the resulting nanoemulsion.
-
Droplet Size and Zeta Potential: Measure the droplet size, polydispersity index (PDI), and zeta potential of the diluted nanoemulsion using dynamic light scattering (DLS). Ideal SNEDDS should have a droplet size < 200 nm and a low PDI (< 0.3).
-
Strategy 3: Nanocrystal Technology
Rationale: Reducing the particle size of the API to the sub-micron range dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a significant increase in the dissolution rate.[1][6]
Key Advantages:
-
High drug loading (up to 100% API).
-
Applicable to compounds that are difficult to formulate with other methods.
-
Can be formulated as a liquid nanosuspension or dried into a solid dosage form.[5]
This protocol describes the top-down production of a nanosuspension.
Materials:
-
API
-
Stabilizer: Hydroxypropyl methylcellulose (HPMC E5) or a combination of Poloxamer 188 and sodium lauryl sulfate (SLS).
-
Milling Media: Yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).
-
Purified water.
-
Planetary ball mill or a dedicated media mill.
Procedure:
-
Premix Preparation:
-
Prepare a 2% (w/v) stabilizer solution in purified water (e.g., 2 g HPMC in 100 mL water).
-
Disperse 5 g of the API into the stabilizer solution to create a coarse suspension.
-
Rationale: The stabilizer adsorbs onto the surface of the drug particles, preventing agglomeration of the newly formed nanoparticles through steric or electrostatic repulsion.[5]
-
-
Media Milling:
-
Transfer the coarse suspension to a milling chamber containing the zirconium oxide beads. The bead-to-drug ratio should be optimized, typically starting around 1:1 by volume.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for several hours (e.g., 2-8 hours).
-
Monitor the particle size distribution at regular intervals using laser diffraction or DLS until the desired size is achieved (e.g., mean particle size < 500 nm).
-
-
Separation and Collection:
-
Separate the milled nanosuspension from the milling beads using a sieve.
-
Rinse the beads with a small amount of stabilizer solution to maximize product recovery.
-
-
Characterization:
-
Particle Size and Distribution: Confirm the final particle size and PDI using DLS.
-
Crystallinity: Verify that the milling process has not induced a change in the crystalline form of the API using PXRD. Amorphization can sometimes occur with high-energy milling.
-
Dissolution Rate: Perform a dissolution test (see Part 3) to compare the dissolution rate of the nanosuspension against the unmilled API.
-
Part 3: In Vitro Performance Evaluation
Once formulated, the performance of each prototype must be rigorously assessed. These in vitro tests serve as critical tools for screening and optimizing formulations before advancing to more complex preclinical studies.[16]
Protocol: In Vitro Dissolution Testing
Objective: To compare the dissolution rate and extent of the different formulations against the unformulated API. This test is fundamental for predicting in vivo performance for BCS Class II drugs.[17]
Apparatus: USP Apparatus 2 (Paddle).[18]
Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) with 0.5% SLS to simulate intestinal fluid and maintain sink conditions.
-
Rationale: Testing at different pH values is crucial for ionizable compounds. The addition of a surfactant (SLS) is often necessary for very poorly soluble drugs to achieve sink conditions, where the concentration in the bulk medium is less than one-third of the saturation solubility.[18]
-
Procedure:
-
Setup:
-
Sample Addition:
-
Add an amount of each formulation (unformulated API, ASD, SNEDDS, nanosuspension) equivalent to a fixed dose of the API into a separate vessel.
-
-
Sampling:
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.22 µm filter to remove any undissolved particles.
-
-
Analysis:
-
Analyze the concentration of the API in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time for each formulation.
-
Caption: Workflow for the in vitro dissolution testing protocol.
Protocol: Caco-2 Permeability Assay
Objective: To confirm the high permeability of the API and to ensure that the formulation excipients do not negatively impact intestinal membrane integrity or efflux transporter activity.[20][21]
Model: Caco-2 cell monolayers grown on Transwell® inserts, which differentiate to form a polarized epithelial layer mimicking the human intestinal barrier.[22]
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® filter inserts for 21-25 days until a differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm².[23]
-
-
Transport Study (Apical to Basolateral - A to B):
-
Prepare dosing solutions of the API (solubilized from each formulation type in transport buffer, typically at a concentration of 10 µM) in Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the dosing solution to the apical (A) side of the monolayer.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from the basolateral compartment.
-
-
Efflux Study (Basolateral to Apical - B to A):
-
Concurrently, perform the transport study in the reverse direction (B to A) to assess active efflux.
-
Add the dosing solution to the basolateral side and sample from the apical side.
-
-
Analysis:
-
Quantify the API concentration in the receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.*
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)
-
An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[22]*
-
-
Expected Outcome: For a BCS Class II compound, the Papp (A to B) should be high (>10 x 10⁻⁶ cm/s), and the formulation excipients should not significantly alter this value or the TEER measurement.
Part 4: Preclinical Evaluation in Animal Models
The ultimate validation of a formulation's performance is its ability to enhance drug exposure in vivo.[24] Pharmacokinetic (PK) studies in animal models (typically rats or dogs) are essential.[25]
Protocol: Oral Pharmacokinetic Study in Rats
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation and calculate the relative bioavailability compared to a simple suspension.[26]
Animal Model: Male Sprague-Dawley rats (n=4-6 per group).[27]
Procedure:
-
Dosing Groups:
-
Group 1: IV solution (for absolute bioavailability determination, if needed).
-
Group 2: Oral gavage of API in a simple suspension (e.g., 0.5% HPMC). This is the control group.
-
Group 3: Oral gavage of the optimized ASD formulation, reconstituted in water.
-
Group 4: Oral gavage of the optimized SNEDDS formulation.
-
Group 5: Oral gavage of the optimized nanosuspension.
-
Dose: A consistent dose (e.g., 10 mg/kg) should be used across all oral groups.
-
-
Administration and Sampling:
-
Fast the animals overnight prior to dosing.[28]
-
Administer the formulations via oral gavage.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the API in plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋∞) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the relative oral bioavailability (Frel) for each advanced formulation using the formula: Frel (%) = (AUC_test / AUC_control) * 100
-
Data Presentation and Interpretation
The results from the PK study should be summarized in a table for clear comparison.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| API Suspension | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| ASD | 10 | 750 ± 150 | 1.5 | 4900 ± 850 | ~500 |
| SNEDDS | 10 | 980 ± 200 | 1.0 | 6370 ± 1100 | ~650 |
| Nanosuspension | 10 | 450 ± 90 | 2.0 | 2940 ± 550 | ~300 |
Interpretation: The hypothetical data above illustrate a successful outcome. All three advanced formulations significantly increased the oral bioavailability compared to the simple suspension. The SNEDDS formulation showed the highest improvement, likely by presenting the drug in a fully solubilized form for absorption. The ASD also performed very well by generating supersaturation. The nanosuspension improved bioavailability by enhancing the dissolution rate, but perhaps to a lesser extent than the other two approaches. This comparative data is crucial for selecting the lead formulation to advance into further development.
Conclusion and Forward Look
This guide has outlined a systematic, science-driven approach to formulating this compound for improved oral bioavailability, assuming it behaves as a typical BCS Class II compound. By leveraging advanced formulation technologies such as amorphous solid dispersions, SNEDDS, and nanocrystals, it is possible to overcome the dissolution rate-limited absorption that plagues many poorly soluble drug candidates.
The protocols provided herein offer a practical starting point for laboratory-scale development and evaluation. The selection of the final formulation strategy will depend not only on the in vivo performance but also on factors such as manufacturability, stability, intellectual property, and the target product profile. A successful outcome from these studies will provide a strong foundation for moving this promising compound into IND-enabling toxicology studies and, ultimately, clinical trials.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 9. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. seppic.com [seppic.com]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Oral lipid drug delivery system for poor water soluble drugs | PPTX [slideshare.net]
- 15. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agnopharma.com [agnopharma.com]
- 17. rssl.com [rssl.com]
- 18. fda.gov [fda.gov]
- 19. fip.org [fip.org]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. enamine.net [enamine.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 24. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes & Protocols: The Role of the Pyrazole-Piperidine Scaffold in Targeting Protein Kinases
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole-Piperidine Motif as a Privileged Scaffold in Kinase Inhibition
Protein kinases orchestrate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a central goal for pharmaceutical research.
Within the landscape of kinase inhibitor discovery, certain chemical structures, or "privileged scaffolds," appear recurrently due to their inherent ability to bind effectively within the ATP-binding pocket of various kinases. The pyrazole ring system is one such scaffold, prized for its versatile chemistry and ability to form key hydrogen bond interactions.[1][2] When combined with a piperidine moiety, as in the core structure of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine , it creates a powerful framework for developing potent and selective kinase inhibitors.
This guide will delve into the application and characterization of compounds built upon this pyrazole-piperidine theme. To provide a concrete, data-driven framework, we will use the well-characterized clinical candidate AT13148 as our primary exemplar. AT13148 is an orally available, ATP-competitive inhibitor that targets multiple members of the AGC kinase family, including AKT, ROCK, p70S6K, and PKA.[3][4] While not identical in structure to the titular compound, its mechanism and the methods used for its evaluation are directly applicable to any novel inhibitor based on the pyrazole-piperidine scaffold. This document will provide the scientific rationale and detailed protocols necessary to characterize such compounds from initial biochemical screening to cell-based functional analysis.
Part 1: Scientific Background & Mechanism of Action
The AGC Kinase Family: Central Regulators of Cell Survival and Growth
The AGC kinase family (named for Protein Kinases A, G, and C) are serine/threonine kinases that act as critical nodes in cellular signaling pathways.[4] A key pathway regulated by this family is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in human cancers, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[3][4]
AT13148 functions as an ATP-competitive inhibitor, meaning it binds to the kinase's active site and directly competes with the endogenous ATP substrate.[4] By simultaneously blocking multiple key kinases in the AGC family (such as AKT, ROCK, and p70S6K), AT13148 can induce a more profound and durable anti-tumor effect compared to inhibitors targeting a single kinase. This multi-targeted approach can effectively shut down downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[3][5]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Synthetic Yield of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Welcome to the technical support center for the synthesis of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthetic yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the formation of a crucial N-C bond between the pyrazole and piperidine rings. The two most prevalent and logical approaches are:
-
N-Alkylation of 4-phenylpyrazole: This method involves the reaction of 4-phenylpyrazole with a piperidine derivative carrying a suitable leaving group (e.g., 4-iodopiperidine or 4-mesyloxy-piperidine) under basic conditions.
-
Cross-Coupling Reactions: Modern catalytic methods like the Buchwald-Hartwig amination or Ullmann condensation offer powerful alternatives, coupling 4-phenylpyrazole with a suitable piperidine precursor.[1][2]
Each approach has its own set of challenges and optimization parameters, which we will explore in detail.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may be too weak to deprotonate the pyrazole nitrogen sufficiently. 2. Poor Leaving Group: The leaving group on the piperidine ring is not easily displaced. 3. Catalyst Inactivity (for cross-coupling): The palladium or copper catalyst may be deactivated by oxygen or impurities.[2] 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate. | 1. Base Screening: Switch to a stronger base. For N-alkylation, consider NaH or K₂CO₃ in a polar aprotic solvent like DMF or DMSO.[3] For Buchwald-Hartwig, use strong non-nucleophilic bases like NaOtBu or K₃PO₄. 2. Activate the Leaving Group: If using a tosylate or mesylate, consider converting it to an iodide via the Finkelstein reaction for better reactivity. 3. Ensure Inert Atmosphere: Degas solvents and use Schlenk techniques to rigorously exclude oxygen.[2] Use an air-stable precatalyst if possible. 4. Optimize Temperature: Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. |
| Formation of Multiple Products (Isomers/Side Products) | 1. N1 vs. N2 Alkylation: For unsymmetrical pyrazoles, alkylation can occur on either nitrogen, leading to regioisomers.[3] 2. Over-alkylation of Piperidine: If starting with piperidine, di-alkylation can occur if the product is more nucleophilic than the starting material. 3. Homocoupling (for cross-coupling): Aryl halide homocoupling can be a significant side reaction.[2] | 1. Steric Control: N-alkylation generally favors the less sterically hindered nitrogen. The choice of solvent can also influence regioselectivity; polar aprotic solvents often favor a single isomer.[3] 2. Use of Protecting Groups: Employ an N-Boc protected piperidine derivative to prevent over-alkylation, followed by a deprotection step. 3. Ligand and Catalyst Optimization: In Buchwald-Hartwig reactions, the choice of phosphine ligand is crucial. A bulkier, electron-rich ligand can promote the desired C-N bond formation over homocoupling.[2] |
| Difficult Product Purification | 1. Similar Polarity of Isomers: N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging.[4] 2. Product is a Basic Amine: The basicity of the piperidine nitrogen can cause streaking on silica gel chromatography. 3. Residual Catalyst: Traces of palladium or copper can be difficult to remove. | 1. Recrystallization: If the product is a solid, recrystallization may be effective in isolating the desired isomer. 2. Modified Chromatography: Use a mobile phase containing a small amount of a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane) to improve peak shape. Alternatively, an acidic workup to form the salt, extraction of neutral impurities, followed by basification and extraction of the product can be effective. 3. Catalyst Scavengers: Use a scavenger resin (e.g., thiol-functionalized silica) to remove residual metal catalysts. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better: N-alkylation or a cross-coupling reaction?
A1: The "better" route depends on the availability of starting materials and the scale of the synthesis.
-
N-alkylation is often simpler to set up for small-scale synthesis if a suitable 4-halopiperidine derivative is available. However, it may require harsher conditions (strong bases, high temperatures).
-
Buchwald-Hartwig amination is a very powerful and often milder method, but requires careful control of an inert atmosphere and can be more expensive due to the cost of the palladium catalyst and phosphine ligand.[1] It is highly versatile and generally provides good to excellent yields.
Q2: I am performing an N-alkylation with 4-phenylpyrazole and N-Boc-4-iodopiperidine but the reaction is very slow. What can I do?
A2: Several factors could be at play. First, ensure your base is sufficiently strong; sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is a good choice. Second, the reaction may require heating. Start by running the reaction at 60-80 °C and monitor its progress. If the reaction is still slow, you could consider adding a catalytic amount of potassium iodide (KI) if you are starting from a different 4-halopiperidine (like the bromide or chloride) to generate the more reactive iodide in situ.
Q3: In my Buchwald-Hartwig reaction, I am observing a significant amount of biphenyl byproduct. How can I minimize this?
A3: Biphenyl formation is a result of aryl halide homocoupling, a common side reaction.[2] To minimize this, ensure that your catalyst system is optimal for C-N bond formation. Using a bulky, electron-rich phosphine ligand (e.g., XPhos, tBuXPhos) can favor the desired reductive elimination step to form the C-N bond. Also, ensure the stoichiometry of your reagents is correct and that the reaction is not overheated, as higher temperatures can sometimes promote side reactions.
Q4: How do I remove the Boc protecting group after the synthesis?
A4: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. A common and effective method for its removal is to dissolve the protected product in a solvent like dichloromethane (DCM) or 1,4-dioxane and treat it with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane at room temperature. The reaction is typically complete within a few hours.
Experimental Protocols
The following are representative protocols. Note: These may require optimization for your specific laboratory conditions and reagent purity.
Protocol 1: N-Alkylation of 4-Phenylpyrazole with N-Boc-4-iodopiperidine
This protocol outlines a two-step process involving N-alkylation followed by deprotection.
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).
-
Add 4-phenylpyrazole (1.0 equivalent).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of tert-butyl 4-iodopiperidine-1-carboxylate (1.1 equivalents) in DMF.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the 4-phenylpyrazole is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection to Yield this compound
-
Dissolve the purified product from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with DCM. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed coupling of 4-phenylpyrazole and a suitable piperidine derivative.
-
To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add 4-phenylpyrazole (1.0 equivalent) and the N-Boc-4-halopiperidine (1.2 equivalents).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and quench with water.
-
Extract with an organic solvent such as ethyl acetate.
-
The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify by flash column chromatography.
-
Proceed with Boc deprotection as described in Protocol 1, Step 2.
Visualizing the Workflow
Synthetic Approaches
Caption: Overview of the main synthetic routes to the target compound.
Troubleshooting Workflow
References
stability and degradation pathways of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Introduction: Welcome to the technical support guide for 4-(4-phenyl-1H-pyrazol-1-yl)piperidine. This document is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to navigate the common challenges associated with the stability and handling of this compound. By understanding the underlying chemical principles of its degradation, you can ensure the integrity of your experiments and the reliability of your data. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to anticipate and resolve issues effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: Appearance of New or Growing Impurity Peaks in HPLC Analysis
You observe unexpected peaks in your chromatogram during routine analysis or a time-point stability study. The main analyte peak may or may not show a corresponding decrease in area.
Potential Cause A: Oxidative Degradation
The pyrazole and piperidine rings, particularly the tertiary amine in the piperidine moiety and the electron-rich pyrazole ring, are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace peroxides in solvents (like THF or diethyl ether), or exposure to oxidizing reagents.
-
Diagnostic Steps:
-
Spike with Peroxide: Prepare a fresh solution of your compound and treat it with a low concentration of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂). Let it stand for a few hours at room temperature.
-
Analyze and Compare: Run an HPLC analysis of the peroxide-treated sample. If one of the new peaks in your original sample matches the retention time of the major degradant in the peroxide-treated sample, oxidative degradation is the likely culprit.
-
Common Products: Oxidation of the piperidine nitrogen can lead to the corresponding N-oxide. The pyrazole ring can be hydroxylated, a known metabolic pathway for pyrazoles.[1]
-
-
Resolution Protocol:
-
Solvent Purity: Always use fresh, high-purity HPLC-grade solvents. If using solvents prone to peroxide formation (e.g., THF, ether), test for peroxides and purify if necessary.
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term studies, do so under an inert atmosphere (e.g., nitrogen or argon). Purge the solvent and the vial headspace before sealing.
-
Antioxidant Addition: For bulk material or formulations, consider the addition of an antioxidant like butylated hydroxytoluene (BHT) if compatible with your downstream applications.
-
Potential Cause B: Photodegradation
Phenylpyrazole structures are known to be sensitive to light, particularly in the UV spectrum.[2][3][4] Exposure to ambient laboratory light or sunlight during handling can induce photochemical reactions.
-
Diagnostic Steps:
-
Controlled Light Exposure: Prepare two identical solutions of the compound. Wrap one vial completely in aluminum foil (or use an amber vial) and leave the other exposed to ambient laboratory light on a benchtop for 24-48 hours.
-
Analyze and Compare: Analyze both samples by HPLC. A significant increase in impurity levels in the light-exposed sample confirms photosensitivity. The primary photodegradation pathway for similar phenylpyrazole insecticides involves oxidation and structural rearrangements.[5][6]
-
-
Resolution Protocol:
-
Use Amber Glassware: Always store both solid material and solutions in amber vials or flasks to protect them from UV and visible light.
-
Minimize Light Exposure: During experimental procedures (weighing, dissolution, dilutions), work quickly and under subdued light. For highly sensitive operations, use yellow or red safety lighting.
-
UV-Protective Storage: Store all samples and stock solutions in the dark (e.g., in a closed cabinet or refrigerator).
-
Potential Cause C: pH-Mediated (Hydrolytic) Degradation
While the core structure is relatively robust, extreme pH conditions (highly acidic or basic) can promote hydrolysis, although this is generally less common for this specific structure compared to compounds with labile ester or amide groups. The piperidine ring itself is generally stable to hydrolysis but can participate in reactions under certain conditions.[7][8]
-
Diagnostic Steps:
-
pH Stress Test: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Heat gently (e.g., 40-60°C) for several hours.
-
Analyze and Compare: Neutralize the samples before injection (if necessary for column stability) and analyze by HPLC. Compare the chromatograms to a sample in neutral pH to identify pH-specific degradants.
-
-
Resolution Protocol:
-
Maintain Neutral pH: Unless required by the experiment, prepare and store all solutions in a buffered system close to neutral pH (pH 6.8-7.4).
-
Assess Excipient Compatibility: If working on a formulation, ensure that acidic or basic excipients are not promoting degradation.
-
Issue 2: Poor Reproducibility in Bioassays or Potency Measurements
You notice significant variability in experimental results (e.g., IC₅₀ values, binding affinity) between different batches of prepared solutions or over the course of a single day.
Potential Cause A: Thermal Degradation in Solution
While the solid compound may be stable at room temperature, solutions can be more susceptible to thermal degradation, especially if stored at room temperature or heated during an assay protocol. Piperidine-containing structures can undergo thermal decomposition, which may be accelerated in certain solvents.[7][9]
-
Diagnostic Steps:
-
Controlled Heat Stress: Prepare a solution and heat it at a relevant temperature (e.g., your assay temperature of 37°C or a stress temperature of 60°C) for a defined period (e.g., 24 hours).
-
Analyze and Compare: Use HPLC to compare the heated sample to a control sample stored at 4°C. A loss of the main peak area with a corresponding rise in impurities indicates thermal instability.
-
-
Resolution Protocol:
-
Refrigerate Solutions: Always store stock solutions and working solutions at 2-8°C unless solubility is an issue.
-
Prepare Fresh: For maximum consistency in sensitive assays, prepare fresh working solutions from a solid stock just before use.
-
Avoid Freeze-Thaw Cycles: If storing frozen aliquots, minimize the number of freeze-thaw cycles, as this can accelerate degradation for some molecules. Use single-use aliquots whenever possible.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways I should be aware of for this compound?
-
A1: Based on the chemistry of its constituent rings, the three most probable degradation pathways are Oxidation , Photodegradation , and to a lesser extent, Thermal Degradation .
-
Oxidation: The piperidine nitrogen can form an N-oxide, and the pyrazole ring can be hydroxylated or undergo ring opening under harsh oxidative stress.[1]
-
Photodegradation: The phenylpyrazole moiety is the primary chromophore and is susceptible to UV light, which can induce complex rearrangements and oxidative reactions.[5][6]
-
Thermal Degradation: At elevated temperatures, cleavage of the C-N bonds within the piperidine ring is a potential pathway.[7]
-
-
-
Q2: How should I design a forced degradation study for this compound to develop a stability-indicating method?
-
A2: A comprehensive forced degradation study should be conducted according to ICH guidelines (Q1A/Q1B) to ensure you can separate all potential degradants from the parent compound.[10] The goal is to achieve 5-20% degradation.
-
| Stress Condition | Recommended Protocol | Rationale & Expert Insight |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours. | Establishes stability in acidic environments. Check at multiple time points. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours. | Establishes stability in alkaline environments. Some compounds degrade rapidly. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | Probes susceptibility to oxidative stress, a very common degradation pathway.[11] |
| Thermal Stress | Solid compound at 80°C for 48 hours. | Evaluates the intrinsic thermal stability of the solid drug substance. |
| Photostability | Expose solution to ICH-specified light source (e.g., 1.2 million lux hours and 200 W·h/m²). | Crucial for phenylpyrazole compounds.[2] Run a dark control in parallel. |
-
Q3: What are the ideal storage conditions for this compound?
-
A3:
-
Solid Form: Store the solid material in a tightly sealed container, protected from light, in a cool and dry place. Refrigeration (2-8°C) is recommended for long-term storage to minimize any potential for slow thermal degradation.
-
In Solution: Prepare solutions fresh whenever possible. For stock solutions, use a reliable solvent (e.g., DMSO, Ethanol), store in single-use aliquots at -20°C or -80°C in amber vials. Avoid repeated freeze-thaw cycles.
-
-
-
Q4: What analytical method is best suited for stability studies?
-
A4: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and detecting co-eluting peaks. For structure elucidation of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is essential.
-
Part 3: Key Experimental Protocols & Visualizations
Protocol 3.1: General Purpose Stability-Indicating HPLC-UV Method
This method serves as a starting point and must be fully validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the compound's λmax (e.g., 254 nm, or a specific maximum from a UV scan). Use a PDA detector to monitor across a range (e.g., 210-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Potential degradation pathways for the target molecule.
Caption: Workflow for a comprehensive forced degradation study.
References
- 1. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
Technical Support Center: Optimizing 4-(4-phenyl-1H-pyrazol-1-yl)piperidine (GNF-4877) Dosage for Cell Culture Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4-(4-phenyl-1H-pyrazol-1-yl)piperidine, a compound also known as GNF-4877. This potent and selective small molecule inhibitor is gaining interest for its dual inhibition of DYRK1A and GSK3β kinases.[1][2][3][4][5] Proper dosage optimization is critical for obtaining meaningful, reproducible, and accurate results in your cell-based assays. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide field-proven insights to ensure the success of your experiments.
Section 1: Compound Fundamentals & Initial Setup
This section covers the essential first steps: understanding the compound you are working with and preparing it correctly for your experiments.
FAQ 1: What is this compound (GNF-4877) and what is its mechanism of action?
This compound, or GNF-4877, is a synthetic organic compound that functions as a potent, ATP-competitive inhibitor of two key serine/threonine kinases: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3β (GSK3β).[1][2][4]
The dual inhibition of these kinases blocks the nuclear export of the Nuclear Factor of Activated T-cells (NFATc), a transcription factor involved in cell proliferation.[1][6] This mechanism has been shown to induce pancreatic β-cell proliferation, making GNF-4877 a compound of interest in diabetes research.[4][7][8] Understanding this pathway is crucial for designing experiments to validate the inhibitor's effect.
Simplified Signaling Pathway Inhibited by GNF-4877
Caption: Mechanism of GNF-4877 action.
FAQ 2: How do I properly prepare a stock solution of GNF-4877? The powder won't dissolve in my cell culture medium.
This is a critical and common issue. Small molecule inhibitors like GNF-4877 are often hydrophobic and have poor aqueous solubility.[9][10] Never attempt to dissolve the primary powder directly in aqueous culture medium. You must first create a concentrated stock solution in an appropriate organic solvent.
Physicochemical Properties of GNF-4877
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₇FN₆O₄ | [2] |
| Molecular Weight | 494.53 g/mol | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [6] |
| Solubility in DMSO | ≥ 10 mg/mL (~20.22 mM) |[6] |
Step-by-Step Protocol: Stock Solution Preparation
-
Objective: To prepare a 10 mM concentrated stock solution of GNF-4877 in DMSO.
-
Materials: GNF-4877 powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation:
-
Weight of GNF-4877 needed for 1 mL of 10 mM stock:
-
494.53 g/mol * 0.010 mol/L * 0.001 L = 0.004945 g = 4.95 mg
-
-
-
Procedure: a. Carefully weigh out 4.95 mg of GNF-4877 powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of high-purity DMSO to the tube. c. Vortex thoroughly to dissolve. Gentle warming (e.g., 37°C water bath) or sonication may be required to fully dissolve the compound.[6] d. Once fully dissolved, create single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][9]
-
Storage:
Section 2: Dosage Optimization & Experimental Design
With a properly prepared stock solution, the next step is to determine the optimal concentration for your specific cell line and experimental goals. A common mistake is to use a single, high concentration without proper validation.
FAQ 3: What concentration of GNF-4877 should I start with? Is the IC50 value the right dose?
The biochemical IC50 (the concentration that inhibits the purified enzyme by 50%) is a measure of potency, but it is not the same as the effective concentration (EC50) in a cellular context. The optimal cellular concentration can be influenced by many factors, including cell membrane permeability, protein binding in serum, and the presence of drug efflux pumps.[10][11]
A study on mouse beta (R7T1) cells found a proliferative EC50 of 0.66 µM .[1][2][7] However, synergistic effects with other compounds were seen at concentrations as low as 0.1 µM .[1][6][7]
Recommendation: Start with a broad, logarithmic dose-response curve to determine the optimal range for your specific cell line. A good starting range is from 10 nM to 10 µM.[10]
Experimental Workflow: Determining Optimal GNF-4877 Dosage
Caption: Workflow for optimizing GNF-4877 dosage.
FAQ 4: My cells are dying even at low concentrations. What's wrong?
Unexpected cytotoxicity can arise from several sources. Here is a troubleshooting guide to pinpoint the cause.
Troubleshooting Guide: Unexpected Cytotoxicity
| Potential Cause | How to Verify | Recommended Solution |
| Solvent Toxicity | Run a vehicle control with the highest concentration of DMSO used in your experiment (typically ≤ 0.5%).[10] | If the vehicle control shows toxicity, reduce the final DMSO concentration by making a more dilute intermediate stock solution. |
| Compound-Induced Cytotoxicity | The compound may be genuinely toxic to your specific cell line at the tested concentrations. | Perform a cell viability assay (e.g., MTT, trypan blue) across your dose range to determine the toxic concentration 50 (TC50). Choose a working concentration well below this value. |
| Contamination | Check stock solutions and media for signs of bacterial or fungal contamination. | Use sterile technique for all solution preparations. Filter-sterilize stock solutions if necessary. |
| Inhibitor Degradation | In long-term experiments (>48h), the compound may degrade into toxic byproducts.[12] | For long-term studies, consider replacing the media with freshly prepared inhibitor every 48-72 hours.[12] |
Protocol: Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of GNF-4877 on a chosen cell line.
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density. b. After 24 hours, treat cells with a serial dilution of GNF-4877 (e.g., 0.01 µM to 100 µM) and a vehicle control.[9] c. Incubate for a relevant duration (e.g., 48 or 72 hours). d. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. e. Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. f. Read the absorbance at ~570 nm using a plate reader. g. Plot the percentage of viable cells against the log of the inhibitor concentration to determine the TC50 value.
Section 3: Validating Mechanism of Action
Observing a cellular phenotype is only the first step. As a Senior Application Scientist, I must emphasize the importance of confirming that the observed effect is due to the inhibition of the intended target.
FAQ 5: I don't see any effect. How can I be sure the inhibitor is working?
A lack of a phenotype does not necessarily mean the inhibitor is inactive.[9] It could mean the target pathway is not critical for the phenotype you are measuring in your specific cell model. The most direct way to troubleshoot this is to verify target engagement .[9][13][14]
Key Troubleshooting Steps:
-
Confirm Target Expression: Use Western Blot or qPCR to confirm that your cell line expresses the target kinases, DYRK1A and GSK3β. An inhibitor cannot work if its target is not present.[10]
-
Activate the Pathway: Some signaling pathways are quiescent under basal conditions.[9] The ACK1 pathway, for example, is activated by growth factors like EGF or PDGF.[15] While GNF-4877 targets DYRK1A/GSK3β, this principle applies broadly. Ensure your experimental conditions are appropriate to observe changes in the pathway's activity.
-
Measure Downstream Signaling: The most robust method to confirm target engagement is to measure the phosphorylation status of a known downstream substrate.[9][13] For GSK3β, a well-known substrate is β-catenin. Inhibition of GSK3β leads to the stabilization and nuclear accumulation of β-catenin.[7]
Protocol: Western Blot for Target Engagement (β-catenin)
-
Objective: To determine if GNF-4877 inhibits GSK3β activity in cells by measuring β-catenin levels.
-
Procedure: a. Plate cells and allow them to adhere. b. Treat cells with a range of GNF-4877 concentrations (and a vehicle control) for an appropriate time (e.g., 2-6 hours). c. Wash cells with cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Quantify total protein concentration using a BCA assay. e. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. f. Transfer proteins to a PVDF or nitrocellulose membrane. g. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). h. Incubate with primary antibodies for total β-catenin and a loading control (e.g., GAPDH or β-actin). i. Wash and incubate with the appropriate HRP-conjugated secondary antibody. j. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Result: A dose-dependent increase in the total β-catenin protein signal would indicate successful inhibition of GSK3β, confirming the inhibitor is active within the cell.
By following this structured, question-driven guide, you will be well-equipped to handle this compound (GNF-4877) with scientific rigor, ensuring your results are both reliable and impactful.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. researchgate.net [researchgate.net]
- 5. GNF4877 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. GNF4877 | DYRK1A Inhibitor | GSK3β Ihibitor | TargetMol [targetmol.com]
- 7. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative GNF4877 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
Technical Support Center: Troubleshooting Solubility of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Welcome to the technical support center for 4-(4-phenyl-1H-pyrazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during in vitro and early-stage formulation experiments. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-proven strategies to empower you to overcome these hurdles efficiently.
Part 1: Foundational Physicochemical Characteristics
Understanding the inherent properties of this compound is the first step in diagnosing and solving solubility issues. Since this is a novel scaffold, experimental data is not yet widely available. Therefore, we will rely on high-quality in silico predictions to guide our strategy, a common practice in early-stage drug discovery.
Q1: What are the predicted physicochemical properties of this compound?
A1: Based on well-regarded computational models, we can estimate the key parameters that govern solubility. The structure is comprised of a basic piperidine ring linked to a phenyl-substituted pyrazole moiety.
-
SMILES: c1ccc(cc1)c2cn(n2)C3CCNCC3
-
Predicted Properties Summary:
| Property | Predicted Value | Implication for Aqueous Solubility | Source |
| Basic pKa | 7.5 - 8.5 | The piperidine nitrogen is basic. The compound's charge, and thus its solubility, will be highly dependent on pH.[1] | ChemAxon[2], MolGpKa[3] |
| logP | 2.5 - 3.5 | Indicates moderate lipophilicity ("greasiness"). This suggests the compound will likely have low intrinsic solubility in aqueous buffers. | SwissADME[4][5], Molinspiration[6] |
| Aqueous Solubility (logS) | -3 to -4 | Predicts poor to low solubility in water (in the range of 10-100 µg/mL). | SwissADME[4][7] |
Disclaimer: These values are in silico predictions and should be used as a guide. Experimental determination is highly recommended.
Q2: What do these predicted properties tell me about the compound's expected behavior?
A2: The combination of a moderately high logP and a basic pKa in the physiological range is classic for a compound that will exhibit pH-dependent solubility.
-
At acidic pH (e.g., pH < 6): The piperidine nitrogen will be protonated (R-NH₂⁺). This positive charge significantly increases polarity and should lead to much higher aqueous solubility.
-
At neutral to basic pH (e.g., pH ≥ 7.5): The compound will predominantly exist as the neutral free base. This form is more lipophilic and is expected to have very low aqueous solubility, often leading to precipitation in common biological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4.[8]
Part 2: Common Problems & First-Line Solutions
This section addresses the most frequent issues researchers face when first working with this and similar compounds.
Q3: My compound won't dissolve in my standard assay buffer (e.g., PBS pH 7.4). What's happening?
A3: This is the most common issue and is directly predicted by the compound's pKa. At pH 7.4, which is close to or slightly below the predicted pKa, a significant portion of the compound is in its neutral, poorly soluble form. When you dilute your DMSO stock into the buffer, the concentration of the neutral form exceeds its solubility limit, causing it to precipitate.[1][9]
Q4: My compound precipitates immediately when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?
A4: This phenomenon, often called "crashing out," occurs when a compound is highly soluble in a concentrated organic stock (like DMSO) but insoluble in the final aqueous medium.[9]
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound.
-
Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final DMSO percentage (e.g., from 0.5% to 1.0%) can help keep the compound in solution. However, always run a vehicle control to ensure the DMSO concentration does not affect your experimental results.
-
Change the Dilution Method: Instead of adding a small volume of DMSO stock directly to a large volume of buffer, try adding the buffer to the DMSO stock incrementally with vigorous mixing. This can sometimes prevent localized high concentrations that initiate precipitation.
Q5: Which buffer should I use for my experiments?
A5: The choice of buffer can have a significant impact on solubility.[10]
-
For Stock Solutions: Given the basic nature of the piperidine moiety, preparing a concentrated stock solution in a slightly acidic vehicle (e.g., 50 mM citrate buffer, pH 4-5) can be highly effective.[11][12] This ensures the compound is fully protonated and solubilized. You can then dilute this acidic aqueous stock into your final assay buffer.
-
For Assays: If your assay requires a specific pH (e.g., 7.4), you must use strategies to keep the compound soluble at that pH. The buffer species itself can also matter; for example, phosphate or citrate buffers can sometimes interact with compounds differently than bicarbonate buffers.[13][14][15] When in doubt, start with the buffer required by your assay and use the troubleshooting workflow below if issues arise.
Part 3: Systematic Troubleshooting Workflow
When initial attempts fail, a systematic approach is crucial. This workflow guides you from basic solubility assessment to the implementation of advanced formulation strategies.
Caption: A systematic workflow for troubleshooting solubility issues.
Part 4: Key Experimental Protocols
Accurate solubility measurement is critical. Here are protocols for two standard assays.
Protocol 1: Kinetic Solubility Assay[3][6][7][9][17][18]
This high-throughput method assesses the solubility of a compound when rapidly precipitated from a DMSO stock, mimicking the conditions of many in vitro assays.
Objective: To determine the apparent solubility of a compound in a specific buffer under non-equilibrium conditions.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Assay buffer (e.g., PBS, pH 7.4).
-
96-well microplate (polypropylene for compound storage, clear for reading).
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance.
Methodology:
-
Prepare Stock Plate: In a 96-well plate, create a serial dilution of your 10 mM DMSO stock. For example, a 2-fold dilution series from 10 mM down to ~20 µM.
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO stock plate to a new 96-well plate.
-
Add Buffer: Rapidly add a larger volume of your chosen aqueous buffer (e.g., 98 µL) to each well to achieve the desired final concentrations (e.g., 200 µM down to 0.4 µM) and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Detection:
-
Nephelometry (Preferred): Measure the light scattering at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which the signal rises significantly above the baseline indicates the onset of precipitation.
-
UV-Vis (Alternative): If a nephelometer is not available, filter the plate to remove precipitate (using a filter plate) and measure the UV absorbance of the filtrate. Compare against a standard curve prepared in a DMSO/buffer mix to determine the concentration of the dissolved compound.[3]
-
Protocol 2: Thermodynamic Solubility Assay[19][20][21]
This "shake-flask" method measures the true equilibrium solubility, which is essential for formulation and preclinical development.
Objective: To determine the saturation solubility of a compound in a specific buffer at equilibrium.
Materials:
-
Solid (powder) form of this compound.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Glass vials.
-
Shaking incubator or vial rotator.
-
Centrifuge and syringe filters (e.g., 0.45 µm PVDF).
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS).
Methodology:
-
Add Excess Solid: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of buffer (e.g., 1 mL). The solid should be visibly present as a suspension.
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant. For extra precaution, filter the supernatant through a syringe filter.
-
Quantification: Dilute the supernatant in a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) with a standard curve.
Part 5: Advanced Solubilization Strategies
If simple pH and co-solvent adjustments are insufficient, more advanced formulation strategies can be employed.
Q6: How do co-solvents work and which ones should I try?
A6: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[4][5][17][18][19] This makes the environment more favorable for lipophilic compounds.
| Co-solvent | Typical Starting % (v/v) | Properties & Considerations |
| Ethanol | 5 - 20% | Common, effective. Can be volatile and may affect some enzyme assays at higher concentrations. |
| Propylene Glycol (PG) | 5 - 20% | Less volatile than ethanol, generally well-tolerated in many assays. |
| Polyethylene Glycol 400 (PEG-400) | 5 - 30% | A viscous liquid polymer, very effective for many poorly soluble drugs. Higher viscosity can be a handling challenge.[5] |
| N-Methyl-2-pyrrolidone (NMP) | 1 - 5% | A powerful, aprotic solvent. Use with caution as it can be harsh on some biological systems. |
Q7: When should I consider using cyclodextrins?
A7: Cyclodextrins are an excellent choice when co-solvents are not effective enough or interfere with the assay. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][20] The lipophilic this compound molecule can become encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.
Caption: Cyclodextrins encapsulate lipophilic drugs to form soluble complexes.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a popular choice.[2]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Carries a negative charge, which can enhance interaction with positively charged (protonated) basic compounds.
Q8: What about surfactants? When are they appropriate?
A8: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can sequester poorly soluble drug molecules, effectively dissolving them in the bulk aqueous phase. They are often used in later-stage formulation but can be useful in in vitro screens if other methods fail.
| Surfactant | Type | Properties & Considerations |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used, low toxicity. Forms stable micelles. Effective at low concentrations (typically 0.01% - 0.5%). |
| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Polysorbate 80 but with a shorter fatty acid chain. |
| Cremophor® EL | Non-ionic | A very powerful solubilizer, but known to have biological effects and should be used with caution and appropriate controls. |
References
- 1. 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine | C14H17N3 | CID 56686979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 7. phytojournal.com [phytojournal.com]
- 8. omnicalculator.com [omnicalculator.com]
- 9. Compound 4-methyl-N-[1-phenyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-yl]benzamide... [chemdiv.com]
- 10. pKa Prediction | Rowan [rowansci.com]
- 11. SwissADME [swissadme.ch]
- 12. chemaxon.com [chemaxon.com]
- 13. 1-[4-(1H-pyrazol-4-yl)phenyl]piperidine | C14H17N3 | CID 141121101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine | C22H24ClN3 | CID 3578737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Virtual logP On-line [ddl.unimi.it]
- 17. logp-value-predictor.streamlit.app [logp-value-predictor.streamlit.app]
- 18. Mathos | AI Math Solver & Calculator [mathos.com]
- 19. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 20. protocol-online.org [protocol-online.org]
Technical Support Center: Purification of 4-(4-Phenyl-1H-pyrazol-1-yl)piperidine and its Intermediates
Welcome to the technical support center for the purification of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of purifying these heterocyclic compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, offering probable causes and step-by-step solutions.
Issue 1: Oily or Gummy Product After Column Chromatography of this compound
Question: I performed column chromatography to purify my final product, this compound, but after evaporating the solvent, I obtained a thick oil or a gummy solid instead of the expected crystalline product. What went wrong?
Probable Causes:
-
Residual Solvent: The most common cause is the presence of residual high-boiling point solvents from the chromatography (e.g., ethyl acetate, ethanol).
-
Hygroscopic Nature: The free amine of the piperidine ring can be hygroscopic, absorbing moisture from the air to form a hydrate, which may be oily.
-
Presence of Impurities: Certain impurities can act as "eutectic melters," depressing the melting point of your product and preventing crystallization.
-
Incorrect pH: If the product was exposed to an acidic environment, it might have formed a salt, which can have different physical properties.
Step-by-Step Solution:
-
Ensure Complete Solvent Removal:
-
Dry the product under high vacuum for an extended period (several hours to overnight).
-
If you suspect high-boiling point solvents, you can perform a co-evaporation by dissolving the oil in a low-boiling point solvent like dichloromethane (DCM) or diethyl ether and then re-evaporating. Repeat this process 2-3 times.
-
-
Address Water Contamination:
-
If the product is suspected to be wet, dissolve it in an anhydrous solvent (like dry DCM) and add a drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and re-evaporate. For basic compounds like piperidines, drying the organic extract over solid potassium hydroxide (KOH) can be effective before the final evaporation step.[1][2]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane or pentane) to the oil and stir vigorously. This can wash away impurities and encourage the product to solidify.
-
-
Consider an Acid-Base Workup:
-
If impurities are the likely cause, an acid-base extraction can be a powerful purification step.[1][3] Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[1] Separate the layers, then basify the aqueous layer with a base like NaOH to a pH >10 and extract the pure product back into an organic solvent.[1]
-
Issue 2: Difficulty Separating 4-Phenyl-1H-pyrazole from Unreacted Starting Materials
Question: I'm synthesizing the 4-phenyl-1H-pyrazole intermediate, and my crude product is contaminated with unreacted phenylhydrazine and the 1,3-dicarbonyl compound. How can I effectively purify the pyrazole?
Probable Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials.
-
Similar Polarity: The starting materials and the pyrazole product may have similar polarities, making separation by standard column chromatography challenging.
Step-by-Step Solution:
-
Optimize Reaction Conditions: Before extensive purification efforts, ensure the reaction has proceeded as far as possible. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Consider increasing the reaction time or temperature if necessary.[5]
-
Acid-Base Extraction to Remove Phenylhydrazine:
-
Phenylhydrazine is basic and can be removed with an acidic wash. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the solution with dilute HCl (e.g., 1M). The phenylhydrazine will be protonated and move into the aqueous layer. The pyrazole, being much less basic, will remain in the organic layer.
-
-
Recrystallization:
-
4-Phenyl-1H-pyrazole is often a crystalline solid. Recrystallization can be a highly effective method for removing both more and less polar impurities.[4]
-
Solvent Selection: Choose a solvent system where the pyrazole is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for pyrazole recrystallization include ethanol, methanol, or mixtures like hexane/ethyl acetate.[4]
-
-
Optimized Column Chromatography:
-
If recrystallization is not sufficient, careful column chromatography is necessary.
-
Solvent System: Use a solvent system that provides good separation on TLC. For pyrazoles, hexane/ethyl acetate or DCM/methanol gradients are common.[6][7]
-
Dry Loading: For difficult separations, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder. This can improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying the final product, this compound?
A1: A multi-step approach is often most effective. Start with an aqueous workup to remove water-soluble impurities. An acid-base extraction is highly recommended to separate the basic piperidine product from neutral or acidic impurities.[1] Following the extraction, column chromatography on silica gel is typically used for fine purification.[4][6] Finally, if the product is a solid, recrystallization can be employed to achieve high purity.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system should provide a retention factor (Rf) of around 0.2-0.4 for your target compound on a TLC plate.
-
For the Boc-protected intermediate (1-Boc-4-(4-phenyl-1H-pyrazol-1-yl)piperidine): This compound is less polar. Start with a non-polar solvent system like hexane/ethyl acetate. A typical starting point would be a 4:1 or 3:1 ratio.
-
For the final product (this compound): The free amine makes this compound more polar. A solvent system of dichloromethane (DCM) with a small amount of methanol (e.g., 98:2 DCM/MeOH) is a good starting point. You may need to add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase to prevent the amine from streaking on the silica gel.
Q3: My piperidine intermediate seems to be forming a salt with atmospheric CO₂. How can I prevent this?
A3: Piperidine and other basic amines can react with carbon dioxide from the air to form a carbonate salt, which may appear as a precipitate or cause the material to become gummy.[2] To prevent this, handle and store the purified free base under an inert atmosphere (e.g., nitrogen or argon) and in a well-sealed container.[2]
Q4: Can I use distillation to purify my piperidine intermediates?
A4: Distillation is a primary method for purifying liquid piperidine and its derivatives, but it is only effective if there is a significant difference in boiling points between your product and the impurities.[1] For high molecular weight, solid compounds like this compound, distillation is not a suitable method. However, for liquid precursors or if trying to remove a volatile impurity, it could be an option. Be aware that piperidine can form an azeotrope with water, which can complicate distillation.[1][8]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Piperidine Derivatives
This protocol is effective for separating a basic piperidine product from neutral or acidic impurities.[1]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: The protonated piperidine product will be in the aqueous layer. Drain the organic layer, which contains neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 10M NaOH) until the pH is >10.
-
Re-extraction: Extract the now deprotonated (neutral) piperidine product back into an organic solvent (e.g., dichloromethane) by performing at least three extractions.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or solid KOH, filter, and concentrate under reduced pressure to obtain the purified product.[1][2]
Protocol 2: Recrystallization of Pyrazole Intermediates
This protocol is useful for purifying solid pyrazole intermediates like 4-phenyl-1H-pyrazole.[4]
-
Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find one that dissolves your crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Summary Table
| Compound Class | Common Purification Technique | Typical Solvents/Reagents | Key Considerations |
| Piperidine Intermediates | Acid-Base Extraction | DCM, Ethyl Acetate, 1M HCl, NaOH | Takes advantage of the basicity of the piperidine nitrogen.[1] |
| Column Chromatography | DCM/MeOH with 1% Et₃N | Basic modifier prevents streaking on silica gel. | |
| Pyrazole Intermediates | Recrystallization | Ethanol, Hexane/Ethyl Acetate | Effective for crystalline solids.[4] |
| Column Chromatography | Hexane/Ethyl Acetate | Good for separating compounds of differing polarity.[6][7] | |
| Boc-Protected Intermediates | Column Chromatography | Hexane/Ethyl Acetate | Less polar than the free amine, requiring a less polar eluent. |
Visual Workflow Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for an oily or impure final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Minimizing Off-Target Effects of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As Senior Application Scientists, we understand that robust, reproducible data is the cornerstone of scientific discovery. This guide is designed to provide you with the foundational knowledge and practical protocols to address a critical challenge in pharmacology: minimizing the off-target effects of small molecule tool compounds, using 4-(4-phenyl-1H-pyrazol-1-yl)piperidine as a working example.
The phenyl-pyrazol-piperidine scaffold is a common motif in modern medicinal chemistry, found in compounds targeting a wide range of proteins, including kinases and central nervous system (CNS) receptors.[1][2][3] This promiscuity, while useful for generating diverse chemical libraries, necessitates a rigorous approach to ensure that the observed biological effects are truly due to the modulation of your intended target. Using a suboptimal or poorly validated compound can lead to misleading results and wasted resources.[4]
This center provides FAQs for quick answers, in-depth troubleshooting guides for complex issues, and detailed protocols for essential validation experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern for a compound like this compound?
A1: Off-target effects occur when a small molecule interacts with proteins other than its intended biological target, leading to unintended biological consequences.[5] For a compound featuring the this compound scaffold, this is a significant concern because this chemical structure is known to bind to multiple protein families. Derivatives have shown activity at kinases (e.g., PAK4, FLT3, CDK) and CNS receptors (e.g., serotonergic and GABAergic pathways).[6][7][8] Relying solely on a primary assay result without confirming selectivity can lead to misinterpretation of data, where the observed phenotype is mistakenly attributed to the intended target when it is, in fact, caused by one or more off-target interactions.
Q2: I need to select a concentration for my cell-based assay. How do I choose one that minimizes off-target risks?
A2: The concentration you choose is critical. Compound promiscuity is concentration-dependent; the higher the concentration, the more likely you are to engage lower-affinity off-targets.[9]
-
Guideline 1: Use the Lowest Effective Concentration. First, perform a dose-response curve to determine the EC50 (or IC50) for your on-target effect. The ideal concentration for your experiments should be as close to the EC50 as possible, typically within a range of 1x to 10x the EC50 value.
-
Guideline 2: Avoid High Concentrations. As a general rule, concentrations above 10 µM should be treated with extreme caution, as they are highly likely to produce off-target effects.[9] Any phenotype observed only at high concentrations should be considered a potential artifact until proven otherwise.[4]
-
Guideline 3: Correlate with Target Engagement. The functional effect should correlate with direct binding to the target in your cellular system. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is engaging its intended target at the concentrations used in your functional assays.[10]
Q3: What are the absolute essential controls to include when using this compound?
A3: Robust controls are non-negotiable for validating your findings. Best practices, often referred to as the "rule of two," suggest using multiple, distinct chemical probes to confirm a hypothesis.[11]
-
Negative Control: The most crucial control is a structurally similar but biologically inactive analog.[10][11] This molecule shares the same physical properties as your active compound but does not bind to the intended target. If the negative control fails to produce the same phenotype, it strengthens the evidence that the observed effect is target-specific.
-
Genetic Controls: Complement your chemical probe experiments with genetic approaches. For example, using CRISPR-Cas9 or siRNA to knock down or knock out the target protein should phenocopy the effect of your compound.[12] Conversely, the compound should have no effect in cells where the target has been knocked out.[9]
Q4: My primary screen shows a positive "hit" with this compound. How can I be sure this isn't a false positive due to assay interference?
A4: A primary hit is only the beginning. False positives can arise when a compound interferes directly with the assay technology rather than the biological target.[13] For example, compounds can inhibit reporter enzymes like luciferase, absorb light at the same wavelength as your readout (autofluorescence), or form aggregates that sequester assay components.[14][15]
To rule this out, you must run a counter-screen . A counter-screen is an assay designed to detect interference with the measurement technology.[13][14] For instance, if your primary assay uses a luciferase reporter to measure the activity of a specific transcription factor, your counter-screen would be a simple biochemical assay with just the luciferase enzyme and your compound. Activity in this counter-screen indicates that your compound directly inhibits the reporter and that your primary result is likely a false positive.[15]
Section 2: Troubleshooting Guides
Problem: I'm seeing unexpected or variable results in my cell-based viability/proliferation assay.
| Potential Cause | Explanation & Troubleshooting Steps |
| Cytotoxicity | The compound may be causing cell death through a non-specific, off-target mechanism, which can be confused with a specific anti-proliferative effect. |
| Solution: Run a cytotoxicity counter-screen in parallel.[14] Use a cell line that does not express your target of interest. If the compound is still cytotoxic, the effect is independent of your target. Aim for a selectivity window of at least 10-fold between your target IC50 and the cytotoxic IC50.[14] | |
| Compound Instability/Purity | The batch of the compound you are using may be impure or may have degraded over time, leading to inconsistent results. |
| Solution: Always verify the purity and structural integrity of each new batch of a tool compound using analytical methods like HPLC and Mass Spectrometry.[10][16] Store the compound under recommended conditions (e.g., desiccated, at -20°C) to prevent degradation. | |
| Lipophilicity-Driven Effects | Highly lipophilic compounds can disrupt cell membranes or show non-specific binding, leading to artifacts. |
| Solution: Check the physicochemical properties of your compound. If it has a high cLogP, be aware of potential non-specific effects. The inclusion of a structurally related inactive control is critical to differentiate these from on-target biology.[10] |
Section 3: Key Experimental Protocols
These protocols provide a framework for validating your tool compound. Always optimize parameters for your specific assay system.
Protocol 1: Designing and Implementing a Counter-Screen
Objective: To identify and eliminate false positives that arise from direct interference with the assay technology. This example is for a luciferase-based reporter assay.
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of your this compound compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in assay buffer to match the final concentrations used in your primary screen.
-
Prepare a solution of recombinant luciferase enzyme and its substrate (e.g., luciferin) in assay buffer, following the manufacturer's protocol.
-
-
Assay Setup (384-well plate format):
-
Add 5 µL of each compound dilution to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control and a known luciferase inhibitor as a positive control.
-
Initiate the reaction by adding 20 µL of the luciferase/luciferin solution to all wells.
-
Incubate the plate for the recommended time (e.g., 10-20 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the luminescence signal using a plate reader.
-
-
Analysis:
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus compound concentration and calculate the IC50.
-
Interpretation: If your compound shows a dose-dependent inhibition of the luciferase enzyme, it is a likely source of interference in your primary assay. Hits that are active in this counter-screen should be flagged as false positives and deprioritized.[15]
-
Protocol 2: Orthogonal Assay Validation
Objective: To confirm the biological effect of your compound on the target using a different, independent measurement technology.
Scenario: Your primary assay is a cell-based reporter assay showing that your compound inhibits a signaling pathway. An orthogonal assay could be to directly measure the phosphorylation of a downstream substrate of your target kinase via Western Blot.
Methodology:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with a dose-range of this compound (e.g., 0.1x, 1x, 10x, 100x the primary assay IC50) for the appropriate duration.
-
Include a vehicle control (DMSO) and a positive control (a known inhibitor or stimulus).
-
-
Protein Extraction:
-
Lyse the cells and quantify total protein concentration.
-
-
Western Blot:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-pERK).
-
Probe a separate or stripped membrane with an antibody for the total protein (e.g., anti-ERK) to serve as a loading control.
-
Use a fluorescent or HRP-conjugated secondary antibody for detection.
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate that correlates with the IC50 from your primary assay provides strong, orthogonal evidence that your compound is acting on the intended pathway.[10]
-
Section 4: Data Interpretation & Advanced Tools
Visualizing the Hit Validation Workflow
A systematic workflow is essential to move from a primary hit to a validated tool compound.
Caption: A workflow for validating hits from a primary high-throughput screen.
Selectivity Data Summary
Effective tool compounds should exhibit a significant selectivity window between the on-target and off-target activities. A selectivity of >30-fold is often considered a minimum benchmark for a quality probe.[4]
Table 1: Hypothetical Selectivity Profile for Compound "P-P-P"
| Target Class | Target Name | IC50 (nM) | Selectivity vs. Primary Target |
| Primary Target | Kinase X | 50 | 1x |
| Kinase Family | Kinase Y (related) | 800 | 16x |
| Kinase Family | Kinase Z (unrelated) | > 10,000 | > 200x |
| GPCR | 5-HT2A Receptor | 1,500 | 30x |
| GPCR | Dopamine D2 Receptor | > 10,000 | > 200x |
| Reporter Enzyme | Luciferase | > 25,000 | > 500x |
Advanced Profiling Services
For a comprehensive understanding of your compound's selectivity, consider using commercial screening services. Companies like Eurofins, DiscoveRx (now part of Eurofins), and CEREP offer broad panels that test your compound against hundreds of kinases, GPCRs, ion channels, and other common off-targets.[10] This provides a global view of selectivity and can preemptively identify potential liabilities.
Section 5: References
-
Cayman Chemical. (n.d.). Choosing & Using Chemical Probes. Retrieved from --INVALID-LINK--
-
Practical Fragments. (2023). A rule of two for using chemical probes?. Retrieved from --INVALID-LINK--
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Retrieved from --INVALID-LINK--
-
YouTube. (2020). Best Practices: Chemical Probes Webinar. Retrieved from --INVALID-LINK--
-
Baell, J. B., & Walters, M. A. (2014). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Future Medicinal Chemistry, 6(10), 1113-1131. Available at: --INVALID-LINK--
-
BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from --INVALID-LINK--
-
Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. Available at: --INVALID-LINK--
-
Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Retrieved from --INVALID-LINK--
-
eLeaP Quality. (2023). The Importance of Analytical Method Validation in Research. Retrieved from --INVALID-LINK--
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from --INVALID-LINK--
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from --INVALID-LINK--
-
Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from --INVALID-LINK--
-
Wang, L., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 453. Available at: --INVALID-LINK--
-
de Oliveira, A. C. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available at: --INVALID-LINK--
-
Jin, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-27. Available at: --INVALID-LINK--
-
Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Molecular Sciences, 22(19), 10343. Available at: --INVALID-LINK--
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: --INVALID-LINK--
-
Kumar, A., et al. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. Bioorganic & Medicinal Chemistry Letters, 24(3), 884-890. Available at: --INVALID-LINK--
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocurate.com [biocurate.com]
- 11. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 12. youtube.com [youtube.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 16. The Importance of Analytical Method Validation in Research - eLeaP Quality [quality.eleapsoftware.com]
Technical Support Center: Metabolic Profiling of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine in Liver Microsomes
Welcome to the technical support center for the metabolic profiling of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro metabolism studies using liver microsomes. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the experimental choices, troubleshooting common issues, and ensuring the scientific integrity of your data.
Section 1: Foundational Concepts & Experimental Design
Before initiating any experiment, a clear understanding of the underlying biochemistry is paramount. The metabolic fate of this compound in liver microsomes is primarily governed by the enzymatic machinery of the endoplasmic reticulum, which is enriched in these subcellular fractions.[1][2]
Q1: What are the likely metabolic hotspots on this compound?
Answer: Based on its chemical structure, we can predict several potential sites for metabolism. The molecule contains a piperidine ring, a phenyl group, and a pyrazole moiety, all of which are susceptible to enzymatic modification.
-
Piperidine Ring: Alicyclic amines like piperidine are known to undergo several biotransformations.[3] Common pathways include C-hydroxylation, N-dealkylation (if substituted), and ring-opening reactions.[4] For a substituted piperidine as in our target molecule, oxidation at carbons alpha to the nitrogen is a common event, potentially leading to lactam formation.[5][6]
-
Phenyl Group: Aromatic hydroxylation is a very common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. The phenyl ring in the molecule is a likely site for mono- or di-hydroxylation.
-
Pyrazole Ring: While generally considered a metabolically stable heterocycle, pyrazole rings can also undergo oxidation.[7]
-
N-Alkylation Site: The nitrogen of the piperidine ring is a potential site for N-oxidation.
Understanding these potential metabolic pathways is crucial for designing your analytical method, as you will need to be able to detect metabolites with different mass-to-charge ratios (m/z).
Q2: Why are liver microsomes the preferred system for this initial metabolic profiling?
Answer: Liver microsomes are preparations of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2] They are a cost-effective and convenient in vitro tool to assess the metabolic stability of a compound and identify its primary metabolites.[2][8] This initial screen helps in understanding a compound's intrinsic clearance and potential for drug-drug interactions.[8]
Q3: What are the critical cofactors for this assay, and why are they necessary?
Answer: The primary cofactor for CYP-mediated metabolism is NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form) .[9][10] CYPs are monooxygenases that require electrons to activate molecular oxygen for insertion into the substrate.[11] NADPH, along with NADPH-cytochrome P450 reductase, provides these necessary reducing equivalents.[9][11]
It is also common to use an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of NADPH throughout the incubation period, preventing its depletion from becoming a rate-limiting factor.[8][12]
Section 2: Experimental Workflow & Protocol
A well-executed protocol is the foundation of reliable data. The following workflow and protocol are designed to be self-validating by including necessary controls.
Experimental Workflow Diagram
Caption: Experimental workflow for microsomal stability assay.
Detailed Protocol: Microsomal Stability Assay
| Parameter | Recommendation | Rationale |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Maintains physiological pH for optimal enzyme activity. |
| Microsomal Protein | 0.5 - 1.0 mg/mL | Balances detectable metabolism with potential for non-specific binding.[13] |
| Test Compound | 1 µM | A low concentration to ensure enzyme kinetics are in the linear range. |
| NADPH | 1 mM | Saturating concentration to avoid cofactor limitation. |
| Incubation Temp. | 37°C | Mimics physiological temperature. |
| Time Points | 0, 5, 15, 30, 45, 60 min | Allows for the determination of the rate of metabolism. |
| Quenching | Ice-cold acetonitrile (2:1 v/v) with internal standard | Immediately stops the enzymatic reaction and precipitates proteins.[8][14] The internal standard corrects for variations in sample processing and instrument response. |
Step-by-Step Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and NADPH in the buffer.
-
Pre-incubation: In a microcentrifuge tube, combine the buffer and liver microsomes. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Add the test compound to the microsome solution and vortex gently. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. Vortex again.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.
-
Termination: At each time point, withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard.
-
Protein Precipitation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Section 3: Troubleshooting Guide & FAQs
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Q4: My compound shows no degradation over the 60-minute incubation. Does this mean it's metabolically stable?
Answer: Not necessarily. While it suggests low clearance through CYP-mediated pathways, other factors could be at play:
-
Non-CYP Metabolism: The compound might be metabolized by enzymes not highly active in microsomes or that do not require NADPH, such as UDP-glucuronosyltransferases (UGTs) or esterases.[15][16] To investigate Phase II metabolism, you would need to supplement the incubation with appropriate cofactors like UDPGA and use alamethicin to improve enzyme access.[1][16]
-
Low Intrinsic Clearance: The compound may indeed have very low intrinsic clearance, which is a common challenge in drug discovery.[13] Consider extending the incubation time or increasing the microsomal protein concentration, but be mindful of potential issues like decreased enzyme activity over longer periods and increased non-specific binding.[13]
-
Assay Failure: It's crucial to run a positive control compound with a known metabolic profile (e.g., testosterone, midazolam) alongside your test compound to ensure the microsomes and cofactors are active.
Q5: I see significant degradation of my compound in the control incubation without NADPH. What does this indicate?
Answer: This is an important finding and suggests metabolism independent of CYP enzymes.[15] Potential causes include:
-
Esterase or Amidase Activity: If your compound contains an ester or amide functional group, it could be hydrolyzed by carboxylesterases present in the microsomal preparation.[15]
-
Chemical Instability: The compound might be unstable at the pH and temperature of the incubation. Running a control with heat-inactivated microsomes can help differentiate between enzymatic degradation and chemical instability.[17]
-
Contaminating Enzymes: Microsomal preparations can have some contamination from other cellular fractions that contain non-NADPH dependent enzymes.[15]
Q6: My LC-MS/MS data shows a lot of background noise and poor peak shapes. How can I improve this?
Answer: This is a common analytical challenge. Here's a systematic approach to troubleshooting:
-
Sample Preparation: Ensure complete protein precipitation. Insufficient removal of proteins can foul the LC column and the MS source.[18]
-
Chromatography:
-
Retention Time: If your compound elutes very early, it may co-elute with salts and other matrix components, leading to ion suppression. Optimize your LC gradient to achieve better retention.[18]
-
Peak Shape: Poor peak shape (tailing or fronting) can be due to column degradation, improper mobile phase pH, or interactions with the analytical system.[18]
-
-
Mass Spectrometry:
-
Source Cleanliness: A dirty ion source is a frequent cause of poor sensitivity and high background noise. Regular cleaning is essential.
-
Matrix Effects: Co-eluting endogenous components from the microsomes can suppress or enhance the ionization of your analyte. A well-chosen internal standard that experiences similar matrix effects can help mitigate this.[19]
-
Potential Metabolic Pathways Diagram
Caption: Predicted Phase I metabolic pathways.
Section 4: Data Interpretation and Next Steps
Q7: How do I analyze the LC-MS/MS data to identify metabolites?
Answer: Metabolite identification is a systematic process:
-
Parent Drug Disappearance: First, confirm that the parent drug peak area decreases over time in the NADPH-supplemented incubations.
-
Metabolite Appearance: Look for new peaks in the chromatograms of the incubated samples that are absent in the time-zero sample.
-
Mass Shift Analysis: Determine the m/z of these new peaks. Compare them to the parent drug's m/z to identify the mass shift, which corresponds to a specific metabolic transformation (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation followed by hydroxylation, etc.).
-
MS/MS Fragmentation: Obtain MS/MS spectra for both the parent drug and the potential metabolites. A metabolite will often share characteristic fragment ions with the parent compound, which helps to confirm its identity and pinpoint the site of modification.[20]
Q8: What are the next steps after completing the microsomal stability assay?
Answer: The data from this assay provides valuable initial insights. The next logical steps in preclinical drug metabolism studies often include:
-
Hepatocyte Stability Assays: Using intact liver cells (hepatocytes) provides a more comprehensive picture, as they contain both Phase I and Phase II enzymes, as well as transporters.
-
CYP Reaction Phenotyping: Identifying which specific CYP isozymes are responsible for the metabolism of your compound is crucial for predicting potential drug-drug interactions. This is typically done using a panel of recombinant human CYP enzymes or specific chemical inhibitors.
-
Cross-Species Comparison: Performing the microsomal stability assay with microsomes from different species (e.g., rat, dog, monkey) is important for selecting the most appropriate animal model for further preclinical studies.[2]
By following this comprehensive guide, you will be well-equipped to conduct and troubleshoot the metabolic profiling of this compound, ensuring the generation of high-quality, reliable data for your drug development program.
References
- 1. oyc.co.jp [oyc.co.jp]
- 2. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES [harvest.usask.ca]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP3A5 - Wikipedia [en.wikipedia.org]
- 11. Studies on the microsomal mixed-function oxidase system: mechanism of action of hepatic NADPH-cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 15. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. zefsci.com [zefsci.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and disposal of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
This guide provides comprehensive technical support for the safe handling, storage, and disposal of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine. The information herein is synthesized from established safety protocols for related chemical structures, including piperidine and pyrazole derivatives, to ensure a high standard of laboratory safety. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the known hazards of its constituent chemical moieties: the piperidine ring and the phenylpyrazole group.[1][2] It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[1] All waste generated from the use of this compound should be considered hazardous.
Chemical and Physical Properties
The exact properties of this compound are not extensively documented. However, based on its structure, the following can be inferred:
| Property | Inferred Value/Information | Source |
| Molecular Formula | C₁₅H₁₉N₃ | PubChem |
| Appearance | Likely a solid at room temperature. | [3] |
| Hazards | Based on structural analogs, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4] The piperidine moiety suggests potential for corrosive properties and toxicity upon contact or inhalation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its chemical structure, this compound should be handled as a hazardous compound. The primary hazards are derived from its piperidine and phenylpyrazole components:
-
Piperidine Moiety: Piperidine itself is a flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[5] While the derivative is likely a solid, these inherent hazards should be respected.
-
Pyrazole Moiety: Pyrazole derivatives can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3][7]
-
Nitrogen-Containing Heterocycle: As a nitrogen-containing heterocyclic compound, it is a candidate for further investigation in drug discovery, but this also implies biological activity that requires cautious handling.[8]
Therefore, assume the compound is toxic, an irritant, and potentially corrosive. Avoid creating dust when handling the solid form.[9]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE protocol is non-negotiable. The recommended PPE includes:
-
Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is recommended.[1][11] Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[10][11]
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[11]
-
Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1][12] If a fume hood is not available, a respiratory protection program must be in place, and appropriate respirators must be used.[11]
Q3: What engineering controls are necessary for safely working with this compound?
A3: Engineering controls are the first line of defense in ensuring safety.
-
Ventilation: Always handle this compound inside a properly functioning chemical fume hood.[12][13] This minimizes the risk of inhaling airborne particles.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area. All personnel should be trained on their use.
Q4: How should I properly store this chemical?
A4: Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Container: Keep the compound in its original, tightly sealed container.[3]
-
Location: Store in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
Troubleshooting and Emergency Procedures
Q5: I’ve spilled a small amount of the solid compound on the lab bench. What is the correct cleanup procedure?
A5: For minor spills, trained laboratory personnel can perform the cleanup. Do not create dust during the cleanup process.[9]
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Q2.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter to prevent it from becoming airborne.[14][15]
-
Collect the Material: Carefully scoop the spilled material and absorbent into a sealable, labeled hazardous waste container.[9][14]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.[9]
-
Final Cleaning: Clean the area again with a suitable laboratory detergent.
-
Waste Disposal: Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.[14][16]
Below is a workflow diagram for handling a minor solid chemical spill.
Caption: Workflow for minor solid chemical spill cleanup.
Q6: What are the first-aid measures in case of accidental exposure?
A6: Immediate action is critical in case of exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Q7: How do I correctly dispose of waste containing this compound?
A7: All waste containing this compound, including unused product, contaminated labware, and cleanup materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
Solid Waste: Collect solid waste, including contaminated PPE and spill cleanup materials, in a dedicated, sealable, and clearly labeled hazardous waste container.[1] The label should include the full chemical name and appropriate hazard symbols.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated liquid hazardous waste container.[1] The container must be compatible with the solvent used.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[1]
-
Storage Pending Disposal: Store the sealed hazardous waste containers in a designated satellite accumulation area away from incompatible materials.[1]
-
Professional Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
The following diagram illustrates the decision-making process for waste disposal.
Caption: Decision workflow for hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. mdpi.com [mdpi.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 13. carlroth.com [carlroth.com]
- 14. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 15. jk-sci.com [jk-sci.com]
- 16. westlab.com [westlab.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Document ID: TSG-CNS-2026-01-03
Version: 1.0
Foundational Understanding: The Core Challenge
The compound 4-(4-phenyl-1H-pyrazol-1-yl)piperidine represents a scaffold with significant potential for targeting the central nervous system (CNS). However, like the vast majority of small molecules, its therapeutic efficacy is fundamentally limited by its ability to cross the blood-brain barrier (BBB).[1][2] The BBB is a highly selective, multicellular barrier that protects the brain from harmful substances while regulating the passage of essential molecules.[3] Its restrictive nature, characterized by tight junctions between endothelial cells and the presence of active efflux transporters, means that over 98% of potential small-molecule CNS drugs fail to reach their target in sufficient concentrations.[1][2]
This guide provides a troubleshooting framework and actionable strategies for researchers aiming to systematically enhance the BBB penetration of this specific piperidine derivative. Our approach is grounded in established medicinal chemistry principles and advanced drug delivery techniques.
FAQ & Troubleshooting Workbench
This section addresses common issues and strategic questions encountered during the development of CNS drug candidates.
Q1: My initial in vivo screens show a very low brain-to-plasma ratio for this compound. What are the first physicochemical properties I should analyze?
A1: Before attempting any chemical modifications, it is critical to establish a baseline profile of your parent compound. The interplay of several physicochemical properties governs passive diffusion across the BBB.[4] You should immediately assess the following parameters, comparing them against the generally accepted ranges for CNS-active drugs.[5][6]
| Physicochemical Property | Ideal Range for CNS Penetration | Predicted/Likely Value for Parent Compound | Rationale for Importance |
| Molecular Weight (MW) | < 450 Da | ~239.3 g/mol | Lower MW correlates with better passive diffusion. Your compound is well within the ideal range.[5][7] |
| Lipophilicity (logP) | 1.5 - 3.0 | Likely in the 2.5 - 3.5 range | A critical balance. Too low, and it won't partition into the lipid membrane; too high, and it may get trapped in the membrane or become a substrate for efflux pumps.[5][6][7] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | ~28.8 Ų (estimated) | TPSA is a surrogate for hydrogen bonding capacity. Lower values are strongly correlated with higher BBB permeability.[4][6] Your compound is in an excellent range. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (the piperidine N-H) | Each hydrogen bond that must be broken for the molecule to desolvate and enter the lipid membrane presents an energy penalty.[6][8][9] Reducing HBDs is a common and effective strategy.[10] |
| Hydrogen Bond Acceptors (HBA) | ≤ 5 | 2 (the pyrazole nitrogens) | Similar to HBDs, these contribute to water solubility and reduce membrane permeability.[5][6] |
| Ionization State (pKa) | Basic pKa ~7.5 - 10.5 | ~8.0 - 9.0 (estimated for piperidine) | A slight positive charge at physiological pH can be beneficial, but high ionization reduces the concentration of the neutral species required for passive diffusion.[4][6] |
Initial Diagnosis: Based on predictions, your compound's MW and TPSA are optimal. The key areas for investigation and potential modification are its lipophilicity (logP), which might be slightly high, and the single hydrogen bond donor on the piperidine ring.
Q2: How can I determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A2: Efflux pumps, particularly P-glycoprotein (P-gp, also known as MDR1), are a major cause of poor brain penetration.[11][12] They act as "gatekeepers" at the BBB, actively transporting a wide range of substrates out of endothelial cells and back into the bloodstream.[11][12]
An essential troubleshooting step is to determine if your compound is a P-gp substrate. This can be done using in vitro cell-based assays.
Experimental Protocol: P-gp Substrate Assessment using a Transwell Assay
-
Cell Line Selection: Use a cell line that overexpresses P-gp, such as MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) or Caco-2 cells (which naturally express P-gp).[13]
-
Assay Setup: Culture the cells to form a confluent monolayer on a porous Transwell insert. This creates two distinct compartments: an apical (top) and a basolateral (bottom) chamber, mimicking the luminal and abluminal sides of the BBB.[14][15]
-
Bidirectional Permeability:
-
A-to-B Transport: Add your compound to the apical chamber and measure its appearance in the basolateral chamber over time.
-
B-to-A Transport: In a separate set of wells, add your compound to the basolateral chamber and measure its appearance in the apical chamber.
-
-
Calculate Efflux Ratio (ER): The ER is the ratio of the permeability coefficient from the basolateral-to-apical direction (Papp B-A) to the apical-to-basolateral direction (Papp A-B).
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation:
-
An ER > 2.0 strongly suggests that your compound is a substrate for active efflux.[13]
-
To confirm, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar).[11][16] If the ER decreases significantly in the presence of the inhibitor, you have confirmed P-gp mediated efflux.
-
Q3: My compound is a P-gp substrate. What are my strategic options?
A3: You have two primary medicinal chemistry strategies:
-
"Evade": Modify the Structure to Reduce P-gp Recognition. This is often the preferred approach. Subtle structural changes can disrupt the key pharmacophore features that P-gp recognizes without necessarily altering the affinity for your primary CNS target. Strategies include:
-
"Inhibit": Co-administer with a P-gp Inhibitor. This strategy involves blocking the efflux pump to allow your drug to accumulate in the brain.[11][16] While effective in preclinical models, this approach is clinically challenging due to the risk of significant drug-drug interactions, as P-gp is also highly expressed in the gut, liver, and kidneys.[12]
A logical workflow for addressing efflux is essential.
Caption: Decision workflow for identifying and addressing P-gp efflux.
Q4: What are the pros and cons of increasing lipophilicity versus designing a prodrug?
A4: Both are valid strategies to enhance BBB penetration, but they operate via different mechanisms and come with distinct trade-offs.[1][17]
| Strategy | Pros | Cons | When to Consider |
| Increase Lipophilicity (e.g., adding a methyl or fluoro group) | - Straightforward synthesis.- Can directly improve passive diffusion.[10] | - Narrow therapeutic window; small changes can lead to large effects.- Increased risk of metabolic instability (e.g., P450 metabolism).- Higher risk of off-target effects and toxicity.[1][7]- May increase recognition by efflux pumps. | When your parent compound's logP is on the lower end of the optimal range (<2.0) and has a low HBD count. |
| Design a Prodrug (e.g., ester or dihydropyridine linkage) | - Can dramatically increase lipophilicity for BBB transit.[1][18]- Designed to be cleaved by brain-specific enzymes, releasing the active drug in situ and potentially "trapping" it in the CNS.[19]- Can mask polar groups (like the piperidine N-H) that hinder penetration.[6] | - More complex synthesis and requires a two-step mechanism (penetration then conversion).[19]- Requires careful design to ensure the promoiety is non-toxic and cleavage occurs at the desired rate and location.[1]- Premature conversion in plasma can negate the benefit.[1] | When the parent drug has multiple polar functional groups that are essential for target binding but detrimental to BBB penetration. Also a good strategy to bypass efflux transporters.[20] |
Q5: My structural modifications aren't working. When should I consider advanced delivery systems like nanoparticles?
A5: Nanocarrier-based strategies are a powerful but resource-intensive option, typically considered after exhausting conventional medicinal chemistry approaches.[3] These systems work by encapsulating the drug and trafficking it across the BBB via transcytosis.[21][22]
Consider nanoparticles when:
-
The parent molecule's structure is highly optimized for its target, and any modification to improve BBB penetration results in a significant loss of potency.
-
The therapeutic agent is large (e.g., a peptide or protein), making passive diffusion impossible.[23]
-
You need to achieve highly targeted delivery to a specific brain region.
Common Nanocarrier Strategies:
-
Liposomes: Vesicles that can encapsulate hydrophilic or lipophilic drugs.[21] Their surface can be modified with ligands to target specific receptors on the BBB.[10]
-
Polymeric Nanoparticles: Solid particles that can be engineered for controlled drug release.[3]
-
Receptor-Mediated Transcytosis (RMT): This is the most sophisticated approach.[24][25] The nanocarrier is decorated with a ligand (e.g., a monoclonal antibody) that binds to a receptor (like the transferrin receptor) highly expressed on brain endothelial cells.[23][25][26] This binding triggers the cell to transport the entire nanoparticle-drug complex across the BBB.[27]
Caption: Mechanisms for crossing the blood-brain barrier.
Strategic Experimental Protocols
Protocol 1: High-Throughput In Vitro BBB Permeability Screening (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, cost-effective method for predicting passive diffusion.
-
Materials: 96-well filter plate (donor plate) and acceptor plate. The filter is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Preparation:
-
Fill the acceptor plate wells with buffer (pH 7.4).
-
Add solutions of your test compounds (including the parent compound and new analogs) to the donor plate wells.
-
Include high-permeability (e.g., caffeine, propranolol) and low-permeability (e.g., Lucifer yellow) controls.
-
-
Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer. Incubate for 4-16 hours.
-
Analysis: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability (Pe) coefficient. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are considered to have high potential for BBB penetration via passive diffusion.
References
- 1. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The use of nanocarriers for drug delivery through the blood-brain barrier [nmj.mums.ac.ir]
- 4. Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning [mdpi.com]
- 5. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms - Oreate AI Blog [oreateai.com]
- 11. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 13. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 16. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]
- 20. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pharmasalmanac.com [pharmasalmanac.com]
- 22. Nano-carriers for brain disorders targeting the blood brain barrier (BBB) crossing strategies [journals.ipinnovative.com]
- 23. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 24. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis [jstage.jst.go.jp]
Technical Support Center: Investigating and Overcoming Resistance to 4-(4-phenyl-1H-pyrazol-1-yl)piperidine in Cancer Models
Prepared by the Senior Application Scientist Team
Welcome to the technical resource hub for researchers investigating 4-(4-phenyl-1H-pyrazol-1-yl)piperidine and related pyrazole-based compounds. This guide is designed to help you navigate the complexities of drug resistance, a common challenge in cancer therapy development.[1][2] We provide troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you identify the underlying mechanisms of resistance in your cancer cell models and guide your experimental decisions.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses initial observations and common hurdles encountered during in vitro studies.
Q1: My cancer cell line shows no response to the this compound compound, even at high concentrations. What are the possible reasons for this intrinsic resistance?
A1: Intrinsic, or de novo, resistance means the cancer cells possess a pre-existing ability to evade the drug's effects.[3][4] Several factors could be at play:
-
Low or Absent Drug Target: The intended molecular target of the compound (e.g., a specific kinase) may be expressed at very low levels or not at all in your chosen cell line.[5]
-
Pre-existing Target Mutations: The drug's target protein may have a mutation that prevents the compound from binding effectively.[1]
-
High Efflux Pump Activity: The cells might have high basal expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell before it can reach its target.[6][7]
-
Alternative Survival Pathways: The cell line may rely on redundant signaling pathways for survival and proliferation, rendering the inhibition of a single target ineffective.[8][9]
Initial Troubleshooting Steps:
-
Confirm Target Expression: Use Western blotting or qPCR to verify the expression of the putative target protein in your cell line.
-
Review Cell Line Characteristics: Check databases (e.g., ATCC, COSMIC) for known mutations in your target gene or related pathways for that specific cell line.
-
Perform a Broad Screen: Test the compound on a panel of different cancer cell lines to identify a sensitive model, which can then be used as a positive control.
Q2: My cells were initially sensitive to the compound, but after a period of treatment, they have started to grow again. What are the likely mechanisms of this acquired resistance?
A2: Acquired resistance develops after an initial positive response to therapy and is a significant clinical challenge.[4][10] The most common mechanisms include:
-
Secondary Mutations in the Drug Target: The target protein can acquire new mutations that reduce the binding affinity of the inhibitor. A classic example is the "gatekeeper" mutation in kinases, which can sterically hinder drug binding without completely abolishing enzyme activity.[11][12]
-
Target Gene Amplification: The cancer cells may increase the copy number of the target gene, leading to protein overexpression that "out-competes" the inhibitor.[13][14]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibited pathway by upregulating parallel or downstream signaling cascades, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.[10][15][16] This crosstalk creates a robust network that circumvents the drug-induced block.[8]
-
Increased Drug Efflux: The cells can upregulate the expression of efflux pumps, leading to a decrease in the intracellular concentration of the compound.[3][17]
Q3: How do I experimentally confirm that a cell line I've developed is genuinely resistant to this compound?
A3: Establishing a true resistance phenotype requires rigorous validation. The cornerstone of this is demonstrating a significant shift in the half-maximal inhibitory concentration (IC50).
Experimental Workflow:
-
Comparative IC50 Determination: Perform a dose-response assay (see Protocol 1) on both the parental (sensitive) and the putative resistant cell line. A resistant phenotype is typically confirmed by a 3- to 10-fold (or greater) increase in the IC50 value compared to the parental line.[18]
-
Cross-Resistance Profiling: Test the resistant line against other anti-cancer agents. If the cells are only resistant to your pyrazole-based compound (and structurally similar molecules) but remain sensitive to drugs with different mechanisms of action, it suggests a specific resistance mechanism (e.g., target mutation). If they show resistance to a broad range of structurally unrelated compounds, it may point to a more general mechanism like increased drug efflux.[19]
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. A stable resistance phenotype will persist, whereas transient adaptation may revert.
Section 2: In-Depth Troubleshooting Guides by Mechanism
Once resistance is confirmed, the next step is to identify the underlying cause. This section provides a structured approach to investigating the most common mechanisms.
Troubleshooting Workflow: From Observation to Mechanism
The following diagram outlines a logical workflow for diagnosing the cause of drug resistance.
Caption: A logical workflow for diagnosing drug resistance.
2.1 Altered Drug Target (On-Target Resistance)
Q: How can I determine if a mutation in the target protein is causing resistance?
A:
-
Hypothesis: A point mutation in the drug-binding pocket of the target kinase or protein is preventing the this compound from binding effectively.[11][12]
-
Experiment:
-
Sequencing: Extract RNA from both parental and resistant cells, reverse transcribe to cDNA, and perform Sanger sequencing of the target gene's coding region. Compare the sequences to identify any acquired mutations in the resistant line.
-
Rationale: This is the most direct method to identify changes in the primary amino acid sequence of the target.[20] Pay close attention to mutations in the ATP-binding pocket or "gatekeeper" residue if the target is a kinase.[11]
-
Q: My resistant cells don't have any mutations in the target gene. Could target amplification be the cause?
A:
-
Hypothesis: Resistant cells have amplified the gene locus of the drug target, leading to massive overexpression of the protein. This increases the total amount of target, requiring a much higher drug concentration for effective inhibition.[13][14]
-
Experiments:
-
Quantitative PCR (qPCR): Measure the relative mRNA levels of the target gene in resistant cells compared to parental cells (see Protocol 3). A significant increase suggests gene amplification or transcriptional upregulation.
-
Western Blot: Compare the total protein levels of the target in parental versus resistant cell lysates (see Protocol 2). A marked increase in protein expression is a strong indicator of amplification.
-
Rationale: Both qPCR and Western blotting provide quantitative data on gene and protein expression levels, respectively, directly testing the amplification hypothesis.
-
2.2 Activation of Bypass Signaling Pathways (Off-Target Resistance)
Q: How do I test for the activation of compensatory signaling pathways like MAPK or PI3K/AKT?
A:
-
Hypothesis: While the primary target is successfully inhibited, the resistant cells have upregulated parallel survival pathways to bypass the drug-induced block. The PI3K/AKT/mTOR and MAPK/ERK cascades are common culprits.[8][15][16]
-
Experiment:
-
Phospho-protein Western Blotting: Treat both parental and resistant cells with the pyrazole compound for a short period (e.g., 2-6 hours). Lyse the cells and perform a Western blot (Protocol 2) using antibodies against the phosphorylated (active) forms of key signaling nodes, such as p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204), and p-S6K.
-
Rationale: Phosphorylation is the key indicator of kinase pathway activation. If the resistant cells maintain high levels of p-AKT or p-ERK in the presence of the drug, while the parental cells show a decrease, it strongly suggests bypass activation.[16]
-
Caption: Common bypass signaling pathways in drug resistance.
2.3 Increased Drug Efflux
Q: How can I determine if my resistant cells are pumping the compound out?
A:
-
Hypothesis: The resistant cells have upregulated the expression and activity of ABC transporters (e.g., P-gp/MDR1, MRP1, or BCRP), which recognize the compound as a substrate and actively expel it, lowering its intracellular concentration.[7][21][22]
-
Experiments:
-
Gene/Protein Expression: Use qPCR (Protocol 3) and Western blot (Protocol 2) to measure the expression of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) and their corresponding proteins in parental vs. resistant cells.
-
Functional Assay: Perform an efflux pump activity assay (see Protocol 4) using a fluorescent substrate like Rhodamine 123. Resistant cells with high efflux activity will retain less fluorescence. Crucially, include a known efflux pump inhibitor (e.g., verapamil or elacridar). If the inhibitor restores fluorescence accumulation in the resistant cells, it confirms that active efflux is the mechanism.[5][6]
-
Rationale: Combining expression analysis with a functional assay provides a comprehensive picture. Increased expression alone is suggestive, but demonstrating that an inhibitor can reverse the phenotype is the gold standard for confirming efflux-mediated resistance.
-
Caption: Mechanism of drug resistance via ABC transporter efflux pumps.
Section 3: Key Experimental Protocols
Protocol 1: IC50 Determination via Cell Viability Assay (MTT-based)
Objective: To quantify the concentration of a compound required to inhibit cell viability by 50%.[5]
Methodology:
-
Cell Seeding: Seed parental and resistant cells in separate 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the this compound compound (e.g., from 0.01 µM to 100 µM). Remove the old media and add 100 µL of fresh media containing the different drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression and Phosphorylation
Objective: To detect and quantify total and phosphorylated protein levels.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-ERK, anti-MDR1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure the relative mRNA levels of a target gene.
Methodology:
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a kit (e.g., RNeasy from Qiagen) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green master mix, forward and reverse primers for your gene of interest (e.g., ABCB1), and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Thermal Cycling: Run the reaction on a real-time PCR machine.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the housekeeping gene for each sample, and then comparing the normalized values of the resistant cells to the parental cells.
Protocol 4: Efflux Pump Activity Assay (Rhodamine 123 Accumulation)
Objective: To functionally assess the activity of efflux pumps like P-glycoprotein.
Methodology:
-
Cell Seeding: Seed parental and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat one set of wells for each cell line with a known efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour.
-
Substrate Loading: Add the fluorescent substrate Rhodamine 123 (a P-gp substrate) to all wells at a final concentration of 1 µM and incubate for 1 hour.
-
Wash and Read: Wash the cells three times with ice-cold PBS to remove extracellular dye. Add 100 µL of PBS to each well.
-
Measurement: Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~525 nm).
-
Analysis: Compare the fluorescence intensity between samples. A lower signal in resistant cells compared to parental cells indicates higher efflux activity. A significant increase in fluorescence in the resistant cells pre-treated with the inhibitor confirms that the low accumulation is due to active efflux.
Section 4: Data Interpretation
Table 1: Example IC50 Data for Parental vs. Resistant Cell Lines
| Cell Line | Compound | IC50 (µM) | Fold Resistance | Interpretation |
| Parental MCF-7 | Phenyl-Pyrazol-Piperidine | 0.5 | - | Sensitive |
| Resistant MCF-7 | Phenyl-Pyrazol-Piperidine | 15.0 | 30x | High-level acquired resistance |
| Parental MCF-7 | Doxorubicin | 0.2 | - | Sensitive |
| Resistant MCF-7 | Doxorubicin | 8.0 | 40x | Cross-resistance observed, suggesting MDR mechanism (e.g., efflux) |
| Parental A549 | Phenyl-Pyrazol-Piperidine | >100 | - | Intrinsic resistance |
References
- 1. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 2. ijsra.net [ijsra.net]
- 3. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 4. atcc.org [atcc.org]
- 5. benchchem.com [benchchem.com]
- 6. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 9. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigations on the role of efflux pumps in drug resistance of human cancer cells - DORAS [doras.dcu.ie]
Validation & Comparative
A Comparative Efficacy Analysis of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine and Other Pyrazole Scaffolds in Preclinical Models
Introduction: The Prominence of the Pyrazole Nucleus in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents with diverse biological activities.[2][3][4] Pyrazole derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[5][6][7] This guide provides a comprehensive comparison of the efficacy of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine with other notable pyrazole compounds, supported by experimental data from preclinical studies. We will delve into the structure-activity relationships that govern their biological effects and provide detailed protocols for key efficacy assays.
Synthesis and Characterization of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] The general synthetic scheme for this compound is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of substituted pyrazoles.
Comparative Efficacy in Anticancer Applications
The anticancer potential of pyrazole derivatives is a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines.[8][9][10] The efficacy is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.[7][11]
In Vitro Cytotoxicity: A Head-to-Head Comparison
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[12][13][14] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Table 1: Comparative in vitro anticancer activity (IC50 in µM) of various pyrazole derivatives against different cancer cell lines.
| Compound/Derivative Class | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference |
| This compound Analogs | Data not available | Data not available | Data not available | |
| Pyrazolo[3,4-d]pyrimidines | 1.17 - 18.40 | 96.08% inhibition | 180.32% inhibition | [8] |
| Indole-Pyrazole Hybrids | < 23.7 | < 23.7 | < 23.7 | [8] |
| Pyrazoline Derivatives | Data not available | IC50 < 3 µM | Data not available | [10] |
| 1,3,5-Triphenyl-1H-pyrazole Derivatives | Data not available | IC50 = 2.78 | Data not available | [8] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for other pyrazole classes to provide a benchmark for efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of pyrazole compounds on cancer cells.[12][15][16]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the pyrazole compounds and incubate for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining cell viability.
Comparative Efficacy in Anti-inflammatory Applications
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[5][6][17][18] The carrageenan-induced paw edema model in rodents is a classic in vivo assay to evaluate the anti-inflammatory potential of novel compounds.[19][20][21][22][23]
In Vivo Anti-inflammatory Activity
The efficacy of pyrazole compounds in reducing inflammation can be quantified by measuring the reduction in paw volume after the induction of edema.
Table 2: Comparative in vivo anti-inflammatory activity of pyrazole derivatives.
| Compound/Derivative Class | Animal Model | Dose | % Inhibition of Edema | Reference |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Rat | 15-30 mg/kg | Significant reduction | |
| Thiophene-Pyrazole Hybrids | Rat | Not specified | Potent activity | [24][25] |
| Pyrazoline Derivatives | Rat | Not specified | Potent activity | [17] |
| Celecoxib (Reference Drug) | Rat | Not specified | Standard inhibition | [6] |
Note: Quantitative percentage inhibition data for direct comparison is often study-specific. The table highlights compounds with demonstrated anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the procedure for inducing and measuring inflammation in a rat model to assess the efficacy of anti-inflammatory compounds.[19][20][21][22][23]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% in saline)
-
Test compounds
-
Pletysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of pyrazole derivatives are often mediated through their interaction with specific molecular targets. In cancer, for instance, pyrazoles have been shown to inhibit various kinases, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[7][8]
Caption: Putative mechanism of action for anticancer pyrazole compounds.
Conclusion and Future Directions
While this guide provides a comparative overview of the efficacy of various pyrazole scaffolds, it is evident that direct, head-to-head comparative studies are limited. Specifically, more research is needed to benchmark the performance of this compound against other well-established pyrazole derivatives in standardized assays. Future studies should focus on elucidating the precise mechanisms of action and structure-activity relationships to guide the rational design of next-generation pyrazole-based therapeutics with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. benchchem.com [benchchem.com]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. criver.com [criver.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Uncharted Territory: A Comparative Guide to the Biological Target Validation of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often defining, milestone in this journey is the definitive identification and validation of its biological target. The compound 4-(4-phenyl-1H-pyrazol-1-yl)piperidine stands as a compelling case study. Belonging to the pyrazole and piperidine structural classes, it is related to a vast family of molecules with a wide spectrum of reported biological activities, from anticancer and anti-inflammatory to neuroprotective.[1][2] However, the specific molecular target of this particular compound remains largely uncharted territory in publicly accessible literature.
This guide, therefore, eschews a simple recitation of facts about a known target. Instead, it provides a strategic and in-depth technical roadmap for you, the researcher, who may have this or a similarly uncharacterized molecule in hand. We will navigate the logical and experimental workflow required to first identify a putative biological target and then rigorously validate it, ensuring that its observed phenotypic effects are indeed a consequence of on-target engagement.
Part 1: The Quest for a Target - Deconvolution Strategies
Before a target can be validated, it must be identified. This process, often termed "target deconvolution," is a critical first step when dealing with a compound discovered through phenotypic screening or one with an unknown mechanism of action.[3][4][5] A multi-pronged approach is often the most fruitful.
1. Affinity-Based Proteomics: This is a direct approach where the small molecule is used as "bait" to "fish" for its binding partners from a complex biological sample like a cell lysate.[6] The compound is typically immobilized on a solid support (e.g., beads) to create an affinity matrix. When the cell lysate is passed over this matrix, target proteins bind to the compound and are captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.
2. Computational and In Silico Screening: Leveraging the known chemical structure of this compound, computational methods can predict potential targets. Molecular docking simulations can screen the compound against libraries of 3D protein structures. Furthermore, similarity searches can identify known drugs or probes with similar pharmacophores, suggesting that our compound might interact with the same targets. For pyrazole-piperidine scaffolds, known targets include kinases, G-protein coupled receptors (GPCRs), and various enzymes.[7][8][9][10][11]
3. Genetic and 'Omics' Approaches: Modern genetic screening techniques, such as CRISPR-based screens, can identify genes that, when knocked out, confer resistance or sensitivity to the compound.[12] This can pinpoint the target protein or critical pathway members. Similarly, treating cells with the compound and analyzing the subsequent changes in the proteome (proteomics), transcriptome (transcriptomics), or metabolome (metabolomics) can reveal the pathways being perturbed, thus providing strong clues about the direct target.
Part 2: The Crucible of Validation - A Comparative Guide to Key Methodologies
Once a putative target is identified, the validation process begins. This is not a single experiment but a logical progression of assays designed to build a robust case for a specific drug-target interaction. We will compare several gold-standard techniques, outlining their principles, strengths, and weaknesses. For the purpose of this guide, let's hypothesize that through the deconvolution methods above, we have identified p38 mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory responses, as a putative target for our compound.[13]
| Technique | Principle | Key Output | Advantages | Limitations |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled target protein as it moves through a microscopic temperature gradient. Ligand binding alters the protein's size, charge, or hydration shell, thus changing its thermophoretic movement. | Binding Affinity (Kd) | Low sample consumption, fast, can be performed in complex solutions (e.g., lysates), wide affinity range. | Requires labeling of the target protein (can potentially interfere with binding), indirect measurement. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand (in solution) binds to a target protein immobilized on the chip. | Binding Affinity (Kd), Kinetics (kon, koff) | Real-time, label-free, provides kinetic data (residence time). | Target immobilization can lead to loss of function, potential for mass transport limitations, weaker binders can be challenging. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization.[3][4][5][12][14][15] | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution, provides a complete thermodynamic profile of the interaction.[3][4][12] | Requires large amounts of pure protein and compound, lower throughput, not suitable for very high or very low affinity interactions. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining at different temperatures is quantified. | Target Engagement in cells | Directly confirms target binding in a physiological (cellular) context, label-free for the compound. | Can be low-throughput (Western blot-based), requires a specific antibody for the target protein, not all proteins show a clear thermal shift. |
| Functional Cell-Based Assays | Measures a biological outcome that is dependent on the activity of the target protein (e.g., enzyme activity, reporter gene expression, cytokine release). | Functional Potency (EC50/IC50) | Provides a direct link between target engagement and a biological response, high-throughput potential. | Indirect measurement of binding, can be affected by off-target effects, requires a well-understood signaling pathway. |
Part 3: A Recommended Experimental Workflow for Validating the p38 MAPK Target
This section provides a logical, step-by-step workflow designed to build a compelling, self-validating case for target engagement and functional modulation.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reproducible Synthesis and Evaluation of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Introduction: Navigating the Reproducibility Challenge in Medicinal Chemistry
In the landscape of drug discovery and medicinal chemistry, the pyrazole scaffold is a cornerstone, forming the core of numerous biologically active agents. However, the promise of these molecules is fundamentally tethered to the reproducibility of their synthesis and experimental evaluation. The broader scientific community has increasingly focused on a "reproducibility crisis," where researchers fail to replicate published findings, wasting resources and impeding progress. A recent Nature survey highlighted chemistry as a field where researchers frequently struggle to replicate both their own and others' work.
This guide provides an in-depth, practical framework for ensuring the reproducible synthesis of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine (Compound 1) , a representative molecule of this important class. We will dissect a robust synthetic protocol, outline a self-validating characterization workflow, and compare its synthetic accessibility to a structurally related alternative, 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine (Compound 2) . The objective is not merely to present a recipe, but to explain the causal logic behind each experimental choice, empowering researchers to anticipate challenges and generate reliable, high-quality data.
Pillar 1: A Validated, Step-by-Step Synthesis of Compound 1
Multi-step organic synthesis is fraught with potential pitfalls that can drastically affect outcomes, from low yields to intractable purification challenges. The following protocol is designed to maximize robustness and minimize variability. The synthetic strategy is a well-established two-step process involving the initial formation of the pyrazole ring followed by its N-alkylation with a piperidine derivative.
Step 1: Synthesis of 4-phenyl-1H-pyrazole
The initial step involves a condensation reaction to form the core pyrazole heterocycle.
Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (10.81 g, 100 mmol) in 100 mL of absolute ethanol.
-
Reaction Initiation: To this solution, add malondialdehyde tetramethyl acetal (16.42 g, 100 mmol) and 5 mL of concentrated hydrochloric acid. The acid acts as a catalyst to facilitate the condensation and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of starting materials indicates completion.
-
Work-up and Isolation: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. The product will often precipitate. If not, reduce the solvent volume in vacuo.
-
Purification: Collect the crude solid by filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from an ethanol/water mixture to yield 4-phenyl-1H-pyrazole as a white solid.
Causality and Rationale:
-
Solvent Choice: Ethanol is an excellent solvent for both reactants and facilitates heating to a sufficient temperature for the reaction to proceed at a reasonable rate.
-
Acid Catalysis: The acid protonates the acetal, making it a better electrophile and accelerating the initial condensation with phenylhydrazine.
-
Purification: Recrystallization is a cost-effective and efficient method for obtaining high-purity material, which is critical for the success of the subsequent step. Impurities can interfere with the N-alkylation reaction.
Step 2: N-Alkylation to Yield this compound (Compound 1)
This step is a nucleophilic substitution where the pyrazole nitrogen displaces a leaving group on the piperidine ring. We will use a Boc-protected piperidine derivative to control reactivity and prevent side reactions.
Experimental Protocol:
-
Base-Mediated Deprotonation: To a solution of 4-phenyl-1H-pyrazole (14.42 g, 100 mmol) in 150 mL of dry Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 4.40 g, 110 mmol) portion-wise at 0 °C under a nitrogen atmosphere. The evolution of hydrogen gas will be observed. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the pyrazole anion.
-
Nucleophilic Substitution: Cool the mixture back to 0 °C and add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (mesylate derivative, 29.34 g, 100 mmol) in 50 mL of dry DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours. Monitor by TLC for the disappearance of the pyrazole starting material.
-
Quenching and Extraction: Cool the reaction and carefully quench by adding 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification (Boc-protected intermediate): Purify the crude residue by column chromatography on silica gel (Gradient: 10-40% Ethyl Acetate in Hexane) to yield tert-butyl this compound-1-carboxylate.
-
Deprotection: Dissolve the purified intermediate in 100 mL of Dichloromethane (DCM) and add 50 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
-
Final Isolation: Concentrate the mixture in vacuo, re-dissolve the residue in DCM, and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer over sodium sulfate, filter, and concentrate to yield Compound 1 .
Causality and Rationale:
-
Reagents: NaH is a strong, non-nucleophilic base, ideal for deprotonating the pyrazole nitrogen without competing in the substitution reaction. The mesylate is an excellent leaving group, facilitating the SN2 reaction.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group prevents the piperidine nitrogen from acting as a nucleophile, ensuring that the alkylation occurs exclusively on the pyrazole ring. It is easily removed under acidic conditions with TFA.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the pyrazole anion.
Pillar 2: The Self-Validating Protocol - Essential Characterization
Reproducibility is impossible without rigorous confirmation of product identity and purity. Each batch of synthesized material must be subjected to a standardized panel of analytical tests.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals will confirm the presence of the phenyl, pyrazole, and piperidine rings and their connectivity.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The number of unique carbon signals should match the structure.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated mass for the molecular formula C₁₄H₁₇N₃.
-
-
Purity Analysis (HPLC):
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is essential for determining the purity of the final compound. A standardized method should be used to ensure that purity is >95% for biological screening.
-
Failure to meet the specifications of these analytical techniques indicates a deviation in the synthetic outcome, which must be investigated before proceeding.
Pillar 3: Comparative Analysis and Alternative Syntheses
To understand the robustness of our chosen protocol, we compare it to the synthesis of a common analog, 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine (Compound 2) . The synthesis is analogous but starts with 4-chlorophenylhydrazine. While seemingly a minor change, substitutions on the phenyl ring can influence reaction kinetics and purification profiles.
Comparative Synthetic Overview
| Parameter | Compound 1 (Target) | Compound 2 (Alternative) | Rationale for Difference |
| Starting Materials | Phenylhydrazine, Malondialdehyde Acetal, Boc-piperidine mesylate | 4-Chlorophenylhydrazine, Malondialdehyde Acetal, Boc-piperidine mesylate | The key difference is the starting hydrazine, which introduces the chloro-substituent. |
| Number of Steps | 3 (Pyrazole formation, N-alkylation, Deprotection) | 3 (Pyrazole formation, N-alkylation, Deprotection) | The overall synthetic strategy remains the same. |
| Typical Overall Yield | 45-55% | 40-50% | The electron-withdrawing nature of the chlorine atom can slightly decrease the nucleophilicity of the hydrazine, potentially lowering yields in the first step. |
| Key Challenge | Purification of the Boc-protected intermediate. | Potential for slightly slower reaction rates in Step 1. Purification profile may differ due to polarity changes. | Polarity of intermediates can affect chromatographic separation. Reaction kinetics are sensitive to electronic effects. |
| Reproducibility Factor | High, provided moisture is excluded in the alkylation step. | High, but potentially more sensitive to temperature fluctuations in Step 1. | The use of NaH (Step 2) is highly moisture-sensitive for both pathways. |
Yields are representative values based on analogous reactions reported in the literature.
This comparison illustrates that even minor structural changes can introduce new variables that affect reproducibility. A protocol validated for one analog cannot be assumed to work identically for another without re-optimization.
Visualizing the Workflow: Synthetic Pathway for Compound 1
The following diagram outlines the key transformations in the synthesis of Compound 1.
Caption: Synthetic workflow for Compound 1.
Application: Ensuring Reproducibility in Biological Assays
The utility of a synthesized compound is determined by its biological activity. Reproducibility must therefore extend into the screening phase. Below is a standardized protocol for evaluating the antiproliferative effects of Compound 1 and its analogs on a cancer cell line (e.g., MCF-7, a human breast cancer line).
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound 1 in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound 1. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Self-Validation and Controls:
-
Positive Control: Include a known cytotoxic drug (e.g., Doxorubicin) to validate that the assay system is responsive.
-
Vehicle Control: Critically important to ensure that the solvent (DMSO) is not causing toxicity at the concentration used.
-
Triplicates: Each concentration and control should be run in at least triplicate to assess intra-assay variability. The entire experiment should be repeated on different days to ensure inter-assay reproducibility.
Visualizing the Workflow: Biological Assay
Caption: Workflow for a cell viability assay.
Conclusion
Achieving reproducible experimental results with molecules like this compound is not a matter of chance, but a consequence of deliberate, methodical science. It requires a deep understanding of the reaction mechanisms, a commitment to rigorous purification and characterization, and the implementation of standardized, well-controlled biological assays. By explaining the causality behind each step and building self-validating checks into the workflow, researchers can move beyond simply following a recipe to truly mastering the synthesis and evaluation of novel chemical entities. This guide provides a framework for that mastery, forming a reliable bridge between chemical synthesis and credible, impactful biological data.
For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount. A compound's utility is defined not only by its potent interaction with its intended target but also by its lack of engagement with off-target receptors, which can lead to unforeseen physiological effects and confound experimental results. This guide provides an in-depth analysis of the cross-reactivity profile of the 4-(4-phenyl-1H-pyrazol-1-yl)piperidine scaffold, using the potent and selective GPR139 agonist, JNJ-63533054 , as a representative example. We will objectively compare its performance against related receptors and provide the supporting experimental data and methodologies that underpin these findings.
Introduction to the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of receptors. The specific substitutions on the phenyl, pyrazole, and piperidine rings dictate the molecule's pharmacological activity and selectivity. This guide will focus on a key example from this structural class, JNJ-63533054, to illustrate how high selectivity can be achieved and rigorously evaluated.
JNJ-63533054: A Highly Selective GPR139 Agonist
JNJ-63533054 is a potent, orally bioavailable, and brain-penetrant agonist for the G protein-coupled receptor 139 (GPR139)[1][2]. GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it is primarily expressed in the central nervous system, particularly in the habenula and striatum[3][4]. The receptor is known to couple to Gq/11 and Gi/o signaling pathways, leading to the mobilization of intracellular calcium and modulation of cAMP levels, respectively[5].
The potency of JNJ-63533054 at its primary target is well-established through various functional assays.
| Species | Assay Type | Parameter | Value (nM) |
| Human | Calcium Mobilization | EC50 | 16 |
| Human | GTPγS Binding | EC50 | 17 |
| Rat | Calcium Mobilization | EC50 | 63 |
| Mouse | Calcium Mobilization | EC50 | 28 |
| Human | Radioligand Binding ([3H]JNJ-63533054) | Kd | 10 |
Table 1: Potency and Binding Affinity of JNJ-63533054 for GPR139.[1][6]
Cross-Reactivity Profile of JNJ-63533054
A hallmark of a high-quality chemical probe is a well-defined and narrow target profile. JNJ-63533054 has been extensively profiled and is noted for its remarkable selectivity.
Broad Selectivity Screening
JNJ-63533054 was evaluated against a panel of 50 known GPCRs, ion channels, and transporters and was found to be devoid of significant cross-reactivity[1][7]. This broad screening is a critical step in validating the compound's specificity and ensuring that its observed in vivo effects can be confidently attributed to its action on GPR139. Furthermore, JNJ-63533054 showed no activity at GPR139's most homologous relative, GPR142, underscoring its high selectivity[1].
Interaction with Functionally Related Receptors
Recent studies have revealed functional interactions between GPR139 and other key neurotransmitter systems, making an assessment of JNJ-63533054's activity at these receptors particularly relevant.
-
Dopamine D2 Receptor (D2R): GPR139 and D2R are co-expressed in the same brain cells and have been shown to functionally interact[3][8][9]. While JNJ-63533054 does not directly bind to and activate D2R, its activation of GPR139 can modulate D2R signaling[3]. In vitro studies using co-transfected cells have shown that the D2R agonist quinpirole can elicit a calcium response (a Gq-mediated event) only when co-expressed with GPR139, suggesting a functional coupling[9]. A microdialysis study in mice found that acute administration of JNJ-63533054 had no effect on endogenous dopamine release, indicating that its primary action is not direct modulation of the dopaminergic system[10][11].
-
µ-Opioid Receptor (MOR): GPR139 has been identified as a negative regulator of MOR signaling[5][9]. JNJ-63533054, by activating GPR139, can oppose the effects of MOR agonists. Specifically, GPR139 activation by JNJ-63533054 has been shown to counteract the MOR-mediated inhibition of neuronal firing in the medial habenula through a Gq/11-dependent pathway[5]. This functional opposition is a key aspect of its profile, but it is important to note that this is an indirect effect mediated by GPR139 activation, not a direct interaction with the µ-opioid receptor.
Comparative Analysis: JNJ-63533054 vs. TC-O 9311
To provide context for the selectivity of JNJ-63533054, we compare it with another well-characterized GPR139 agonist, TC-O 9311 . This compound belongs to a different chemical class (a 3,5-dimethoxybenzoyl hydrazide) but also exhibits high potency and selectivity for GPR139.
| Compound | Chemical Class | GPR139 EC50 (human) | Selectivity Notes |
| JNJ-63533054 | Glycine Benzamide | 16 nM | Highly selective over a panel of 50 GPCRs, ion channels, and transporters, including GPR142[1][7]. |
| TC-O 9311 | 3,5-Dimethoxybenzoyl Hydrazide | 39 nM | No activity against a range of 90 diverse targets[12][13][14]. |
Table 2: Comparison of JNJ-63533054 and TC-O 9311.
Both JNJ-63533054 and TC-O 9311 are potent and selective agonists for GPR139, making them valuable tools for studying the function of this orphan receptor. The existence of structurally distinct, highly selective agonists strengthens the evidence that the observed physiological effects are indeed mediated by GPR139. The choice between these compounds for a particular study may depend on other factors such as their pharmacokinetic properties and specific experimental requirements.
Experimental Methodologies
The determination of a compound's cross-reactivity profile relies on a suite of robust and well-validated in vitro assays. Below are the standard protocols for the key assays used to characterize compounds like JNJ-63533054.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]JNJ-63533054 for GPR139), and a range of concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay is used to measure the activity of compounds that act on Gq-coupled GPCRs, which signal through the release of intracellular calcium.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate cells expressing the target receptor (e.g., HEK293 cells stably expressing GPR139) in a 96-well or 384-well black, clear-bottom plate.
-
Allow the cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Incubate the plate to allow the cells to take up the dye.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence.
-
The instrument adds a solution of the test compound at various concentrations to the wells.
-
Immediately and continuously measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins (both Gi/o and Gs) following agonist binding to a GPCR. It utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare receptor-containing membranes as described for the radioligand binding assay.
-
-
Assay Setup:
-
In a 96-well plate, add the membranes, a range of concentrations of the test agonist, GDP (to facilitate the exchange reaction), and [35S]GTPγS.
-
Include basal (no agonist) and non-specific binding (excess unlabeled GTPγS) controls.
-
-
Incubation:
-
Incubate the plate at a controlled temperature to allow for agonist-stimulated [35S]GTPγS binding to G proteins.
-
-
Termination and Separation:
-
Terminate the reaction and separate the membrane-bound [35S]GTPγS from the free radiolabel, typically by rapid filtration.
-
-
Quantification:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the agonist-stimulated increase in [35S]GTPγS binding.
-
Plot the stimulated binding against the agonist concentration and fit to a dose-response curve to determine the EC50 and Emax (maximal effect) values.
-
Conclusion
The this compound scaffold represents a versatile starting point for the development of potent and selective receptor ligands. As exemplified by JNJ-63533054, careful structure-activity relationship studies can yield compounds with exceptional selectivity for their primary target, such as GPR139. A thorough understanding of a compound's cross-reactivity profile, obtained through rigorous testing using standardized assays, is essential for its validation as a reliable tool for both basic research and drug discovery. The high selectivity of JNJ-63533054, coupled with its favorable pharmacokinetic properties, makes it an excellent probe for elucidating the physiological and pathophysiological roles of GPR139.
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish [frontiersin.org]
- 9. GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. TC-O 9311 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 14. TC-O 9311 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
A Preclinical Benchmarking Guide: 4-(4-phenyl-1H-pyrazol-1-yl)piperidine vs. Pitolisant (Wakix®)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The histamine H3 receptor (H3R), a presynaptic autoreceptor in the central nervous system (CNS), represents a critical target for modulating histamine and other key neurotransmitters involved in arousal, cognition, and wakefulness.[1][2] Pitolisant (Wakix®), the first H3R antagonist/inverse agonist to receive clinical approval, has validated this target for the treatment of excessive daytime sleepiness (EDS) in narcolepsy.[3][4][5] This guide provides a comprehensive framework for the preclinical benchmarking of a novel H3R antagonist, 4-(4-phenyl-1H-pyrazol-1-yl)piperidine, against the standard-of-care, Pitolisant. We outline a head-to-head comparison strategy encompassing in vitro pharmacological profiling and in vivo functional assessments, designed to elucidate the candidate's therapeutic potential. The protocols and methodologies described herein are based on established standards for GPCR drug discovery, providing a robust pathway for data-driven decision-making.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[2] Functioning as a presynaptic autoreceptor, it tonically inhibits the synthesis and release of histamine from histaminergic neurons.[2][6] Furthermore, as a heteroreceptor, it modulates the release of other crucial neurotransmitters, including dopamine, norepinephrine, and acetylcholine.[1][2][7]
Activation of the H3R, which is coupled to the Gαi/o protein, leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[1][8] Many H3 receptors exhibit high constitutive activity, meaning they are active even in the absence of an endogenous ligand.[6] Therefore, compounds classified as inverse agonists are particularly effective as they can block this basal activity, leading to a more robust increase in neurotransmitter release compared to neutral antagonists.[9] By blocking these inhibitory signals, H3R antagonists/inverse agonists enhance histaminergic neurotransmission throughout the brain, promoting wakefulness and cognitive function.[6][7][9] This mechanism forms the therapeutic basis for treating disorders like narcolepsy.[3][8]
Pharmacological Profiles: The Challenger and The Standard
A successful benchmarking program begins with a thorough in vitro characterization to establish the fundamental pharmacological properties of each compound.
This compound: The Challenger
This novel compound belongs to a chemical class explored for H3R antagonism. Its core structure suggests potential for high-affinity binding to the H3 receptor. The primary goal is to quantify its binding affinity, functional potency as an inverse agonist, and its selectivity profile.
Pitolisant (Wakix®): The Standard-of-Care
Pitolisant is a potent and selective H3R antagonist/inverse agonist.[3][9] It is approved for the treatment of narcolepsy with or without cataplexy in adults.[4][5] Its mechanism involves blocking H3 autoreceptors, which increases histamine synthesis and release at synapses, thereby enhancing the activity of histaminergic neurons and promoting wakefulness.[4][5] Pitolisant also indirectly modulates other neurotransmitter systems, contributing to its clinical effects.[3][7] Published data indicates a high binding affinity (Ki of 0.16 nM) for the human H3 receptor.[4]
Head-to-Head In Vitro Benchmarking Strategy
The following experimental workflow provides a direct comparison of the intrinsic pharmacological properties of this compound and Pitolisant.
Caption: In Vitro Benchmarking Workflow.
Experiment 1: Receptor Binding Affinity
Causality: This experiment is foundational. It determines the concentration at which the test compound binds to 50% of the H3 receptors (its affinity, expressed as Ki). A lower Ki value indicates higher affinity. This is a primary indicator of a compound's potential potency.
Protocol: Radioligand Competition Binding Assay [10]
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
A high-affinity H3R radioligand, such as [³H]-Nα-methylhistamine.
-
Test compounds: this compound and Pitolisant, serially diluted.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (or Pitolisant) in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Self-Validation:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a saturating concentration of an unlabeled standard H3R ligand (e.g., thioperamide).
-
Specific Binding: Total Binding - NSB.
-
A robust assay will show high specific binding (>80% of total).
-
Experiment 2: Functional Activity (Inverse Agonism)
Causality: Binding does not equate to function. The H3R is a Gi-coupled receptor that exhibits constitutive activity. A [³⁵S]GTPγS binding assay measures the first step in G-protein activation, providing a direct readout of a compound's ability to inhibit this basal activity (inverse agonism).[11][12][13] This is a more direct and less amplified measure of functional activity than downstream assays like cAMP.
Protocol: [³⁵S]GTPγS Binding Assay [10][11]
-
Materials:
-
The same H3R-expressing cell membranes as in the binding assay.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in their inactive state).
-
Test compounds: this compound and Pitolisant, serially diluted.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Pre-incubate membranes with the test compounds for 15 minutes.
-
Add GDP to the reaction mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for G-protein activation and binding of the radiolabel (e.g., 60 minutes at 30°C).
-
Terminate and filter as described for the binding assay.
-
Measure radioactivity.
-
-
Data Analysis:
-
Plot the percentage of basal [³⁵S]GTPγS binding against the logarithm of the test compound concentration.
-
Determine the IC50 (potency) and the maximal inhibition (Emax, a measure of efficacy) for each compound.
-
-
Self-Validation:
-
Basal Binding: Membranes + [³⁵S]GTPγS (no compound). This represents the constitutive activity.
-
Stimulated Binding: Membranes + [³⁵S]GTPγS + a known H3R agonist (e.g., R-α-methylhistamine) to define the dynamic range of the assay.
-
NSB: Measured in the presence of excess unlabeled GTPγS.
-
Experiment 3: Receptor Selectivity Profiling
Causality: Off-target activity can lead to undesirable side effects. It is crucial to assess the compound's binding affinity against other related receptors (especially other histamine subtypes H1, H2, H4) and a broader panel of CNS targets (e.g., adrenergic, dopaminergic, serotonergic receptors). High selectivity for H3R is a key characteristic of a promising drug candidate.
Protocol: Panel Screening
-
This is typically performed as a fee-for-service by a specialized contract research organization (CRO).
-
The compound is tested at a fixed, high concentration (e.g., 10 µM) in radioligand binding assays against a panel of dozens of receptors, ion channels, and transporters.
-
Any significant inhibition (>50%) at this concentration would trigger follow-up experiments to determine the Ki or IC50 for that specific off-target interaction.
In Vitro Data Summary
The results from these experiments should be compiled into a clear, comparative table.
| Parameter | This compound | Pitolisant (Wakix®) | Justification |
| H3R Binding Affinity (Ki, nM) | [Experimental Value] | ~0.16[4] | Lower value indicates higher target affinity. |
| Functional Potency (IC50, nM) | [Experimental Value] | [Experimental Value] | Potency in a functional context (inverse agonism). |
| Functional Efficacy (% Inh.) | [Experimental Value] | [Experimental Value] | Maximal ability to inhibit basal receptor activity. |
| Selectivity vs. H1R (Ki, nM) | [Experimental Value] | >10,000 | >1000-fold selectivity is desired to avoid H1-related side effects. |
| Selectivity vs. H2R (Ki, nM) | [Experimental Value] | >10,000 | High selectivity is desired. |
| Selectivity vs. H4R (Ki, nM) | [Experimental Value] | >5,000 | High selectivity is desired to avoid H4-related immunomodulatory effects. |
Head-to-Head In Vivo Benchmarking Strategy
Promising in vitro data must be validated in a living system. In vivo experiments assess pharmacokinetics (what the body does to the drug), target engagement (whether the drug reaches its target in the brain), and pharmacodynamics (what the drug does to the body).
Caption: In Vivo Benchmarking Workflow.
Experiment 4: Pharmacokinetics and Brain Penetration
Causality: A CNS drug is ineffective if it cannot cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain to interact with its target. This experiment measures key PK parameters and the brain-to-plasma ratio.
Protocol: Rodent Pharmacokinetic Study
-
Procedure:
-
Administer a single dose of the test compound and Pitolisant to separate groups of rats or mice via the intended clinical route (e.g., oral gavage, p.o.).
-
Collect blood samples and whole brains at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and T½ (half-life).
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point. A Kp > 1 is often desirable for a CNS target.
-
Experiment 5: Target Engagement (Receptor Occupancy)
Causality: This is a critical step to link drug exposure (PK) with a direct biological effect at the target (PD). A receptor occupancy (RO) study measures the percentage of H3 receptors in the brain that are bound by the drug at a given dose and time.[14][15] This helps establish the dose required to achieve a therapeutically relevant level of target engagement.[16]
Protocol: Ex Vivo Receptor Occupancy Assay [17]
-
Procedure:
-
Dose rodents with a range of concentrations of the test compound or Pitolisant.
-
At a specific time point (e.g., Tmax), euthanize the animals and rapidly dissect a brain region rich in H3 receptors (e.g., cortex or striatum).
-
Prepare brain homogenates.
-
Measure the amount of unbound H3 receptors using an ex vivo binding assay. This is done by adding a saturating concentration of an H3 radioligand (e.g., [³H]-Nα-methylhistamine) to the homogenates from drug-treated and vehicle-treated animals.
-
The amount of radioligand that can still bind is inversely proportional to the number of receptors already occupied by the test drug.
-
-
Data Analysis:
-
Calculate the percent receptor occupancy: RO% = [1 - (Specific Binding in Dosed Animal / Specific Binding in Vehicle Animal)] * 100.
-
Plot RO% versus the drug dose or plasma concentration to generate a dose-occupancy or concentration-occupancy curve and determine the ED50 (dose required for 50% occupancy).
-
Experiment 6: In Vivo Efficacy Model
Causality: The ultimate preclinical test is whether target engagement translates into a desired physiological effect. For an H3R antagonist, the primary effect is wake promotion. This can be assessed in rodent models of sleep/wakefulness.[18][19][20]
Protocol: EEG/EMG-Based Wakefulness Assay in Rats
-
Procedure:
-
Surgically implant rats with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states (Wake, NREM sleep, REM sleep).
-
After recovery, record baseline sleep/wake patterns.
-
Administer vehicle, Pitolisant (as a positive control), and various doses of this compound.
-
Record EEG/EMG for several hours post-dose, typically during the animals' normal sleep period (the light phase for nocturnal rodents).
-
-
Data Analysis:
-
Score the recordings to quantify the total time spent in wakefulness, NREM, and REM sleep.
-
Compare the effects of the test compound to vehicle and Pitolisant. A successful compound will significantly increase the time spent in wakefulness.
-
Conclusion and Future Directions
This guide outlines a rigorous, head-to-head preclinical benchmarking strategy. By systematically comparing this compound against the standard-of-care, Pitolisant, researchers can build a comprehensive data package. An ideal candidate would exhibit:
-
Superior or equivalent in vitro potency and selectivity.
-
Favorable pharmacokinetics, including robust brain penetration.
-
A clear relationship between dose, brain exposure, receptor occupancy, and wake-promoting efficacy.
The data generated will be instrumental in determining whether this compound has a sufficiently differentiated profile to warrant advancement into more complex disease models and, ultimately, clinical development.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pitolisant - Wikipedia [en.wikipedia.org]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. td2inc.com [td2inc.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Rodent Model of Narcolepsy - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to In Silico Docking: Evaluating 4-(4-phenyl-1H-pyrazol-1-yl)piperidine Derivatives Against Monoacylglycerol Lipase
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in silico docking performance of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine derivatives with alternative inhibitors targeting Monoacylglycerol Lipase (MAGL). This document moves beyond a simple procedural outline, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for reproducible and trustworthy results.
The Critical Role of Monoacylglycerol Lipase (MAGL) in Disease
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3]. The breakdown of 2-AG by MAGL produces arachidonic acid, a precursor to pro-inflammatory prostaglandins. Elevated MAGL levels have been implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, cancer, pain, and inflammation[1][2][3]. Consequently, inhibiting MAGL to increase 2-AG levels and reduce arachidonic acid production has emerged as a promising therapeutic strategy[1][2][3][4]. Both irreversible and reversible inhibitors of MAGL have been developed, with reversible inhibitors often being sought to avoid potential side effects associated with prolonged enzyme inactivation[4][5].
The In Silico Approach: A Validated Workflow for Inhibitor Screening
In silico molecular docking has become an indispensable tool in modern drug discovery for predicting the binding affinity and interaction patterns of small molecules with their protein targets. This computational approach allows for the rapid screening of large compound libraries, prioritizing candidates for synthesis and experimental validation. A robust and well-validated docking protocol is paramount for generating reliable and predictive data.
Experimental Workflow: In Silico Docking Protocol
The following protocol outlines a validated workflow for the in silico docking of ligands to MAGL. This protocol is designed to be self-validating by incorporating steps for model preparation, ligand preparation, and rigorous docking parameterization.
References
- 1. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of 4-(4-Phenyl-1H-Pyrazol-1-yl)piperidine: A Comparative Guide
In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. The unique structural amalgamation of a pyrazole and a piperidine ring in the 4-(4-phenyl-1H-pyrazol-1-yl)piperidine scaffold has emerged as a promising area of investigation. This guide provides a systematic review and meta-analysis of the existing research on this compound and its derivatives, offering a comparative perspective against established anti-inflammatory alternatives.
Introduction: The Rationale for Pyrazole-Piperidine Hybrids
The pyrazole nucleus is a well-established pharmacophore present in several clinically successful drugs, including the selective COX-2 inhibitor celecoxib.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms contributes to a range of biological activities, notably anti-inflammatory and analgesic properties.[3][4] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is known to enhance pharmacokinetic properties and can interact with various biological targets.[5] The conjugation of these two moieties in this compound creates a novel chemical entity with the potential for synergistic or unique pharmacological effects.
Synthesis and Chemical Properties: A Foundation for Drug Design
The synthesis of this compound and its derivatives typically involves a multi-step process. A common strategy is the condensation of a substituted phenylhydrazine with a β-diketone to form the pyrazole ring, followed by its linkage to a piperidine moiety.[3][6] The specific synthetic route can influence the final yield and purity of the compound, which are critical factors in drug development.
Representative Synthetic Pathway:
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
This guide provides essential safety and logistical information for the proper disposal of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine. As a nitrogenous heterocyclic compound, this substance and its derivatives are integral to many research and development pipelines; however, their potential reactivity and biological activity demand a rigorous and informed approach to waste management. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and regulatory standards. Our objective is to ensure that your laboratory operations are not only scientifically sound but also safe and environmentally responsible.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally analogous pyrazole and piperidine derivatives provide a strong basis for a conservative risk assessment.
The primary hazards associated with this class of compounds are categorized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The piperidine moiety can impart corrosive properties, while the overall structure may cause significant irritation and acute toxicity.[2]
Table 1: Anticipated Hazard Profile and Precautionary Measures
| Hazard Class | GHS Code | Description | Causality & Experimental Insight | Precautionary Statement(s) |
|---|---|---|---|---|
| Acute Toxicity | H302 / H332 | Harmful if swallowed or inhaled.[1] | The nitrogen heterocycles can interfere with biological pathways, leading to systemic toxicity. | P261, P264, P270, P301+P312[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] | The compound can disrupt the lipid barrier of the skin, leading to inflammation. | P280, P302+P352, P332+P313[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | Direct contact with mucous membranes of the eyes can cause significant, potentially lasting damage. | P280, P305+P351+P338, P337+P313[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and labored breathing.[2] | P271, P304+P340, P312[3] |
Thermal decomposition during improper disposal (e.g., fire) can lead to the release of hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4][5] Therefore, controlled, high-temperature incineration is the preferred method of destruction.
The Regulatory Imperative: EPA and OSHA Compliance
In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7] As the generator of the chemical waste, your institution bears the "cradle-to-grave" responsibility for its safe management.[6][7]
This responsibility is managed through a Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9] The CHP must include specific procedures for waste disposal.[9][10] The following diagram outlines the mandatory workflow for ensuring regulatory compliance.
Caption: Regulatory workflow for hazardous chemical waste disposal.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The basic nitrogen of the piperidine ring and the potential for skin, eye, and respiratory irritation from the compound necessitate robust protection.[1][2][3]
Table 2: Required Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Neat Compound / Preparing Waste | Safety glasses with side shields or chemical goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Standard laboratory coat. | Use in a certified chemical fume hood. |
| Packaging for Disposal | Chemical goggles or face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | Not required if handling sealed containers in a well-ventilated area. |
| Spill Cleanup | Chemical goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant, disposable coveralls. | Air-purifying respirator with organic vapor cartridges. |
Waste Characterization and Segregation
-
Waste Determination : Given the anticipated hazards, all waste streams containing this compound, including neat compound, contaminated solvents, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.[7][11]
-
Segregation : This is a critical step to prevent dangerous reactions.[11][12]
-
DO NOT mix this waste with strong oxidizing agents.
-
DO NOT mix with strong acids. The basic piperidine nitrogen can undergo a violent exothermic reaction.
-
Collect as a dedicated waste stream. If mixing with solvents is unavoidable, ensure they are compatible (e.g., methanol, acetonitrile). Avoid halogenated solvents unless the disposal facility approves.
-
Containerization and Labeling
-
Select an Appropriate Container :
-
For solid waste: Use a wide-mouth, sealable, high-density polyethylene (HDPE) container.
-
For liquid waste (solutions): Use a sealable, HDPE or glass container with a screw cap. Ensure the container material is compatible with the solvent used.[13]
-
-
Label the Container : The container must be labeled immediately upon the first addition of waste.[8][12] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". List any solvents present.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[8]
-
The accumulation start date.
-
The generator's name and location.
-
-
Storage : Keep waste containers tightly closed except when adding waste.[11] Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and under the control of laboratory personnel.[13]
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
ALERT : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
ASSESS : Evaluate the spill size and potential for exposure. Do not attempt to clean a large spill without proper training and equipment.
-
CONTAIN : If safe to do so, prevent the spill from spreading or entering drains by diking with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3]
-
CLEANUP :
-
Don the appropriate PPE for spill cleanup (see Table 2).
-
Carefully apply an absorbent material over the spill, working from the outside in.
-
Once absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container.
-
-
DECONTAMINATE : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
DISPOSE : Seal and label the spill cleanup waste container and manage it for disposal according to the protocol in Section 3.
Caption: Emergency response workflow for a chemical spill.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed environmental services contractor.[1]
-
Contractor Engagement : Your institution's Environmental Health & Safety (EHS) department will coordinate with a certified hazardous waste disposal company.
-
Manifest System : For every off-site shipment, an EPA Uniform Hazardous Waste Manifest must be completed. This document tracks the waste from your lab to its final destination, ensuring a closed-loop chain of custody.[11][14]
-
Method of Disposal : The most common and effective method for this type of organic compound is high-temperature incineration . This process destroys the molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen gas.[12] The incinerator must be a federally permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
By adhering to this comprehensive guide, you ensure that your critical research is complemented by an unwavering commitment to safety, regulatory compliance, and environmental stewardship.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. osha.gov [osha.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 4-(4-phenyl-1H-pyrazol-1-yl)piperidine demands a meticulous and informed approach to personal protection. This guide synthesizes critical safety information, providing a procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.
Hazard Assessment: Understanding the Risk Profile
A structurally related compound, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Given the structural similarities, it is prudent to assume a comparable hazard profile for this compound.
Piperidine Moiety: The piperidine component of the molecule is a significant contributor to its potential hazards. Piperidine is a flammable liquid and vapor that is toxic upon skin contact or inhalation and can cause severe skin burns and eye damage[2][3][4]. It is crucial to handle the parent compound with the understanding that it may exhibit similar properties.
Phenylpyrazole Moiety: The 4-phenyl-1H-pyrazole fragment also presents hazards, primarily causing skin and serious eye irritation[5].
Based on this analysis, this compound should be handled as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation, and may be harmful if ingested or absorbed through the skin.
Table 1: Hazard Identification and GHS Classifications
| Hazard Statement | GHS Classification (Inferred) | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1] |
| Causes skin irritation/burns | Skin corrosion/irritation (Category 1B/2) | [1][2] |
| Causes serious eye damage/irritation | Serious eye damage/eye irritation (Category 1/2A) | [1][2] |
| Harmful/Toxic if inhaled | Acute toxicity, Inhalation (Category 3/4) | [1][2] |
| May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3) | [1] |
| Flammable liquid and vapor | Flammable liquids (Category 2) | [2] |
Personal Protective Equipment (PPE): A Multi-level Approach
The selection of appropriate PPE is contingent upon the nature of the work being performed. A risk-based approach should be adopted, with the level of protection escalating with the potential for exposure.
Standard Laboratory Operations (Low Potential for Exposure)
For routine tasks such as weighing small quantities in a ventilated enclosure or preparing dilute solutions, the following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[6].
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good short-term protection against a wide range of chemicals[7]. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect the skin[6].
-
Footwear: Closed-toe shoes that cover the entire foot are required in the laboratory at all times[6][7].
Operations with Increased Risk of Exposure
When handling larger quantities, working with heated solutions, or performing reactions under pressure, a higher level of protection is warranted. This corresponds to a Level C protection ensemble in many safety guidelines[8][9].
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if work is not conducted in a certified chemical fume hood, respiratory protection is necessary. A full-face or half-mask air-purifying respirator with appropriate cartridges should be used[7][8]. A formal respiratory protection program, including fit testing and training, is required for all respirator users[7].
-
Hand Protection: Double gloving, with an inner and outer pair of chemical-resistant gloves, is recommended to provide an additional layer of protection[8][9].
-
Body Protection: A chemical-resistant apron or coveralls should be worn over the lab coat to protect against splashes[8].
Emergency Situations (Spills and Releases)
In the event of a significant spill or uncontrolled release, a higher level of PPE is required, potentially escalating to Level B protection, which includes a self-contained breathing apparatus (SCBA)[9][10]. All personnel not directly involved in the cleanup should evacuate the area immediately.
Diagram 1: PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE based on the assessed risk of exposure.
Decontamination and Disposal: A Cradle-to-Grave Responsibility
Proper decontamination and disposal procedures are critical to prevent environmental contamination and ensure the safety of all personnel.
Decontamination
-
Personnel: In case of skin contact, immediately wash the affected area with plenty of soap and water[1]. Contaminated clothing should be removed and washed before reuse[1]. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[1]. Seek medical attention if irritation persists[1].
-
Equipment and Work Surfaces: All surfaces and equipment that have come into contact with the chemical should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse.
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and reaction byproducts, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations[11][12][13]. Do not dispose of this chemical down the drain[12][13].
-
Container Management: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Diagram 2: Waste Disposal Workflow
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemos.de [chemos.de]
- 5. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. isotope.com [isotope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
